Product packaging for Chloroxynil(Cat. No.:CAS No. 1891-95-8)

Chloroxynil

Número de catálogo: B167504
Número CAS: 1891-95-8
Peso molecular: 188.01 g/mol
Clave InChI: YRSSHOVRSMQULE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,5-Dichloro-4-hydroxybenzonitrile (CAS 1891-95-8), also known by its common name Chloroxynil, is a halogenated benzonitrile derivative with the molecular formula C 7 H 3 Cl 2 NO and a molecular weight of 188.01 g/mol . It is an off-white crystalline solid with a melting point of approximately 140-143 °C . Historically, this compound was developed and used as a selective, post-emergent herbicide for the control of annual broad-leaved weeds—such as pigweed, mayweed, and shepherd's purse—in cereal crops like wheat, barley, and oats . Its mechanism of action is the inhibition of photosynthetic electron transport at the photosystem II complex in plants, classifying it in Herbicide Resistance Group C3 according to the HRAC classification system . While it is now considered an obsolete agrochemical, its use may persist in some regions . Beyond its herbicidal applications, 3,5-Dichloro-4-hydroxybenzonitrile holds significant value in biotechnology and genetic engineering research. Studies have demonstrated that it can dramatically improve the speed and efficiency of Agrobacterium -mediated transformation of plants, serving as a potent novel phenolic compound to facilitate genetic studies . In contemporary environmental research, this compound is recognized as an emerging disinfection byproduct (DBP) in drinking water, categorized among halohydroxybenzonitriles (HHBNs) . Its occurrence, formation, and high cytotoxicity are active areas of scientific investigation, driving the need for advanced analytical methods and toxicological assessment . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NO B167504 Chloroxynil CAS No. 1891-95-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,5-dichloro-4-hydroxybenzonitrile
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSHOVRSMQULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022167
Record name Chloroxynil
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1891-95-8
Record name Chloroxynil
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Record name Chloroxynil [ISO]
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Record name Chloroxynil
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Record name 3,5-dichloro-4-hydroxybenzonitrile
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Record name CHLOROXYNIL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chloroxynil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroxynil, scientifically known as 3,5-dichloro-4-hydroxybenzonitrile, is a significant chemical compound with historical applications as a post-emergent benzonitrile (B105546) herbicide. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and degradation pathways, designed to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior and characteristics.

PropertyValueReference
Molecular Formula C₇H₃Cl₂NO[2]
Molecular Weight 188.01 g/mol [2]
CAS Number 1891-95-8[3]
Melting Point 138-142 °C[1]
Solubility Slightly soluble in water, DMSO, and methanol.
pKa (Predicted) 4.91 ± 0.23
Appearance White to off-white crystalline solid.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the most common and practical methods being the direct chlorination of a precursor and the demethylation of a methoxy-substituted analogue.

Direct Chlorination of 4-Hydroxybenzonitrile (B152051)

A primary and efficient laboratory-scale synthesis involves the direct chlorination of 4-hydroxybenzonitrile. This method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of an iron(III) catalyst.

Experimental Protocol:

  • Materials: 4-hydroxybenzonitrile, N-chlorosuccinimide (NCS), Iron(III) chloride (catalyst), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxybenzonitrile in the chosen solvent.

    • Add a catalytic amount of iron(III) chloride to the solution.

    • Gradually add N-chlorosuccinimide (2.2 equivalents) to the mixture while stirring.

    • Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain for a set duration (e.g., 36 hours) to ensure complete dichlorination.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane or dichloromethane/hexane) to yield pure 3,5-dichloro-4-hydroxybenzonitrile. The use of activated carbon can aid in removing colored impurities.

Synthesis_Chlorination 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile This compound 3,5-Dichloro-4-hydroxybenzonitrile 4-Hydroxybenzonitrile->this compound Chlorination NCS_FeCl3 N-Chlorosuccinimide (NCS) FeCl3 (catalyst) NCS_FeCl3->this compound

Direct chlorination of 4-hydroxybenzonitrile to this compound.
Demethylation of 3,5-Dichloro-4-methoxybenzonitrile (B3025367)

An alternative synthetic route involves the demethylation of 3,5-dichloro-4-methoxybenzonitrile. This method is particularly useful if the methoxy (B1213986) precursor is readily available.

Experimental Protocol:

  • Materials: 3,5-dichloro-4-methoxybenzonitrile, Lithium chloride, and N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) as a high-boiling solvent.

  • Procedure:

    • Combine 3,5-dichloro-4-methoxybenzonitrile and lithium chloride in a reaction vessel containing NMP or DMF.

    • Heat the mixture at reflux for an extended period (e.g., 24 hours).

    • After cooling, the reaction mixture is typically worked up by adding water and acidifying with a strong acid (e.g., HCl) to precipitate the product.

    • The solid product is then collected by filtration, washed with water, and dried.

  • Purification: Further purification can be achieved through recrystallization.

Synthesis_Demethylation Precursor 3,5-Dichloro-4-methoxybenzonitrile Product This compound Precursor->Product Demethylation Reagents Lithium Chloride High-boiling solvent (e.g., NMP) Reagents->Product

Demethylation route to synthesize this compound.

Chemical Reactivity and Signaling Pathways

The chemical reactivity of this compound is primarily dictated by its three functional groups: the hydroxyl group, the nitrile group, and the chlorinated aromatic ring.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation reactions. For instance, it can react with alkyl halides to form ether derivatives.

  • Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (3,5-dichloro-4-hydroxybenzoic acid) or amide intermediate (3,5-dichloro-4-hydroxybenzamide).

  • Aromatic Ring: The electron-withdrawing nature of the nitrile and chlorine substituents deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is susceptible to nucleophilic aromatic substitution under harsh conditions.

As a herbicide, the primary mechanism of action of this compound involves the inhibition of photosynthesis at photosystem II (PSII) . It binds to the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption leads to the production of reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and desiccation of the plant tissue.

MOA_this compound cluster_PSII Photosystem II (PSII) Light Light P680 P680 Light->P680 Excitation Pheophytin Pheophytin P680->Pheophytin Electron Transfer QA QA Pheophytin->QA QB QB QA->QB Plastoquinone_Pool Plastoquinone Pool QB->Plastoquinone_Pool Electron Transfer ROS Reactive Oxygen Species (ROS) QB->ROS Disrupted e- flow leads to This compound This compound This compound->QB Binds to D1 protein, blocks electron flow Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Mechanism of action of this compound as a photosystem II inhibitor.

Degradation of this compound

The environmental fate of this compound is of significant interest. Its degradation can occur through both microbial and photochemical pathways.

  • Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of this compound. The primary degradation pathway involves the hydrolysis of the nitrile group to form 3,5-dichloro-4-hydroxybenzamide (B174058) and subsequently 3,5-dichloro-4-hydroxybenzoic acid. Certain bacterial strains, such as those from the genus Rhodococcus, have been shown to facilitate this transformation. Further degradation can involve dehalogenation and aromatic ring cleavage.

  • Photodegradation: this compound can undergo photodegradation, particularly in the presence of photosensitizers like riboflavin, which can be found in natural waters. This process can involve the generation of reactive oxygen species that lead to the oxidation and breakdown of the molecule.

Degradation_Pathway This compound This compound (3,5-dichloro-4-hydroxybenzonitrile) Amide 3,5-dichloro-4-hydroxybenzamide This compound->Amide Microbial Hydrolysis (Nitrile Hydratase) Further_Degradation Dehalogenation & Ring Cleavage Products This compound->Further_Degradation Photodegradation Acid 3,5-dichloro-4-hydroxybenzoic acid Amide->Acid Microbial Hydrolysis (Amidase) Acid->Further_Degradation

Proposed degradation pathway of this compound.

Spectroscopic Data

SpectroscopyExpected Signals
¹H NMR Aromatic protons would likely appear as a singlet in the range of 7.0-8.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon (typically around 115-120 ppm), and the carbon bearing the hydroxyl group (in the range of 150-160 ppm).
IR (Infrared) Characteristic absorption bands would be observed for the O-H stretch (broad, ~3200-3600 cm⁻¹), the C≡N stretch (~2220-2260 cm⁻¹), and C-Cl stretches in the fingerprint region.

This technical guide serves as a foundational resource for understanding the synthesis and chemical properties of this compound. The provided experimental outlines and pathway diagrams offer a framework for further research and development activities involving this and structurally related compounds.

References

Chloroxynil: A Technical Guide to a Selective Broadleaf Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a selective, post-emergence herbicide belonging to the benzonitrile (B105546) class.[1][2] It is primarily effective against broadleaf weeds in cereal crops and grasslands.[1][3] The mode of action for this compound is the inhibition of photosynthesis at photosystem II, leading to rapid desiccation of the target plant tissue.[1][3][4] Although now considered largely obsolete, its study provides valuable insights into herbicide chemistry, mechanism of action, and environmental fate.[1][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, experimental protocols for its evaluation, and toxicological profile.

Chemical and Physical Properties

This compound is an off-white solid compound with the chemical formula C7H3Cl2NO.[1][6] It is slightly soluble in water and soluble in solvents like DMSO and methanol.[6] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3,5-dichloro-4-hydroxybenzonitrile[3]
CAS Number 1891-95-8[1][3]
Molecular Formula C7H3Cl2NO[3][6]
Molar Mass 188.01 g/mol [1][3][6]
Melting Point 138-142 °C[6]
Boiling Point 256.6 ± 40.0 °C (Predicted)[6]
Density 1.57 ± 0.1 g/cm³ (Predicted)[6]
Water Solubility Slightly soluble[1][6]
Appearance Off-white solid[1][6]

Mechanism of Action

This compound is a photosystem II (PSII) inhibitor, classified under HRAC Group C3 (Global) or 6 (Numeric).[1] Its mechanism of action involves disrupting the electron transfer chain within the chloroplasts of susceptible plants.[1]

Specifically, this compound binds to the D1 protein subunit of the photosystem II complex.[4] This binding blocks the electron flow from quinone A (QA) to quinone B (QB), which is a critical step in the light-dependent reactions of photosynthesis.[4] The inhibition of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and subsequent damage to cell membranes, ultimately resulting in rapid cell death and desiccation of the plant tissue.[3]

Chloroxynil_Mechanism_of_Action cluster_PSII PSII Complex Light Light Energy PSII Photosystem II (PSII) Light->PSII excites Electron_Transport Electron Transport Chain PSII->Electron_Transport initiates This compound This compound D1_Protein D1 Protein This compound->D1_Protein binds to D1_Protein->Electron_Transport inhibits ROS Reactive Oxygen Species (ROS) Electron_Transport->ROS disruption leads to Cell_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Cell_Damage causes Plant_Death Plant Death Cell_Damage->Plant_Death results in Chloroxynil_Synthesis start 4-Hydroxybenzonitrile product This compound (3,5-dichloro-4-hydroxybenzonitrile) start->product Chlorination reagent Chlorinating Agent (e.g., Cl2) reagent->product catalyst Catalyst (e.g., FeCl3) catalyst->product facilitates reaction Experimental_Workflow A 1. Weed Propagation (e.g., Amaranthus retroflexus) B 2. Herbicide Application (Calibrated Sprayer) A->B C 3. Randomized Block Design (Greenhouse) B->C D 4. Data Collection (Visual Ratings, Biomass) C->D E 5. Statistical Analysis (ANOVA) D->E Degradation_Pathway This compound This compound Amide 3,5-dichloro-4-hydroxybenzamide This compound->Amide Hydrolysis (Nitrilase) Acid 3,5-dichloro-4-hydroxybenzoic acid Amide->Acid Hydrolysis (Amidase) Mineralization Mineralization (CO2, H2O, Cl-) Acid->Mineralization Further Degradation

References

An In-depth Technical Guide to the Discovery and Development of Chloroxynil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a post-emergent benzonitrile (B105546) herbicide developed as a chlorinated analog of bromoxynil. This technical guide provides a comprehensive overview of the discovery, history, and chemical development of this compound. It details its primary mechanism of action as a Photosystem II inhibitor, leading to oxidative stress and plant death. Furthermore, this document explores a novel application of this compound in enhancing the efficiency of Agrobacterium-mediated genetic transformation in plants. Detailed experimental protocols for its synthesis, herbicidal activity assessment, and use in genetic transformation are provided, along with quantitative data on its physicochemical properties and biological activity. Signaling pathways associated with its mode of action and experimental workflows are visually represented to facilitate a deeper understanding of its biochemical and physiological effects.

Introduction

This compound is a selective, post-emergent herbicide historically used for the control of broadleaf weeds in cereal crops.[1] Developed as a variant of the more common herbicide bromoxynil, it belongs to the benzonitrile class of compounds.[1] While its use as a herbicide has largely become obsolete, recent research has unveiled a novel and significant application for this compound in the field of plant biotechnology. Specifically, it has been shown to dramatically improve the efficiency of Agrobacterium-mediated transient transformation in various plant species.[1][2] This guide aims to provide a detailed technical overview of this compound, encompassing its historical development, chemical synthesis, mechanism of action, and protocols for its key applications.

History and Discovery

This compound was developed by May & Baker and Rhone-Poulenc as a derivative of bromoxynil, with chlorine atoms replacing the bromine atoms on the phenyl ring.[1] A study in 1972 directly compared the two, finding this compound to be less potent in controlling broadleaf weeds but also less injurious to crops such as alfalfa and red clover. Its primary application was for the post-emergence control of weeds like pigweed, mayweed, and knotweed in cereal crops, including wheat, barley, and oats. Though now considered largely obsolete for its original purpose, its rediscovery as a potent enhancer of Agrobacterium-mediated transformation has renewed interest in this compound within the research community.

Chemical and Physical Properties

This compound is an off-white solid with the IUPAC name 3,5-dichloro-4-hydroxybenzonitrile. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 3,5-dichloro-4-hydroxybenzonitrile
Synonyms 2,6-Dichloro-4-cyanophenol
CAS Number 1891-95-8
Chemical Formula C₇H₃Cl₂NO
Molar Mass 188.01 g/mol
Appearance Off-white solid
Melting Point 140 °C
Solubility in Water Slightly soluble
Density 1.57 ± 0.1 g/cm³ (Predicted)

Synthesis of this compound

Experimental Protocol: Chlorination of 4-Hydroxybenzonitrile (B152051) (Proposed)

Objective: To synthesize 3,5-dichloro-4-hydroxybenzonitrile by direct chlorination of 4-hydroxybenzonitrile.

Materials:

  • 4-hydroxybenzonitrile

  • Glacial acetic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 4-hydroxybenzonitrile in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude 3,5-dichloro-4-hydroxybenzonitrile by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Expected Outcome: White to off-white crystalline solid of 3,5-dichloro-4-hydroxybenzonitrile.

Synthesis Workflow

Synthesis_Workflow start Start: 4-Hydroxybenzonitrile in Glacial Acetic Acid step1 Cool to 0-5 °C in Ice Bath start->step1 step2 Slowly Add Sulfuryl Chloride (SO₂Cl₂) step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Precipitate in Ice-Cold Water step3->step4 step5 Filter and Wash with Cold Water step4->step5 step6 Recrystallize from Ethanol/Water step5->step6 end_product End Product: 3,5-dichloro-4-hydroxybenzonitrile step6->end_product

A plausible workflow for the synthesis of this compound.

Mechanism of Action

Herbicidal Activity: Photosystem II Inhibition

This compound's primary mode of action as a herbicide is the inhibition of photosynthesis. Specifically, it acts as a Photosystem II (PSII) inhibitor by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes. This binding blocks the electron transport chain, preventing the fixation of CO₂ and the production of ATP and NADPH necessary for plant growth. The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately resulting in cell leakage, tissue necrosis, and rapid plant death.

PSII_Inhibition_Pathway This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to ElectronTransport Inhibition of Electron Transport PSII->ElectronTransport ROS Generation of Reactive Oxygen Species (ROS) ElectronTransport->ROS LipidPeroxidation Lipid Peroxidation & Membrane Damage ROS->LipidPeroxidation CellDeath Cell Leakage and Necrosis (Plant Death) LipidPeroxidation->CellDeath

Signaling pathway of this compound's herbicidal action.
Enhancement of Agrobacterium-Mediated Transformation

In addition to its herbicidal properties, this compound has been identified as a potent enhancer of Agrobacterium-mediated genetic transformation. Its mechanism in this context is analogous to that of acetosyringone, a well-known phenolic compound used to induce the virulence (vir) genes of Agrobacterium. By activating the expression of vir genes, this compound promotes the transfer of T-DNA from the bacterium to the plant cell, significantly increasing transformation efficiency.

Biological Activity and Efficacy

Herbicidal Efficacy

This compound is effective against a range of broadleaf weeds. While specific EC₅₀ values are not widely reported in recent literature, its classification as a photosystem II inhibitor places it in a group of herbicides known for their potent activity. A 1972 study noted it was less potent than bromoxynil.

Efficacy in Agrobacterium-Mediated Transformation

A key study demonstrated the remarkable efficacy of this compound in enhancing transient transformation in Lotus japonicus.

TreatmentConcentrationRelative GUS Activity (fold-change vs. Control)Reference
Control (DMSO) 0.2%1
Acetosyringone 100 µM~10
This compound 5 µM~60

Experimental Protocols

Protocol for Evaluating Herbicidal Activity (Post-Emergence)

Objective: To assess the post-emergence herbicidal efficacy of this compound on target weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots filled with a standard potting mix

  • This compound stock solution

  • Surfactant (e.g., Tween-20)

  • Laboratory sprayer

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Sow seeds of the target weed species in pots and grow them in a controlled environment until they reach the 2-4 true leaf stage.

  • Prepare a series of this compound spray solutions at different concentrations (e.g., ranging from 0.1 to 10 kg/ha ) in water, including a surfactant at a standard concentration (e.g., 0.1% v/v). Include a control group sprayed only with water and surfactant.

  • Apply the herbicide solutions evenly to the foliage of the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.

  • Return the treated plants to the controlled environment and observe them for signs of phytotoxicity (chlorosis, necrosis, stunting) over a period of 14-21 days.

  • At the end of the observation period, assess the herbicidal efficacy by visually rating the percentage of plant injury (0% = no effect, 100% = complete kill) and/or by harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Calculate the percent inhibition of growth compared to the untreated control.

  • If a dose-response curve is desired, use the data to calculate the EC₅₀ value (the concentration of herbicide that causes a 50% reduction in growth).

Protocol for Agrobacterium-Mediated Transient Transformation in Lotus japonicus

This protocol is adapted from Kimura et al. (2015).

Objective: To perform Agrobacterium-mediated transient transformation of Lotus japonicus using this compound to enhance efficiency.

Materials:

  • Lotus japonicus seeds (accession MG-20)

  • Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with a reporter gene (e.g., GUS)

  • YEP medium

  • Co-cultivation medium (e.g., MS medium with B5 vitamins, 1.5% sucrose, pH 5.2)

  • This compound stock solution (in DMSO)

  • Acetosyringone stock solution (in DMSO)

  • Sterile filter paper and petri dishes

  • GUS histochemical staining solution

Procedure:

  • Sterilize L. japonicus seeds and germinate them on sterile, moist filter paper in the dark for 4 days.

  • Prepare an overnight culture of Agrobacterium in YEP medium. Pellet the bacteria by centrifugation and resuspend in the co-cultivation medium to an OD₆₀₀ of 0.1.

  • Excise hypocotyl segments (5-10 mm) from the 4-day-old seedlings.

  • Prepare co-cultivation plates by adding this compound to the co-cultivation medium to a final concentration of 5 µM. For comparison, prepare control plates with DMSO and plates with 100 µM acetosyringone.

  • Inoculate the hypocotyl segments with the Agrobacterium suspension for 30 minutes.

  • Blot the inoculated explants on sterile filter paper and place them on the co-cultivation plates.

  • Co-cultivate for 5 days in the dark at 25°C.

  • After co-cultivation, perform a GUS histochemical assay to visualize the expression of the reporter gene.

  • Quantify GUS activity using a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.

Experimental Workflow for Agrobacterium Transformation

Agro_Transformation_Workflow start Start: L. japonicus seeds and Agrobacterium culture germination Seed Sterilization and Germination (4 days) start->germination agro_prep Prepare Agrobacterium Suspension (OD600=0.1) start->agro_prep explant_prep Excise Hypocotyl Segments germination->explant_prep inoculation Inoculate Explants with Agrobacterium (30 min) explant_prep->inoculation agro_prep->inoculation co_cultivation Co-cultivation on Medium with 5 µM this compound (5 days) inoculation->co_cultivation assay GUS Histochemical and Fluorometric Assay co_cultivation->assay results Quantify Transformation Efficiency assay->results

Workflow for this compound-enhanced Agrobacterium transformation.

Toxicological Data

ParameterValueSpeciesReference
LD₅₀ (oral) 200 mg/kgRat
LC₅₀ (96h) 21.4-27.5 mg/LPimephales promelas (fathead minnow)

Environmental Fate

This compound has a relatively short persistence in the soil. Its half-life is approximately one month in aerobic soil and about two weeks in anaerobic soil. It can also be degraded by sunlight through photochemical processes that cleave the chlorine atoms from the aromatic ring.

Conclusion

This compound, a compound with a history as a benzonitrile herbicide, has demonstrated a remarkable second life as a powerful tool in plant biotechnology. Its primary mechanism of action as a Photosystem II inhibitor, leading to the generation of reactive oxygen species, is well-understood. The recent discovery of its ability to significantly enhance Agrobacterium-mediated genetic transformation, surpassing the efficacy of standard inducers like acetosyringone, opens new avenues for improving genetic engineering in a wide range of plant species. This guide has provided a comprehensive technical overview of this compound, including detailed protocols and quantitative data, to support its application in both traditional herbicidal studies and modern plant science research. The continued exploration of such "obsolete" compounds may yet yield further valuable tools for scientific advancement.

References

Chloroxynil: A Deep Dive into its Inhibition of Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxynil, a halogenated benzonitrile (B105546) herbicide, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase complex central to oxygenic photosynthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory action. It details the specific interactions with the D1 protein of the PSII reaction center, the consequential blockage of electron transport, and the resulting downstream physiological effects. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in plant science, herbicide development, and related fields.

Introduction to this compound and Photosystem II Inhibition

This compound is a post-emergent herbicide primarily used for the control of broadleaf weeds.[1] Its mode of action is the disruption of photosynthesis, specifically through the inhibition of Photosystem II.[2] PSII inhibitors are a major class of herbicides that bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[3][4] This binding event physically obstructs the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[5] The interruption of this critical step in the photosynthetic electron transport chain leads to a cascade of events, ultimately causing plant death. The blockage of electron flow prevents the fixation of CO2 and the production of ATP and NADPH, essential for plant growth.[6] Furthermore, the inhibition promotes the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, leading to rapid cellular desiccation and necrosis.[3][6]

Mechanism of Action: Binding to the D1 Protein

Molecular docking studies of bromoxynil (B128292) with the D1 protein suggest that it forms hydrogen bonds within the QB binding pocket.[7] This interaction stabilizes the inhibitor within the binding site, effectively preventing the binding of plastoquinone (B1678516) and halting the electron flow from QA. The binding affinity of herbicides to the D1 protein is a critical determinant of their efficacy.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of a Photosystem II inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (dissociation constant, Kd). While specific IC50 and Kd values for this compound are not widely reported in publicly available literature, the methodology for their determination is well-established. These values are crucial for comparing the efficacy of different herbicides and for structure-activity relationship (SAR) studies in the development of new herbicidal compounds.

ParameterDescriptionTypical Range for PSII Inhibitors
IC50 The concentration of an inhibitor required to reduce the rate of a biological process (e.g., electron transport) by 50%.nM to µM range
Kd The equilibrium dissociation constant, representing the concentration of ligand at which half of the binding sites on a protein are occupied. A lower Kd indicates higher binding affinity.nM to µM range

Experimental Protocols for Studying this compound's Effects

The primary technique for investigating the effects of herbicides on Photosystem II is the chlorophyll (B73375) a fluorescence assay. This non-invasive method provides detailed information about the quantum efficiency of PSII and the status of the electron transport chain.[8][9]

Chlorophyll a Fluorescence Measurement

Objective: To determine the effect of this compound on the photochemical efficiency of Photosystem II.

Materials:

  • Plant material (e.g., isolated chloroplasts, thylakoid membranes, or whole leaves)

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., Tricine buffer, pH 7.5, containing sorbitol, MgCl2, and NaCl)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Protocol:

  • Sample Preparation:

    • For isolated chloroplasts or thylakoids, prepare fresh samples and suspend them in the assay buffer to a known chlorophyll concentration.

    • For whole leaves, dark-adapt the plant material for at least 30 minutes prior to measurement to ensure all PSII reaction centers are in the "open" state.[7]

  • Incubation with this compound:

    • Add varying concentrations of this compound to the chloroplast/thylakoid suspension or apply to the leaf surface.

    • Incubate for a defined period to allow for inhibitor binding.

  • Fluorescence Measurement:

    • Use a PAM fluorometer to measure the following parameters:

      • F0: Minimum fluorescence (all reaction centers are open).

      • Fm: Maximum fluorescence (all reaction centers are closed by a saturating light pulse).

      • Fv: Variable fluorescence (Fm - F0).

    • The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm .

  • Data Analysis:

    • Plot the Fv/Fm ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Electron Transport Rate (ETR) Measurement

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic electron transport.

Materials:

  • Same as for chlorophyll fluorescence measurement.

  • PAM fluorometer with actinic light source.

Protocol:

  • Follow steps 1 and 2 from the chlorophyll fluorescence measurement protocol.

  • ETR Measurement:

    • Expose the sample to a constant actinic light source.

    • Measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').

    • The effective quantum yield of PSII (ΦPSII) is calculated as (Fm' - Fs) / Fm'.

    • The electron transport rate (ETR) is calculated as: ETR = ΦPSII * PAR * 0.5 * 0.84, where PAR is the photosynthetically active radiation.

  • Data Analysis:

    • Plot the ETR against the this compound concentration to determine the inhibitory effect.

Visualizing the Impact of this compound

Signaling Pathway of PSII Inhibition

The binding of this compound to the D1 protein initiates a series of events that disrupt normal photosynthetic function. This can be visualized as a signaling cascade.

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB Site (on D1 protein) QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer This compound This compound Block Binding to D1 Protein This compound->Block ROS Reactive Oxygen Species (ROS) Generation Block->ROS Inhibition Inhibition of ATP & NADPH Synthesis Block->Inhibition Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Inhibition->Death Damage->Death

Caption: Inhibition of PSII by this compound.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for this compound can be illustrated as a clear workflow.

G start Start prep Prepare Chloroplasts/ Thylakoids or Dark-Adapt Leaves start->prep conc Prepare Serial Dilutions of this compound prep->conc incubate Incubate Samples with this compound conc->incubate measure Measure Chlorophyll Fluorescence (F0, Fm) using PAM Fluorometer incubate->measure calculate Calculate Fv/Fm for Each Concentration measure->calculate plot Plot Fv/Fm vs. log[this compound] calculate->plot determine Determine IC50 from Dose-Response Curve plot->determine end End determine->end

Caption: Workflow for IC50 determination.

Conclusion

This compound is an effective herbicide that targets a fundamental process in plant life, photosynthesis. Its specific inhibition of electron transport within Photosystem II by binding to the D1 protein provides a clear mechanism of action. The experimental protocols outlined in this guide, particularly chlorophyll fluorescence analysis, offer robust methods for quantifying its inhibitory effects. A thorough understanding of the molecular interactions and physiological consequences of this compound's activity is essential for the development of more effective and selective herbicides, as well as for fundamental research into the intricacies of photosynthesis. Further research, including crystallographic studies of this compound bound to the D1 protein and detailed quantitative analysis of its binding kinetics, will continue to refine our understanding of this important class of herbicides.

References

Chloroxynil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1891-95-8 Molecular Formula: C₇H₃Cl₂NO

This technical guide provides an in-depth overview of Chloroxynil, a substituted benzonitrile (B105546) with applications in both agriculture and biotechnology. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, mechanisms of action, and key experimental applications.

Chemical and Physical Properties

This compound, also known as 3,5-dichloro-4-hydroxybenzonitrile, is an off-white solid compound.[1] It is characterized by a chlorinated phenolic structure.[2] While it is slightly soluble in water, it is more soluble in organic solvents like DMSO and methanol.[1][3]

PropertyValueSource
CAS Number 1891-95-8[2]
Molecular Formula C₇H₃Cl₂NO
Molar Mass 188.01 g/mol
Appearance Off-white solid
Melting Point 140 °C (284 °F; 413 K)
Boiling Point (Predicted) 256.6 ± 40.0 °C
Water Solubility Slightly soluble
Vapor Pressure 0.00947 mmHg at 25°C

Synthesis of this compound

A plausible synthesis route for this compound (3,5-dichloro-4-hydroxybenzonitrile) involves the demethylation of 3,5-dichloro-4-methoxybenzonitrile. This process can be achieved by reacting the methoxy (B1213986) precursor with an alkali metal compound, such as lithium chloride, at an elevated temperature. The reaction is typically carried out in a high-boiling point solvent like N-methylpyrrolidone. Following the demethylation, the resulting phenate salt is treated with a strong acid, such as hydrochloric acid, to yield the final product, 3,5-dichloro-4-hydroxybenzonitrile.

Mechanisms of Action

This compound exhibits two distinct mechanisms of action depending on the biological context: as a herbicide and as a facilitator of genetic transformation in plants.

Herbicidal Activity: Inhibition of Photosystem II

As a herbicide, this compound acts by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This binding blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), leading to a buildup of reactive oxygen species and ultimately causing photo-oxidative damage and cell death in susceptible plants.

This compound inhibits electron transport in Photosystem II.
Role in Biotechnology: Enhancement of Agrobacterium-mediated Transformation

In the field of plant biotechnology, this compound has been identified as a potent enhancer of Agrobacterium tumefaciens-mediated genetic transformation. Its mechanism of action is similar to that of acetosyringone (B1664989), a well-known phenolic compound used to induce the virulence (vir) genes of Agrobacterium. This compound activates the expression of vir genes, which encode the protein machinery necessary for the excision, transfer, and integration of the T-DNA from the bacterial Ti plasmid into the plant genome. Studies have shown that this compound can be significantly more effective than acetosyringone at increasing transformation efficiency in certain plant species.

Agrobacterium_Transformation cluster_agrobacterium Agrobacterium tumefaciens cluster_plant Plant Cell VirA_VirG VirA/VirG System vir_genes vir Genes VirA_VirG->vir_genes Activates T_DNA T-DNA Processing (VirD1/VirD2) vir_genes->T_DNA T4SS Type IV Secretion System (VirB proteins) T_DNA->T4SS nucleus Nucleus T4SS->nucleus T-DNA Transfer genome Plant Genome This compound This compound This compound->VirA_VirG Induces

This compound enhances Agrobacterium-mediated transformation.

Key Experimental Protocol: Agrobacterium-mediated Transformation of Lotus japonicus

The following protocol is based on the methodology described by Kimura et al. (2015), who identified this compound as a potent enhancer of transformation in the model legume Lotus japonicus.

Objective: To achieve efficient transient transformation of Lotus japonicus using Agrobacterium tumefaciens supplemented with this compound.

Materials:

  • Lotus japonicus (accession Miyakojima MG-20) seeds

  • Agrobacterium tumefaciens strain EHA105 carrying a binary vector with a reporter gene (e.g., GUS with an intron)

  • Co-cultivation medium

  • This compound stock solution (in DMSO)

  • Acetosyringone stock solution (in DMSO)

  • DMSO (negative control)

  • Sterile water, petri dishes, and filter paper

Procedure:

  • Plant Material Preparation:

    • Sterilize L. japonicus seeds and germinate them in the dark for 4 days.

    • Excise hypocotyl segments from the seedlings to be used as explants.

  • Agrobacterium Culture:

    • Grow A. tumefaciens strain EHA105 in a suitable liquid medium (e.g., YEP) to an appropriate optical density (e.g., OD₆₀₀ = 0.1).

  • Co-cultivation:

    • Prepare co-cultivation medium and dispense it into petri dishes.

    • Add this compound to the medium at various concentrations (e.g., up to 5 µM). Include control plates with DMSO only and plates with a standard concentration of acetosyringone (e.g., 100 µM).

    • Inoculate the hypocotyl segments with the Agrobacterium culture.

    • Place the inoculated explants on the prepared co-cultivation medium.

    • Incubate the plates for 5 days under appropriate conditions.

  • Quantification of Transformation Efficiency:

    • After the co-cultivation period, perform a quantitative analysis of the reporter gene activity (e.g., GUS assay).

    • The GUS protein is only produced if the T-DNA is successfully transferred and expressed in the plant cell nucleus.

    • Compare the reporter gene activity in explants treated with this compound to the negative control (DMSO) and the acetosyringone control.

Expected Results:

Treatment with 5 µM this compound has been shown to result in a 60-fold higher transient transformation efficiency compared to the control and a 6-fold higher efficiency compared to acetosyringone treatment in L. japonicus.

Toxicological and Ecotoxicological Data

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, skin, and respiratory system. Due to its persistence in the environment, its use is regulated in many regions.

EndpointValueSpeciesSource
Acute Oral LD₅₀ 200 mg/kgRat
Acute Aquatic LC₅₀ (96h) 21.4 - 27.5 mg/LPimephales promelas (fathead minnow)

Soil Behavior:

  • Aerobic Soil: Persistence of about one month.

  • Anaerobic Soil: Persistence of about two weeks.

  • Photodegradation: Can be degraded by sunlight through the splitting of chlorine atoms.

This guide provides a summary of the key technical information regarding this compound. Researchers should consult the primary literature and relevant safety data sheets for more detailed information before working with this compound.

References

Navigating the Challenges of Chloroxynil Formulation: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of Chloroxynil, a significant herbicide. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and agrochemical formulation, offering in-depth data, experimental protocols, and visual representations of key processes.

This compound (3,5-dichloro-4-hydroxybenzonitrile) is a nitrile herbicide effective against broadleaf weeds.[1][2] Its efficacy and formulation depend heavily on its physico-chemical properties, particularly its solubility and stability in various solvent systems. Understanding these characteristics is paramount for developing stable, effective, and safe formulations.

Core Physico-Chemical Properties

This compound is an off-white solid with a melting point in the range of 138-142°C.[3][4] Its molecular formula is C7H3Cl2NO, and it has a molar mass of 188.01 g/mol .[3]

Section 1: Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
WaterSlightly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble
MethanolSlightly soluble

Note: Quantitative solubility values are not consistently reported in publicly available literature. The data presented is based on qualitative descriptors found in chemical databases.

Experimental Protocol for Determining Solubility (Flask Method)

The following is a generalized protocol for determining the solubility of a compound like this compound in various solvents, based on the flask method, which is suitable for substances with solubility above 10⁻² g/L.

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate and Report: The experiment is repeated to ensure reproducibility, and the solubility is reported in units such as mg/mL or g/L at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_reporting Reporting A Add excess this compound to a known volume of solvent B Agitate at constant temperature for 24-48h A->B C Centrifuge/Filter to separate solid from solution B->C D Analyze supernatant by HPLC-UV C->D E Report solubility (e.g., mg/mL) D->E

Caption: Experimental workflow for determining this compound solubility.

Section 2: Stability Profile of this compound

The stability of this compound is crucial for its shelf-life and efficacy. Degradation can be influenced by factors such as solvent, pH, temperature, and light.

Degradation Pathways

This compound can degrade through several pathways, including hydrolysis and photolysis. In soil, it has a half-life of about a month in aerobic conditions and two weeks in anaerobic conditions. Sunlight can cause photochemical degradation by splitting off the chlorine atoms. Hydrolysis of the nitrile group can also occur, leading to the formation of the corresponding amide and carboxylic acid.

G cluster_photolysis Photolysis (Sunlight) cluster_hydrolysis Hydrolysis This compound This compound (3,5-dichloro-4-hydroxybenzonitrile) Photoproducts Dechlorinated Products This compound->Photoproducts UV light Amide 3,5-dichloro-4-hydroxybenzamide This compound->Amide H₂O CarboxylicAcid 3,5-dichloro-4-hydroxybenzoic acid Amide->CarboxylicAcid H₂O

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Stability Testing (HPLC Method)

A stability-indicating HPLC method is essential for quantifying the decrease of the active substance and the formation of degradation products over time.

  • Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

  • Stress Conditions: Subject the solutions to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), different pH values (e.g., acidic, neutral, basic), and exposure to UV light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the samples.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water (with a pH modifier like formic acid) in a gradient elution mode. Detection is typically performed using a UV detector.

  • Data Analysis: Quantify the peak area of this compound and any degradation products at each time point. Calculate the degradation rate and half-life (t₁/₂) of this compound under each condition.

Table 2: Illustrative Stability Data for this compound (Hypothetical)

SolventConditionHalf-life (t₁/₂)Key Degradation Products
Methanol40°CData not available-
Acetonitrile/Water (1:1)pH 4, 25°CData not available-
Acetonitrile/Water (1:1)pH 7, 25°CData not available-
Acetonitrile/Water (1:1)pH 9, 25°CData not available-
MethanolUV light (365 nm)Data not availableDechlorinated species

Section 3: Analytical Methodologies

The quantification of this compound in solubility and stability studies relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC Method Parameters

A general-purpose HPLC method for this compound analysis would typically involve:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with an acid modifier like 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative data in the public domain, the provided protocols and theoretical frameworks offer a solid foundation for researchers and formulation scientists. Further empirical studies are necessary to fully characterize the behavior of this compound in a broader range of solvents and under various environmental conditions to optimize its formulation for agricultural and other applications.

References

Initial Investigations into Chloroxynil's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a chemical compound initially developed as a post-emergent benzonitrile (B105546) herbicide. Its primary mechanism of action in plants is the inhibition of electron transfer in photosystem II, disrupting photosynthesis.[1] More recent investigations have unveiled its potential beyond agriculture, with studies exploring its anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the initial investigations into this compound's biological activity, detailing its herbicidal effects, its emerging role as a potential anticancer agent targeting the Wnt/β-catenin signaling pathway, and its broad-spectrum antimicrobial capabilities. This document consolidates available quantitative data, outlines key experimental protocols, and presents visual diagrams of the relevant biological pathways and experimental workflows to support further research and development.

Herbicidal Activity: Inhibition of Photosystem II

This compound's primary established biological activity is its function as a herbicide, specifically targeting the photosynthetic process in broad-leaved weeds.[1]

Mechanism of Action

This compound acts as an inhibitor of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. By binding to the QB site on the D1 protein of the PSII complex, this compound blocks the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the photosynthetic electron transport chain leads to a buildup of highly reactive oxygen species, causing rapid photo-oxidative damage to the plant cells and ultimately leading to necrosis and death of the weed.

Quantitative Data: Herbicidal Efficacy
Parameter Value Organism Reference
EC50 Range (General Photosynthetic Herbicides)0.003 - 407 µMLemna paucicostata[2]
Experimental Protocol: Photosystem II Inhibition Assay

The inhibitory effect of this compound on PSII can be assessed using chlorophyll (B73375) a fluorescence measurements. This non-invasive technique allows for the real-time monitoring of photosynthetic efficiency.

Objective: To determine the effect of this compound on the photochemical quantum yield of Photosystem II.

Materials:

  • Isolated thylakoid membranes from a suitable plant species (e.g., spinach).

  • This compound solutions of varying concentrations.

  • A pulse-amplitude-modulation (PAM) fluorometer.

  • Assay buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2).

  • Electron acceptors (e.g., 2,6-dichloro-p-benzoquinone).

Procedure:

  • Isolate thylakoid membranes from fresh plant leaves using standard differential centrifugation methods.

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Dark-adapt the thylakoid samples for at least 30 minutes.

  • Add varying concentrations of this compound to the thylakoid suspensions. A control sample with no this compound should be included.

  • Measure the minimal fluorescence (F0) by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F0)/Fm.

  • Plot the Fv/Fm values against the this compound concentration to determine the IC50 value.

G cluster_workflow Experimental Workflow: PSII Inhibition Assay prep Thylakoid Isolation dark_adapt Dark Adaptation prep->dark_adapt treatment This compound Treatment dark_adapt->treatment measurement Chlorophyll Fluorescence Measurement (PAM) treatment->measurement analysis Data Analysis (IC50 Determination) measurement->analysis G cluster_pathway Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled Frizzled->Dvl LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex Inhibition betaCatenin β-catenin DestructionComplex->betaCatenin Degradation betaCatenin_n Nuclear β-catenin betaCatenin->betaCatenin_n Translocation TCF_LEF TCF/LEF betaCatenin_n->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation This compound This compound This compound->betaCatenin_n Inhibition of Translocation This compound->TCF_LEF Disruption of Interaction G cluster_workflow Experimental Workflow: MIC Determination start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation Incubate inoculation->incubation read_results Read and Record MIC incubation->read_results end End read_results->end

References

Methodological & Application

Application Notes and Protocols for Enhancing Agrobacterium-Mediated Transformation with Chloroxynil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant genetic engineering. However, its efficiency can be limited in many plant species, particularly legumes and monocots.[1][2][3] Traditional methods often rely on the use of phenolic compounds like acetosyringone (B1664989) (AS) to induce the virulence (vir) genes of Agrobacterium, which are essential for the transfer of T-DNA into the plant genome.[2][4] Recent research has identified chloroxynil (CX), a novel phenolic compound, as a significantly more potent enhancer of Agrobacterium-mediated transformation than acetosyringone.

These application notes provide a comprehensive guide to using this compound to improve the efficiency of Agrobacterium-mediated transformation in various plant species. The protocols are based on peer-reviewed research and are intended for use by researchers in academic and industrial settings.

Mechanism of Action

This compound, similar to acetosyringone, functions by activating the expression of Agrobacterium vir genes. The vir genes encode the proteins necessary for the processing and transfer of the T-DNA from the Agrobacterium Ti plasmid into the plant cell nucleus. The proposed signaling pathway for vir gene induction by phenolic compounds like this compound is initiated by the bacterial membrane receptor kinase VirA. Upon sensing these phenolics, VirA autophosphorylates and subsequently transfers the phosphate (B84403) group to the transcriptional regulator VirG. Phosphorylated VirG then acts as a transcriptional activator, binding to the promoter regions of other vir genes and initiating their expression. This leads to the assembly of the T-DNA transfer machinery and subsequent integration of the T-DNA into the plant genome.

vir_gene_induction cluster_agrobacterium Agrobacterium tumefaciens cluster_environment Plant Environment cluster_plant Plant Cell VirA VirA (Receptor Kinase) VirG VirG (Transcriptional Regulator) VirA->VirG Phosphorylation vir_genes vir Genes (B, C, D, E, etc.) VirG->vir_genes Transcriptional Activation T_DNA_processing T-DNA Processing & Transfer Machinery vir_genes->T_DNA_processing Protein Synthesis T_DNA_transfer T-DNA Transfer & Integration T_DNA_processing->T_DNA_transfer T-DNA Transfer This compound This compound This compound->VirA Sensing

Caption: Signaling pathway of this compound-induced vir gene activation in Agrobacterium.

Data Presentation

The following tables summarize the quantitative data from studies on the effect of this compound on Agrobacterium-mediated transformation efficiency.

Table 1: Effect of this compound on Transient Transformation Efficiency in Lotus japonicus

TreatmentConcentration (µM)Relative GUS Activity (fold increase vs. Control)
Control (DMSO)-1.0
This compound (CX)0.05No significant difference
This compound (CX)0.5No significant difference
This compound (CX) 5 61.3
Acetosyringone (AS)10010.6

Data from transient transformation of L. japonicus hypocotyls with Agrobacterium strain EHA105.

Table 2: Comparison of this compound and Acetosyringone on Stable Transformation of Lotus japonicus

TreatmentConcentration (µM)Callus Induction Efficiency (%)Transformation Efficiency (%)
Control-27.40
Acetosyringone (AS)10015.02.2
This compound (CX) 5 50.2 3.3

Transformation efficiency is defined as the percentage of explants that produced transgenic plants.

Table 3: Effect of this compound on Transient Transformation in Rice (Oryza sativa)

TreatmentConcentration (µM)Relative GUS Activity (fold increase vs. Control)
Control-1.0
This compound (CX) 5 10.6

Data from transient transformation of rice calli.

Table 4: Effect of this compound on Transformation Efficiency in Lily (Lilium cv 'Manissa')

TreatmentConcentration (µM)Transformation Efficiency (%)
Acetosyringone (AS)1006.6
This compound (CX) 4 11.1

Experimental Protocols

The following are detailed protocols for using this compound to enhance Agrobacterium-mediated transformation, adapted from published research.

Protocol 1: Transient and Stable Transformation of Lotus japonicus

This protocol is adapted from Kimura et al., 2015.

1. Plant Material and Explant Preparation:

  • Sterilize Lotus japonicus seeds and germinate them on a suitable medium in the dark for 4 days.

  • Excise hypocotyl segments (approximately 5-7 mm in length) from the seedlings to be used as explants.

2. Agrobacterium Preparation:

  • Culture Agrobacterium tumefaciens strain EHA105 or GV3101 harboring the desired binary vector in YEP medium with appropriate antibiotics at 28°C overnight.

  • Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium to an OD600 of 0.1.

3. Co-cultivation:

  • Add this compound to the co-cultivation medium to a final concentration of 5 µM. A stock solution of this compound can be prepared in DMSO. Include a control with DMSO only and another with 100 µM acetosyringone for comparison.

  • Immerse the hypocotyl explants in the Agrobacterium suspension for 10-15 minutes.

  • Place the explants on a solid co-cultivation medium containing 5 µM this compound.

  • Incubate the plates in the dark at 25°C for 5 days.

4. Selection and Regeneration (for Stable Transformation):

  • After co-cultivation, wash the explants with sterile water containing an antibiotic such as meropenem (B701) (25 mg/L) to eliminate Agrobacterium.

  • Transfer the explants to a shoot induction medium (SIM) containing selection agents (e.g., 50 mg/L hygromycin) and antibiotics to suppress bacterial growth.

  • Subculture the explants on fresh SIM every 2 weeks until shoots regenerate.

  • Root the regenerated shoots on a suitable rooting medium.

5. Analysis of Transient Expression:

  • For transient expression analysis, perform a GUS histochemical assay or quantify GUS activity using a fluorometric assay after the 5-day co-cultivation period.

lotus_transformation_workflow start Start: Lotus japonicus seeds sterilization Seed Sterilization & Germination start->sterilization explant Explant Preparation (Hypocotyls) sterilization->explant cocultivation Co-cultivation with 5 µM this compound explant->cocultivation agrobacterium Agrobacterium Culture Preparation agrobacterium->cocultivation wash Wash & Transfer to Selection Medium cocultivation->wash regeneration Shoot Regeneration & Rooting wash->regeneration end End: Transgenic Plant regeneration->end

Caption: Workflow for Lotus japonicus transformation using this compound.

Protocol 2: Transformation of Rice (Oryza sativa)

This protocol is a modification for monocots, based on the findings of Kimura et al., 2015.

1. Plant Material:

  • Use embryogenic calli derived from mature rice seeds as explants.

2. Agrobacterium Preparation:

  • Prepare the Agrobacterium culture as described in Protocol 1.

3. Co-cultivation:

  • Inoculate the rice calli with the Agrobacterium suspension.

  • Co-cultivate the calli on a suitable medium supplemented with 5 µM this compound for 3-5 days in the dark.

4. Selection and Regeneration:

  • After co-cultivation, wash the calli to remove excess Agrobacterium.

  • Transfer the calli to a selection medium containing appropriate antibiotics (e.g., hygromycin) and an agent to inhibit bacterial growth (e.g., cefotaxime).

  • Subculture the resistant calli until regeneration of plantlets.

Protocol 3: Transformation of Lily (Lilium)

This protocol is based on the study by Abbasi et al., 2020.

1. Plant Material:

  • Use bulb scales from in vitro grown lily plants as explants.

2. Agrobacterium Preparation:

  • Prepare the Agrobacterium culture as described in Protocol 1.

3. Inoculation and Co-cultivation:

  • Add this compound to both the inoculation and co-cultivation media to a final concentration of 4 µM.

  • Inoculate the bulb scale explants with the Agrobacterium suspension.

  • Co-cultivate the explants for 3-5 days in the dark.

4. Selection and Regeneration:

  • Following co-cultivation, transfer the explants to a selection medium containing kanamycin (B1662678) (or another appropriate selection agent) and an antibiotic to eliminate Agrobacterium.

  • Culture the explants until callus formation and subsequent shoot regeneration.

general_transformation_workflow start Start: Prepare Explants inoculation Inoculate Explants start->inoculation agrobacterium Prepare Agrobacterium Culture agrobacterium->inoculation cocultivation Co-cultivation with this compound (4-5 µM) inoculation->cocultivation selection Wash & Transfer to Selection Medium cocultivation->selection regeneration Callus Induction & Plant Regeneration selection->regeneration end End: Putative Transgenic Plants regeneration->end

Caption: General workflow for plant transformation using this compound.

Concluding Remarks

The use of this compound presents a significant advancement in Agrobacterium-mediated plant transformation technology. Its ability to enhance transformation efficiency at low concentrations makes it a cost-effective and powerful tool for the genetic engineering of a broader range of plant species, including those previously considered recalcitrant to transformation. Researchers are encouraged to optimize the concentration of this compound and other transformation parameters for their specific plant species and experimental systems.

References

Application Notes and Protocols for Chloroxynil in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a halogenated phenolic compound traditionally classified as a post-emergence herbicide. Its primary mode of action is the inhibition of Photosystem II, leading to the disruption of photosynthesis and subsequent production of reactive oxygen species, causing rapid desiccation of plant tissues. While its herbicidal properties are well-documented, recent research has unveiled a novel application for this compound in the field of plant tissue culture, specifically in enhancing the efficiency of Agrobacterium-mediated genetic transformation.

This document provides detailed protocols and application notes for the use of this compound in plant tissue culture, with a primary focus on its role as an enhancer of Agrobacterium-mediated transformation. It also touches upon its herbicidal mechanism of action to provide a comprehensive understanding of its effects on plant cells.

Key Applications in Plant Tissue Culture

The primary and most well-documented application of this compound in plant tissue culture is the enhancement of Agrobacterium-mediated transformation efficiency in various plant species.

Enhancement of Agrobacterium-Mediated Transformation

This compound has been identified as a potent activator of Agrobacterium tumefaciens virulence (vir) genes, similar to the well-known phenolic inducer, acetosyringone[1][2][3]. By stimulating the expression of vir genes, this compound significantly increases the frequency of T-DNA transfer from Agrobacterium to the plant genome, leading to higher transformation efficiencies[1].

Table 1: Comparative Efficacy of this compound and Acetosyringone (B1664989) in Agrobacterium-Mediated Transient Transformation of Lotus japonicus

TreatmentConcentration (µM)Relative GUS Activity (fold increase over control)Reference
Control (DMSO)-1
Acetosyringone100~10
This compound 5 ~60

Data derived from Kimura M, Cutler S, Isobe S. (2015). A Novel Phenolic Compound, this compound, Improves Agrobacterium-Mediated Transient Transformation in Lotus japonicus. PLoS One.

Experimental Protocols

Protocol for Enhancing Agrobacterium-Mediated Transformation of Lotus japonicus Explants

This protocol is adapted from the findings of Kimura et al. (2015).

Materials:

  • Lotus japonicus seeds

  • Agrobacterium tumefaciens strain (e.g., EHA105 or GV3101) harboring a binary vector with the gene of interest and a selectable marker

  • This compound (Stock solution: 5 mM in DMSO)

  • Acetosyringone (Stock solution: 100 mM in DMSO)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Phytohormones (e.g., BAP, NAA) as required for callus induction and regeneration of the specific plant species

  • Antibiotics for selecting transformed plant cells (e.g., hygromycin, kanamycin) and for eliminating Agrobacterium after co-cultivation (e.g., cefotaxime, carbenicillin)

  • Sterile petri dishes, filter paper, and other standard tissue culture labware

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Explant Preparation:

    • Sterilize Lotus japonicus seeds and germinate them on a suitable medium in the dark.

    • Aseptically excise hypocotyl segments from 4-day-old seedlings to be used as explants.

  • Agrobacterium Culture Preparation:

    • Inoculate a single colony of the Agrobacterium strain into liquid YEP medium containing appropriate antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacterial cells by centrifugation and resuspend them in co-cultivation medium to the desired optical density (e.g., OD₆₀₀ = 0.1).

  • Co-cultivation:

    • Prepare co-cultivation medium (e.g., MS-based medium) supplemented with the desired concentration of this compound. A final concentration of 5 µM this compound has been shown to be highly effective. For comparison, a control with 0.2% DMSO and a treatment with 100 µM acetosyringone can be included.

    • Immerse the prepared hypocotyl explants in the Agrobacterium suspension for a short period (e.g., 10-30 minutes).

    • Blot the explants on sterile filter paper to remove excess bacteria and place them on the co-cultivation medium solidified with agar (B569324) in petri dishes.

    • Incubate the plates in the dark at 25°C for 3-5 days.

  • Selection and Regeneration:

    • After the co-cultivation period, transfer the explants to a selection medium. This medium should contain the appropriate selective antibiotic (e.g., hygromycin) to inhibit the growth of non-transformed cells and an antibiotic to eliminate the Agrobacterium (e.g., cefotaxime).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once resistant calli are formed, transfer them to a regeneration medium with appropriate plant growth regulators to induce shoot formation.

    • Root the regenerated shoots on a rooting medium and then transfer the plantlets to soil for acclimatization.

Table 2: Suggested Concentrations for Stock Solutions and Working Solutions

CompoundStock Solution ConcentrationSolventWorking Concentration
This compound5 mMDMSO5 µM
Acetosyringone100 mMDMSO100 µM
Hygromycin50 mg/mLWater10-50 mg/L
Cefotaxime250 mg/mLWater250-500 mg/L

Mode of Action and Signaling Pathways

Herbicidal Action: Inhibition of Photosystem II

This compound's primary herbicidal activity stems from its ability to inhibit electron transport in Photosystem II (PSII) within the chloroplasts. It binds to the QB site on the D1 protein of the PSII reaction center, blocking the electron flow to plastoquinone. This disruption of the photosynthetic electron transport chain leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and desiccation of the plant tissue.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB Site on D1 Protein QA->QB PQ Plastoquinone Pool QB->PQ ROS Reactive Oxygen Species (ROS) QB->ROS Disrupted Electron Flow Leads to This compound This compound This compound->QB Binds and Inhibits CellDamage Cell Damage & Desiccation ROS->CellDamage

Caption: Herbicidal mode of action of this compound via inhibition of Photosystem II.

Enhancement of Transformation: Activation of Agrobacterium vir Genes

In the context of plant transformation, this compound acts as a signaling molecule that is recognized by Agrobacterium tumefaciens. Similar to other phenolic compounds released by wounded plant cells, this compound activates the bacterial VirA/VirG two-component system. This initiates a signaling cascade that leads to the induction of the vir gene operon on the Ti plasmid. The products of the vir genes are essential for the processing and transfer of the T-DNA from the bacterium into the plant cell nucleus.

G cluster_agrobacterium Agrobacterium tumefaciens VirA VirA (Sensor Kinase) VirG VirG (Response Regulator) VirA->VirG Phosphorylates vir_genes vir Gene Operon VirG->vir_genes Induces Transcription T_DNA_processing T-DNA Processing & Transfer Machinery vir_genes->T_DNA_processing Expression T_DNA_transfer T-DNA Transfer T_DNA_processing->T_DNA_transfer This compound This compound This compound->VirA Activates PlantCell Plant Cell T_DNA_transfer->PlantCell

Caption: this compound-mediated activation of Agrobacterium vir genes for T-DNA transfer.

Phytotoxicity and Considerations for General Use

While this compound shows great promise for enhancing Agrobacterium-mediated transformation at low micromolar concentrations, it is crucial to remember its herbicidal nature. At higher concentrations, this compound will be phytotoxic to plant tissues in culture, leading to necrosis and death of the explants. The susceptibility to this compound can vary significantly between plant species and even between different explant types of the same species.

Currently, there is a lack of published data on the systematic evaluation of this compound's phytotoxicity across a wide range of plant species in tissue culture. Therefore, if considering this compound for applications other than transformation enhancement, it is imperative to conduct a thorough dose-response experiment to determine the optimal, non-phytotoxic concentration for the specific plant system.

General recommendations for handling this compound:

  • Always prepare a fresh dilution of this compound from a DMSO stock solution for each experiment.

  • Conduct pilot experiments with a range of concentrations to determine the optimal level for your specific application and plant species.

  • Observe explants closely for any signs of phytotoxicity, such as browning, necrosis, or growth inhibition.

  • Use appropriate personal protective equipment when handling this compound powder and stock solutions.

Experimental Workflow Diagram

G start Start: Prepare Explants & Agrobacterium Culture cocultivation Co-cultivation of Explants with Agrobacterium (Medium supplemented with 5 µM this compound) start->cocultivation selection Transfer to Selection Medium (with antibiotics for selection and Agrobacterium elimination) cocultivation->selection subculture Subculture on Selection Medium (every 2-3 weeks) selection->subculture subculture->selection Repeat regeneration Transfer Resistant Calli to Regeneration Medium subculture->regeneration rooting Transfer Regenerated Shoots to Rooting Medium regeneration->rooting acclimatization Acclimatize Plantlets to Soil rooting->acclimatization end End: Transgenic Plant acclimatization->end

Caption: Workflow for Agrobacterium-mediated transformation using this compound.

Conclusion

This compound has emerged as a valuable tool for enhancing the efficiency of Agrobacterium-mediated genetic transformation in plants. Its application at low micromolar concentrations can lead to a significant increase in transformation events. However, researchers must be mindful of its inherent phytotoxicity at higher concentrations. The protocols and information provided herein serve as a guide for the successful application of this compound in plant tissue culture, primarily for transformation purposes. Further research is warranted to explore other potential applications and to establish species-specific phytotoxicity levels for its broader use in plant biotechnology.

References

Application Notes and Protocols for Chloroxynil-Mediated Vir Gene Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance Agrobacterium tumefaciens-mediated transformation, chloroxynil has emerged as a potent inducer of virulence (vir) genes, in some cases surpassing the efficacy of the commonly used acetosyringone (B1664989). These application notes provide a comprehensive guide to utilizing this compound for optimal vir gene induction, including detailed protocols and quantitative data derived from peer-reviewed studies.

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant genetic engineering. The process is initiated by the activation of the vir regulon in the bacterium, a step triggered by phenolic compounds released from wounded plant tissues.[1][2] this compound, a phenolic compound, has been identified as a highly effective inducer of vir gene expression, leading to significantly improved transformation efficiencies in various plant species, including legumes and monocots.[1][2][3][4][5] Characterization of its mode of action indicates that it enhances transformation by activating Agrobacterium vir gene expression in a manner similar to acetosyringone.[1][3][5][6]

Data Presentation: this compound Concentration and its Effects

The optimal concentration of this compound is critical for maximizing vir gene induction and transformation efficiency while minimizing cytotoxicity to plant tissues. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound Concentration on Transient Transformation Efficiency (GUS Activity) in Lotus japonicus

This compound (CX) Conc. (µM)Acetosyringone (AS) Conc. (µM)Fold Increase in GUS Activity (vs. Control)Fold Increase in GUS Activity (vs. 100 µM AS)Reference
0.05-No significant activity-[1]
0.5-No significant activity-[1]
5-61.35.8[1]
-100Not specified-[1]

Data derived from Kimura M, Cutler S, Isobe S (2015).[1] The control was DMSO (0.2%).[1] GUS activity for 50 µM CX was not analyzed due to its toxic effect on plant cells.[1][3]

Table 2: Effect of this compound Concentration on virB1 Gene Expression in A. tumefaciens EHA105

This compound (CX) Conc. (µM)Relative virB1 Expression Level (Normalized to 16S rRNA)Reference
0~1[6]
0.05~1[6]
0.5~2.5[6]
5~12.5[6]
50~35[1][6]

Data derived from Kimura M, Cutler S, Isobe S (2015).[6] This demonstrates a dose-dependent activation of the VirB1 gene, with the highest induction at 50 µM.[1] However, this concentration causes severe damage to L. japonicus cells.[1]

Table 3: Comparison of this compound and Acetosyringone in Monocot Transformation (Lilium cv 'Manissa')

InducerConcentration (µM)Transformation Efficiency (%)Reference
This compound (CX)411.1[4]
Acetosyringone (AS)1006.6[4]

Data derived from Abbasi H, et al. (2020).[4] This study highlights this compound's superior performance even at a much lower concentration compared to acetosyringone in a monocot species.

Signaling Pathways and Workflows

Diagram 1: Agrobacterium Virulence Gene Induction Pathway

Vir_Induction_Pathway cluster_outside Outside Agrobacterium cluster_agrobacterium Agrobacterium Cell cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Phenolics Phenolic Compounds (this compound, Acetosyringone) VirA VirA (Sensor Kinase) Phenolics->VirA activates Sugars Sugars ChvE ChvE Sugars->ChvE VirG VirG (Response Regulator) VirA->VirG phosphorylates P_VirG Phosphorylated VirG vir_genes vir Gene Operons (virB, virC, virD, virE, etc.) P_VirG->vir_genes activates transcription T-DNA_processing T-DNA Processing & Transfer Machinery vir_genes->T-DNA_processing expression leads to ChvE->VirA sensitizes

Caption: The VirA/VirG two-component system senses phenolics, activating vir gene expression.

Diagram 2: Experimental Workflow for Vir Gene Induction and Analysis

Experimental_Workflow cluster_prep 1. Agrobacterium Preparation cluster_induction 2. Vir Gene Induction cluster_analysis 3. Gene Expression Analysis A1 Grow A. tumefaciens in rich medium (YEP/LB) to desired OD A2 Pellet bacteria by centrifugation A1->A2 A3 Resuspend pellet in co-cultivation/induction medium A2->A3 B1 Add this compound (e.g., 5-50 µM) to resuspended culture A3->B1 B2 Incubate at 25°C for ~20 hours C1 Collect bacterial pellets B2->C1 C2 Isolate Total RNA C1->C2 C3 Synthesize cDNA (Reverse Transcription) C2->C3 C4 Perform Real-Time qPCR (e.g., targeting VirB1) C3->C4 C5 Analyze Data (Normalize to reference gene like 16S rRNA) C4->C5

Caption: Workflow for this compound-based vir gene induction and subsequent qPCR analysis.

Experimental Protocols

Protocol 1: Agrobacterium vir Gene Induction with this compound

This protocol is adapted from methodologies that have successfully demonstrated vir gene induction using this compound.[1][2]

Materials:

  • Agrobacterium tumefaciens strain (e.g., EHA105, GV3101)

  • YEP or LB medium

  • Co-cultivation or induction medium (e.g., MS-based medium, AB medium)

  • This compound (CX) stock solution (e.g., 10 mM in DMSO)

  • Spectrophotometer

  • Centrifuge and sterile tubes

  • Shaking incubator

Procedure:

  • Culture Preparation: Inoculate a single colony of A. tumefaciens into 5 mL of YEP or LB medium containing appropriate antibiotics. Grow overnight at 28-30°C with shaking (200-250 rpm).

  • Sub-culturing: The next day, dilute the overnight culture into fresh YEP or LB medium and grow until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.8-1.0 (log phase).

  • Cell Harvesting and Resuspension: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Induction Setup: Resuspend the bacterial pellet in the desired volume of co-cultivation/induction medium to a final OD₆₀₀ of ~0.1.

  • This compound Addition: Add this compound from the stock solution to the resuspended culture to achieve the desired final concentration. Recommended concentrations to test are between 4 µM and 50 µM.[1][4] A negative control (DMSO only) should be included.

    • For high transformation efficiency with low plant toxicity: Use 4-5 µM this compound.[1][4]

    • For maximal vir gene induction (note potential plant cytotoxicity): Use 50 µM this compound.[1]

  • Induction Incubation: Incubate the culture at 25°C for 20 hours with gentle shaking.[2][6]

  • Downstream Application: The induced Agrobacterium culture is now ready for plant transformation (co-cultivation with explants) or for gene expression analysis.

Protocol 2: Quantification of vir Gene Expression by Real-Time qPCR

This protocol allows for the quantitative measurement of vir gene induction levels.[2][6]

Materials:

  • Induced Agrobacterium cells (from Protocol 1)

  • RNA isolation kit (e.g., Nucleospin RNA)

  • cDNA synthesis kit (e.g., PrimeScript II 1st strand cDNA Synthesis Kit)

  • Real-time PCR system

  • SYBR Green or TaqMan master mix

  • Primers for the target vir gene (e.g., VirB1) and a reference gene (e.g., 16S rRNA)

Procedure:

  • RNA Isolation: a. Pellet 1-2 mL of the induced Agrobacterium culture by centrifugation at 15,000 rpm for 10 minutes at 4°C.[2] b. Isolate total RNA from the pellet using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: a. Quantify the isolated RNA and assess its purity (A260/A280 ratio). b. Perform reverse transcription on 1 µg of total RNA using a cDNA synthesis kit to generate first-strand cDNA.

  • Real-Time qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA template. b. Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) values for both the target gene (VirB1) and the reference gene (16S rRNA) for each sample. b. Calculate the relative expression level using the ΔΔCt method. The expression level is normalized to the 16S rRNA internal control and expressed as a fold change relative to the negative control (DMSO-treated) sample.[6]

Concluding Remarks

This compound is a highly effective vir gene inducer that can significantly enhance Agrobacterium-mediated transformation efficiency. An optimal concentration of 4-5 µM appears to provide a substantial boost in transformation success without inducing the cytotoxic effects observed at higher concentrations.[1][4] While a 50 µM concentration yields the highest level of virB1 gene expression, its herbicidal properties make it unsuitable for protocols involving sensitive plant tissues.[1] Researchers are encouraged to perform a dose-response experiment within the 1-50 µM range to determine the optimal concentration for their specific Agrobacterium strain and plant system. The provided protocols offer a robust framework for integrating this compound into standard transformation workflows and for quantifying its impact on vir gene induction.

References

Application Notes and Protocols: Compatibility of Agrobacterium Strains with Chloroxynil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium-mediated transformation is a cornerstone of modern plant biotechnology, facilitating the introduction of novel traits in a wide array of plant species. The efficiency of this process is highly dependent on the activation of virulence (vir) genes in the Agrobacterium Ti plasmid, which is triggered by specific phenolic compounds released from wounded plant tissues. While acetosyringone (B1664989) is commonly used to induce vir gene expression, recent research has identified Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), a benzonitrile (B105546) herbicide, as a potent enhancer of Agrobacterium-mediated transformation.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to improve transformation efficiencies with compatible Agrobacterium strains.

Mechanism of Action: this compound as a vir Gene Inducer

This compound, similar to acetosyringone, acts as a phenolic inducer of the Agrobacterium vir regulon.[1] The induction is mediated through the VirA/VirG two-component regulatory system. The VirA protein, a sensor kinase located in the bacterial inner membrane, detects the presence of phenolic compounds like this compound. This detection leads to the autophosphorylation of VirA, which in turn phosphorylates the VirG protein. Phosphorylated VirG functions as a transcriptional activator, binding to the promoter regions of other vir genes and initiating their expression. This cascade of gene activation is essential for the processing and transfer of the T-DNA from the Agrobacterium to the plant cell.

Data Presentation: Quantitative Effects of this compound on Transformation Efficiency

Studies have demonstrated that this compound can significantly increase the efficiency of transient transformation in various plant species when used with specific Agrobacterium strains. The following tables summarize the key quantitative findings from research on Lotus japonicus.

Table 1: Effect of this compound on Transient Transformation Efficiency in Lotus japonicus using Agrobacterium tumefaciens strain EHA105

TreatmentConcentrationRelative GUS Activity (fold increase vs. Control)
Control (DMSO)0.2%1.0
Acetosyringone100 µM~10.5
This compound0.05 µMNo significant increase
This compound0.5 µMNo significant increase
This compound 5 µM ~61.3
This compound50 µMToxic to plant tissue

Data extracted from Kimura et al., 2015.

Table 2: Effect of this compound on Transient Transformation Efficiency in Lotus japonicus using Agrobacterium tumefaciens strain GV3101

TreatmentConcentrationRelative GUS Activity (fold increase vs. Control)
Control (DMSO)0.2%1.0
This compound 5 µM ~10.2

Data extracted from Kimura et al., 2015.

Experimental Protocols

Protocol 1: Preparation of Agrobacterium Culture for Transformation

This protocol describes the preparation of Agrobacterium tumefaciens strains (e.g., EHA105, GV3101) for plant transformation experiments.

Materials:

  • Agrobacterium tumefaciens strain (e.g., EHA105, GV3101) carrying the desired binary vector.

  • YEP medium (10 g/L yeast extract, 10 g/L peptone, 5 g/L NaCl).

  • Appropriate antibiotics for bacterial selection (e.g., rifampicin, kanamycin, spectinomycin).

  • Spectrophotometer.

  • Shaking incubator.

Procedure:

  • Streak the Agrobacterium strain from a glycerol (B35011) stock onto a YEP agar (B569324) plate containing the appropriate antibiotics.

  • Incubate the plate at 28°C for 2-3 days until single colonies are visible.

  • Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics in a 50 mL falcon tube.

  • Incubate overnight at 28°C with vigorous shaking (200-250 rpm).

  • The following day, inoculate 1 mL of the overnight culture into 100 mL of fresh YEP medium with antibiotics in a 500 mL flask.

  • Grow the culture at 28°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8).

  • Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the bacterial pellet in the appropriate co-cultivation medium to the desired optical density (e.g., OD600 = 0.6).

Protocol 2: Agrobacterium-mediated Transformation of Plant Explants with this compound

This protocol details the use of this compound to enhance the transformation of plant explants. Lotus japonicus hypocotyls are used as an example.

Materials:

  • Prepared Agrobacterium suspension (from Protocol 1).

  • Plant explants (e.g., Lotus japonicus hypocotyls).

  • Co-cultivation medium (e.g., MS or B5 medium supplemented with appropriate hormones).

  • This compound stock solution (e.g., 5 mM in DMSO).

  • Acetosyringone stock solution (e.g., 100 mM in DMSO).

  • Sterile filter paper.

  • Petri dishes.

Procedure:

  • Prepare the co-cultivation medium. For the experimental group, add this compound from the stock solution to a final concentration of 5 µM. For the positive control, add acetosyringone to a final concentration of 100 µM. For the negative control, add an equivalent volume of DMSO.

  • Immerse the plant explants in the prepared Agrobacterium suspension for 30-60 minutes.

  • Blot the explants on sterile filter paper to remove excess bacteria.

  • Place the explants onto the co-cultivation plates containing the respective treatments (this compound, acetosyringone, or DMSO).

  • Co-cultivate the explants in the dark at 22-25°C for 2-3 days.

  • After co-cultivation, wash the explants with sterile water or liquid culture medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime, timentin).

  • Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) to select for transformed cells.

Protocol 3: Quantification of Transformation Efficiency using a GUS Reporter Assay

This protocol provides a method to quantify the transient transformation efficiency using the β-glucuronidase (GUS) reporter system.

Materials:

  • Transformed plant explants (from Protocol 2).

  • GUS extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol).

  • 4-methylumbelliferyl-β-D-glucuronide (MUG).

  • Fluorometer.

  • Protein quantification assay kit (e.g., Bradford or BCA).

Procedure:

  • Homogenize the plant explants in GUS extraction buffer on ice.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the GUS assay and protein quantification.

  • Determine the total protein concentration of the supernatant using a standard protein assay.

  • For the GUS assay, mix a known amount of protein extract with the GUS assay buffer containing MUG.

  • Incubate the reaction at 37°C.

  • Stop the reaction at different time points by adding a stop buffer (e.g., 0.2 M Na2CO3).

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Calculate the GUS activity as pmol of 4-MU per minute per mg of protein.

Mandatory Visualizations

vir_gene_induction_pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Cell cluster_membrane Inner Membrane Wounded Plant Tissue Wounded Plant Tissue This compound This compound Wounded Plant Tissue->this compound releases VirA VirA (Sensor Kinase) VirA->VirA Autophosphorylation VirG VirG (Response Regulator) VirA->VirG Phosphorylates VirG_P VirG-P (Active) VirG->VirG_P vir_genes vir genes VirG_P->vir_genes Activates transcription T-DNA Processing & Transfer T-DNA Processing & Transfer vir_genes->T-DNA Processing & Transfer leads to This compound->VirA activates experimental_workflow cluster_prep Preparation cluster_transformation Transformation cluster_analysis Analysis A1 Agrobacterium Culture (EHA105 or GV3101) B1 Co-cultivation with 5 µM this compound A1->B1 B2 Co-cultivation with 100 µM Acetosyringone (Positive Control) A1->B2 B3 Co-cultivation with DMSO (Negative Control) A1->B3 A2 Plant Explant Preparation A2->B1 A2->B2 A2->B3 C1 GUS Histochemical Staining B1->C1 C2 Fluorometric GUS Assay B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D1 Quantification of Transformation Efficiency C2->D1

References

Application Notes and Protocols for Chloroxynil in Legume Transformation

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing Chloroxynil to Enhance Agrobacterium-Mediated Transformation in Legumes

Introduction

Agrobacterium-mediated transformation is a cornerstone of genetic engineering in plants. However, many legume species, which are of significant agricultural and economic importance, have proven to be recalcitrant to this method, often exhibiting low transformation efficiencies.[1][2] A critical step in this process is the activation of the virulence (vir) genes in Agrobacterium tumefaciens, which is necessary for the transfer of T-DNA into the plant genome.[2] This activation is triggered by phenolic compounds exuded from wounded plant tissues. While acetosyringone (B1664989) is commonly used to induce vir gene expression and improve transformation rates, its effectiveness can be limited, particularly in legumes.[2]

Recent research has identified this compound, a phenolic compound, as a potent enhancer of Agrobacterium-mediated transformation in the model legume Lotus japonicus.[1][3] this compound has been shown to be significantly more effective than acetosyringone at inducing vir gene expression, leading to a substantial increase in transformation efficiency.[1][2] This document provides detailed application notes and protocols for the use of this compound as a transformation enhancer in legumes, based on published research. It is important to note that while this compound is also classified as a herbicide that inhibits photosystem II, its documented application in the context of legume transformation is as an enhancer during the co-cultivation step, not as a selective agent for transformed cells.[4][5]

Data Summary

The following table summarizes the quantitative data from studies on the effect of this compound on Agrobacterium-mediated transformation in Lotus japonicus.

TreatmentConcentrationTransient Transformation Efficiency Increase (vs. Control)Callus Induction EfficiencyReference
This compound (CX) 5 µM60-fold50.2%[1][2]
Acetosyringone (AS) 100 µM6-fold15.0%[1][2]
Control (DMSO) 0.2%-27.4%[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Chemical Information:

    • Name: this compound

    • IUPAC Name: 3,5-dichloro-4-hydroxybenzonitrile[5]

    • CAS Number: 1891-95-8[6]

    • Molecular Formula: C₇H₃Cl₂NO[6]

    • Molecular Weight: 188.01 g/mol [6]

  • Stock Solution Preparation (10 mM):

    • Dissolve 1.88 mg of this compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution at -20°C in a light-protected container.

Protocol 2: Agrobacterium-Mediated Transformation of Lotus japonicus Hypocotyls using this compound

This protocol is adapted from the findings of Kimura M, Cutler S, and Isobe S (2015).[1]

1. Plant Material and Sterilization:

  • Sterilize Lotus japonicus seeds by treating them with 70% (v/v) ethanol (B145695) for 1 minute, followed by a 6-minute immersion in a 10% commercial bleach solution (e.g., Clorox™) containing 0.525% (w/v) sodium hypochlorite.[7]

  • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Germinate the sterilized seeds on a sterile, wet filter paper in a petri dish in the dark at 23°C for approximately 16 hours (overnight).[7] Use fully imbibed seeds for explant isolation.

2. Agrobacterium Preparation:

  • Culture Agrobacterium tumefaciens strain EHA105 or GV3101 harboring the desired binary vector in Luria-Bertani (LB) medium with appropriate antibiotics at 28°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.8-1.0.[8]

  • Centrifuge the bacterial culture and resuspend the pellet in a liquid co-cultivation medium (e.g., B5 basal medium) to the desired final OD₆₀₀ (e.g., 0.1 or 0.2).[7][8]

3. Co-cultivation with this compound:

  • Excise hypocotyl segments from 4-day-old L. japonicus seedlings.

  • Immerse the hypocotyl explants in the prepared Agrobacterium suspension.

  • Transfer the explants to a solid co-cultivation medium.

  • The co-cultivation medium should be supplemented with 5 µM this compound .

    • To achieve this, add the appropriate volume of the 10 mM this compound stock solution to the autoclaved and cooled medium. For example, add 0.5 µL of the 10 mM stock solution per 1 mL of medium.

  • Incubate the plates in the dark at 28°C for 5 days.[9]

4. Selection and Regeneration:

  • After co-cultivation, wash the explants with sterile water containing an antibiotic such as cefotaxime (B1668864) (250 mg/L) to eliminate the Agrobacterium.[10]

  • Transfer the explants to a callus induction medium containing the appropriate selection agent (e.g., hygromycin, kanamycin) and cefotaxime to inhibit further bacterial growth.[10]

  • Subculture the explants on fresh selection medium every 2-3 weeks.

  • Once shoots regenerate, transfer them to a rooting medium.

  • Acclimatize the rooted plantlets and grow them in soil.

5. Confirmation of Transformation:

  • Perform molecular analyses such as PCR and Southern blotting on the regenerated plants to confirm the presence and integration of the transgene.[1]

Visualizations

Signaling Pathway: vir Gene Activation

vir_gene_activation cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens plant_wound Wounding phenolics Phenolic Compounds (e.g., this compound) plant_wound->phenolics releases VirA VirA (Receptor Kinase) phenolics->VirA binds to VirG VirG (Response Regulator) VirA->VirG phosphorylates vir_genes vir Genes (on Ti plasmid) VirG->vir_genes activates transcription T_DNA_transfer T-DNA Transfer vir_genes->T_DNA_transfer mediates

Caption: Activation of Agrobacterium vir genes by plant-derived phenolic compounds.

Experimental Workflow: Legume Transformation

legume_transformation_workflow start Seed Sterilization & Germination explant Explant Preparation (e.g., Hypocotyls) start->explant cocultivation Co-cultivation with Agrobacterium & 5 µM this compound explant->cocultivation agro_prep Agrobacterium Culture Preparation agro_prep->cocultivation selection Selection of Transformed Tissues (on antibiotic/herbicide medium) cocultivation->selection regeneration Shoot & Root Regeneration selection->regeneration acclimatization Acclimatization of Plantlets regeneration->acclimatization analysis Molecular Analysis (PCR, Southern Blot) acclimatization->analysis end Confirmed Transgenic Plant analysis->end

Caption: Workflow for Agrobacterium-mediated legume transformation using this compound.

References

Application of Chloroxynil as a Post-Emergent Herbicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Chloroxynil is a post-emergent benzonitrile (B105546) herbicide historically used for the control of broadleaf weeds in various agricultural settings, particularly in cereal crops.[1] Although now considered largely obsolete, its mode of action and historical application provide valuable insights for researchers in herbicide science and crop protection.[1][2] this compound was developed as a variant of bromoxynil (B128292) and was noted for being less injurious to certain crops like alfalfa and red clover, albeit with potentially lower potency against some broadleaf weeds.[1] This document provides detailed application notes and protocols for the research-level application of this compound as a post-emergent herbicide.

Physicochemical Properties

PropertyValue
IUPAC Name 3,5-dichloro-4-hydroxybenzonitrile
CAS Number 1891-95-8
Chemical Formula C₇H₃Cl₂NO
Molar Mass 188.01 g·mol⁻¹
Appearance Off-white solid
Solubility in water Slightly soluble

Mechanism of Action

This compound is a photosystem II (PSII) inhibitor.[1] It disrupts the photosynthetic process in susceptible plants by binding to the D1 quinone-binding protein within the photosystem II complex in the chloroplasts. This binding blocks the electron transport chain, halting the production of energy (ATP and NADPH) necessary for plant growth. The inhibition of photosynthesis leads to the formation of reactive oxygen species, which cause rapid cellular damage, membrane leakage, and ultimately, tissue necrosis. As a contact herbicide, this compound primarily affects the plant tissues it directly touches, making thorough application coverage critical for its efficacy.

Chloroxynil_Mechanism_of_Action cluster_photosynthesis Photosystem II Electron Transport Chain Light Light Energy PSII Photosystem II (P680) Light->PSII Pheo Pheophytin PSII->Pheo QA QA Pheo->QA QB QB (D1 Protein) QA->QB PQ_Pool Plastoquinone Pool QB->PQ_Pool Block Blocks Electron Transport Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f This compound This compound This compound->QB ROS Reactive Oxygen Species (ROS) Production CellDamage Cell Membrane Damage & Necrosis ROS->CellDamage

Caption: Mechanism of action of this compound as a Photosystem II inhibitor.

Data Presentation

Application Rates and Crop Tolerance

The following table summarizes available data on the application rates and crop tolerance of this compound. It is important to note that this data is from a 1972 study and should be used as a historical reference for research purposes.

CropApplication Rate ( kg/ha )Weed PresenceEffect on Crop YieldCitation
Red Clover (Trifolium pratense L.)0.84AbsentSignificant yield reduction
Red Clover (Trifolium pratense L.)1.12AbsentSignificant yield reduction
Red Clover (Trifolium pratense L.)up to 1.12PresentNo yield reduction
Alfalfa (Medicago sativa L.)Equivalent rates to BromoxynilNot specifiedLess injurious than Bromoxynil
Weed Control Efficacy

This compound has been used to control various broadleaf weeds. The efficacy is dependent on the weed species, growth stage, and application rate.

Weed SpeciesApplication Rate ( kg/ha )EfficacyCitation
Common Lambsquarters (Chenopodium album L.)0.28 (in mix with 2,4-DB)Excellent control
Common Ragweed (Ambrosia artemisiifolia L.)0.28 (in mix with 2,4-DB)Excellent control
General Broadleaf WeedsNot SpecifiedLess effective than Bromoxynil at equivalent rates
Pigweed (Amaranthus spp.)Not SpecifiedControl reported
Mayweed (Matricaria spp.)Not SpecifiedControl reported
Knotweed (Polygonum spp.)Not SpecifiedControl reported
Shepherd's Purse (Capsella bursa-pastoris)Not SpecifiedControl reported
Goosefoot (Chenopodium spp.)Not SpecifiedControl reported
Stinkweed (Thlaspi arvense)Not SpecifiedControl reported

Experimental Protocols

The following is a detailed protocol for conducting a field trial to evaluate the efficacy of this compound as a post-emergent herbicide.

Experimental Design and Plot Establishment
  • Design: A randomized complete block design (RCBD) with a minimum of four replications is recommended to account for field variability.

  • Plot Size: Individual plots should be of a sufficient size to allow for accurate application and assessment, avoiding edge effects. A typical size is 2 meters by 5 meters.

  • Treatments:

    • Untreated control (no herbicide application).

    • This compound at various application rates (e.g., 0.5, 1.0, and 2.0 kg/ha ) to determine a dose-response relationship.

    • A commercially available standard herbicide for comparison.

  • Crop and Weed Seeding: The target crop (e.g., barley, wheat) and a representative spectrum of broadleaf weeds (e.g., Chenopodium album, Amaranthus retroflexus) should be seeded uniformly across the trial area.

  • Site Preparation: The experimental site should have uniform soil type and be prepared according to standard agricultural practices for the selected crop.

Herbicide Application
  • Timing: Apply this compound post-emergence when the weeds are in the 2-4 leaf stage and the crop is at a tolerant growth stage (e.g., 2-leaf to early tillering for cereals).

  • Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

  • Spray Volume: A spray volume of 100-200 L/ha is recommended for adequate foliar coverage.

  • Environmental Conditions: Apply the herbicide under optimal environmental conditions:

    • Wind speed: < 10 km/h to minimize drift.

    • Temperature: 15-25°C.

    • Relative humidity: > 50%.

    • Avoid application if rain is expected within 4-6 hours.

Data Collection and Assessment
  • Visual Assessment:

    • Weed Control: Visually assess the percentage of weed control for each species at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete kill).

    • Crop Injury: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as chlorosis, necrosis, or stunting.

  • Weed Biomass:

    • At 28 DAT, harvest the above-ground biomass of weeds from a designated quadrat (e.g., 0.25 m²) within each plot.

    • Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Crop Yield:

    • At crop maturity, harvest the grain from a designated area within each plot.

    • Determine the grain yield and adjust for moisture content.

Statistical Analysis

Analyze the collected data (visual assessments, weed biomass, and crop yield) using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Experimental_Workflow cluster_data_collection Data Collection Timeline start Start: Trial Planning plot_establishment Plot Establishment (RCBD, 4 Replicates) start->plot_establishment seeding Crop and Weed Seeding plot_establishment->seeding application Post-Emergent Application of this compound (2-4 Weed Leaf Stage) seeding->application assessment_7dat Visual Assessment (7 DAT) application->assessment_7dat data_collection Data Collection end End: Data Analysis & Reporting assessment_14dat Visual Assessment (14 DAT) assessment_7dat->assessment_14dat assessment_28dat Visual Assessment & Weed Biomass (28 DAT) assessment_14dat->assessment_28dat yield_harvest Crop Yield Harvest (Maturity) assessment_28dat->yield_harvest yield_harvest->end

Caption: Experimental workflow for evaluating this compound efficacy.

Logical Relationships in Application

The successful application of this compound as a post-emergent herbicide is dependent on a set of interconnected factors. The following diagram illustrates these logical relationships.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Desired Outcomes app_rate Application Rate weed_control Effective Weed Control app_rate->weed_control app_timing Application Timing (Weed & Crop Stage) app_timing->weed_control crop_safety High Crop Safety app_timing->crop_safety app_coverage Application Coverage app_coverage->weed_control env_conditions Environmental Conditions (Temp, Humidity, Rain) env_conditions->weed_control env_conditions->crop_safety

Caption: Factors influencing this compound application outcomes.

Conclusion

While this compound is an older herbicide, understanding its application and mechanism provides a valuable reference for weed science research. The provided protocols and data, though based on historical information, offer a framework for contemporary studies on herbicide efficacy, crop safety, and the evolution of weed management practices. Researchers should adhere to all safety precautions and regulatory guidelines when handling and applying any herbicide, including for research purposes.

References

Application Notes and Protocols for Chloroxynil Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Chloroxynil stock solutions for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of your experiments.

Introduction

This compound (CAS 1891-95-8) is a benzonitrile (B105546) herbicide that acts as an inhibitor of photosystem II[1][2]. Its utility in research extends to studies on photosynthetic electron transport, herbicide resistance mechanisms, and as a reference compound in environmental analysis. Accurate preparation of stock solutions is the first critical step for obtaining reliable and consistent experimental results. This document outlines the necessary materials, safety precautions, and a step-by-step protocol for preparing this compound stock solutions.

Materials and Equipment

  • This compound powder (>98% purity)[1]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Methanol, anhydrous[3][4]

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

Safety Precautions

This compound is toxic if swallowed, inhaled, or in contact with skin. It is also irritating to the eyes, respiratory system, and skin. Therefore, it is imperative to handle this compound with appropriate safety measures.

  • Handling: Always handle this compound powder in a fume hood to avoid inhalation of dust particles.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, at all times.

  • Spills: In case of a spill, use an absorbent material to clean the area and dispose of the waste in a sealed container according to your institution's hazardous waste disposal guidelines.

  • Disposal: Dispose of all waste materials, including empty containers and contaminated items, in accordance with local, state, and federal regulations for hazardous waste.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.

ParameterValueReference
Molecular Weight 188.01 g/mol
Appearance White to off-white solid
Solubility Slightly soluble in DMSO and Methanol
Storage (Powder) Long-term: -20°C in a dry, dark place
Storage (Stock Solution) Short-term (days to weeks): 0-4°C; Long-term (months): -20°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays and biochemical experiments.

5.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

For 1 mL of a 10 mM solution:

Mass (mg) = 10 mmol/L x 188.01 g/mol x 0.001 L = 1.88 mg

5.2. Step-by-Step Procedure

  • Preparation: Put on all necessary personal protective equipment and ensure you are working in a certified fume hood.

  • Weighing: Carefully weigh out 1.88 mg of this compound powder on an analytical balance and transfer it to a sterile, amber glass vial.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a water bath (not exceeding 40°C) can aid dissolution.

  • Labeling: Clearly label the vial with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and your initials.

  • Storage: For long-term storage, store the stock solution at -20°C. For short-term use, the solution can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing a this compound stock solution.

Chloroxynil_Stock_Solution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Steps A Wear PPE B Work in Fume Hood C Calculate Required Mass B->C D Weigh this compound C->D E Add Solvent (DMSO) D->E F Vortex to Dissolve E->F G Visually Inspect Solution F->G Incomplete Dissolution? G->F Yes H Label Vial G->H Completely Dissolved I Store at -20°C H->I

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Chloroxynil as a High-Efficiency Substitute for Acetosyringone in Agrobacterium-Mediated Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to substituting acetosyringone (B1664989) with chloroxynil in Agrobacterium-mediated transformation protocols to potentially enhance transformation efficiency. The information is based on published research demonstrating the efficacy of this compound in various plant species.

Introduction

Agrobacterium-mediated transformation is a cornerstone of plant genetic engineering. The process relies on the natural ability of Agrobacterium tumefaciens to transfer a segment of its DNA, the T-DNA, into the plant genome.[1][2][3][4] This process is initiated by the activation of virulence (vir) genes within the bacterium, a step triggered by phenolic compounds released from wounded plant tissues.[1][2][5] For decades, acetosyringone (AS) has been the standard phenolic inducer used to boost transformation frequencies in laboratory settings.[1][2]

However, the effectiveness of acetosyringone can be limited in certain plant species, particularly legumes.[1][2] Recent research has identified this compound (CX), a novel phenolic compound, as a potent activator of Agrobacterium-mediated transformation.[1][2] Studies have shown that this compound can significantly outperform acetosyringone, leading to substantially higher transformation efficiencies in both dicotyledonous and monocotyledonous plants.[1][2][6]

This compound, like acetosyringone, functions by inducing the expression of Agrobacteriumvir genes, which are essential for the processing and transfer of the T-DNA.[1][2][3][7] This shared mechanism allows for the direct substitution of acetosyringone with this compound in many existing transformation protocols.

Data Presentation: this compound vs. Acetosyringone

The following tables summarize the quantitative data from studies comparing the effectiveness of this compound and acetosyringone in enhancing Agrobacterium-mediated transformation.

Table 1: Transient Transformation Efficiency in Lotus japonicus (cv. Miyakojima MG-20)

TreatmentConcentrationRelative GUS Reporter Activity (Fold Increase vs. Control)Fold Increase vs. 100 µM Acetosyringone
Control (DMSO)0.2%1.0-
Acetosyringone100 µM~10.61.0
This compound 5 µM ~61.3 ~5.8

Data sourced from Kimura M, Cutler S, Isobe S (2015).[1][2]

Table 2: Transformation Efficiency in Rice (Oryza sativa cv. Nipponbare)

TreatmentConcentrationRelative GUS Reporter Activity (Fold Increase vs. Control)
Control-1.0
This compound 5 µM ~10.6

Data sourced from Kimura M, Cutler S, Isobe S (2015).[2]

Table 3: Stable Transformation Efficiency in Lilium (cv. 'Manissa')

Phenolic InducerTransformation Efficiency (%)
Acetosyringone6.6
This compound 11.1

Data sourced from Abbasi et al. (2020), as cited in other research.[7]

Table 4: Effect of this compound on Agrobacterium Virulence Gene Expression (VirB1)

This compound ConcentrationRelative VirB1 Gene Expression Level
0 µM (Control)Low
50 µM Highest Induction

Note: While 50 µM CX showed the highest vir gene induction, it was noted to have a toxic effect on L. japonicus explants. The optimal concentration for transformation balances high vir gene induction with low plant toxicity.[1][2]

Signaling Pathways and Experimental Workflows

Agrobacterium Virulence Gene Induction Pathway

The following diagram illustrates the signaling pathway for the induction of Agrobacterium virulence genes by phenolic compounds like this compound.

Virulence_Gene_Induction cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens Plant Wounded Plant Tissue Phenolics Phenolic Compounds (e.g., this compound) Plant->Phenolics releases VirA_inactive VirA (inactive) Phenolics->VirA_inactive diffuses to VirA_active VirA (active) VirA_inactive->VirA_active senses VirG_inactive VirG (inactive) VirA_active->VirG_inactive phosphorylates VirG_active VirG-P (active) VirG_inactive->VirG_active VirGenes vir Genes VirG_active->VirGenes activates transcription T_DNA_processing T-DNA Processing & Transfer Machinery VirGenes->T_DNA_processing expression leads to

Caption: Agrobacterium vir gene induction by plant-derived phenolic signals.

General Experimental Workflow for Transformation Using this compound

This diagram outlines the key steps in an Agrobacterium-mediated transformation protocol incorporating this compound.

Transformation_Workflow start Start: Prepare Plant Explants agrobacterium_prep Prepare Agrobacterium Suspension (containing binary vector) start->agrobacterium_prep infection Infect Explants (co-cultivation) start->infection induction Induce Agrobacterium (add this compound to suspension) agrobacterium_prep->induction induction->infection selection Selection of Transformed Cells (on medium with selective agent) infection->selection regeneration Regeneration of Putative Transgenic Plants selection->regeneration confirmation Confirmation of Transformation (e.g., PCR, Southern Blot, Reporter Gene Assay) regeneration->confirmation end End: Confirmed Transgenic Plant confirmation->end

Caption: Workflow for Agrobacterium-mediated plant transformation with this compound.

Experimental Protocols

The following are detailed protocols adapted from published research, primarily for the transformation of Lotus japonicus and rice. These can serve as a starting point for optimizing protocols for other species.

Preparation of Agrobacterium and Inoculation Medium
  • Bacterial Strain and Vector: Utilize an appropriate Agrobacterium tumefaciens strain (e.g., EHA105, GV3101) harboring a binary vector with the gene of interest and a selectable marker.[1][2]

  • Culture Preparation: From a glycerol (B35011) stock or a fresh plate, inoculate a single colony of Agrobacterium into 5 mL of YEP medium containing appropriate antibiotics. Grow overnight at 28°C with shaking.

  • Inoculation: The following day, use the overnight culture to inoculate a larger volume of YEP medium with antibiotics and grow until the culture reaches an OD₆₀₀ of 0.6-0.8.

  • Harvesting and Resuspension: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant and resuspend the pellet in a liquid co-cultivation medium (e.g., AAM medium) to a final OD₆₀₀ of 0.1.

  • Induction with this compound: To the resuspended Agrobacterium solution, add this compound from a stock solution to a final concentration of 5 µM . For comparison, acetosyringone is typically used at 100 µM. Incubate the bacterial suspension with this compound for at least 1 hour at room temperature before infection.

Plant Material and Co-cultivation

This protocol is based on the transformation of Lotus japonicus hypocotyl explants.[1]

  • Explant Preparation:

    • Sterilize seeds of L. japonicus and germinate them on a suitable medium in the dark for 4 days.

    • Excise hypocotyl segments (approximately 5-7 mm in length) from the seedlings.

  • Infection:

    • Immerse the prepared hypocotyl explants in the Agrobacterium suspension containing 5 µM this compound.

    • Sonicate for 30 seconds and vacuum infiltrate for 1 minute.

    • Blot the explants dry on sterile filter paper.

  • Co-cultivation:

    • Place the infected explants on a solid co-cultivation medium.

    • Incubate in the dark at 25°C for 5 days.

Selection and Regeneration
  • Washing: After co-cultivation, wash the explants with sterile distilled water containing a suitable antibiotic (e.g., 250 mg/L cefotaxime) to eliminate Agrobacterium.

  • Selection: Transfer the explants to a selective medium (e.g., Shoot Elongation Medium - SEM) containing the appropriate selection agent (e.g., hygromycin, kanamycin) and an antibiotic to control bacterial growth.

  • Subculture: Subculture the explants to fresh selective medium every 2 weeks.

  • Shoot Regeneration: After 4 weeks, excise elongated shoots and transfer them to a Root Induction Medium (RIM).[1]

  • Rooting and Acclimatization: Once roots have formed, transfer the plantlets to a Root Elongation Medium (REM) and subsequently to soil for acclimatization.[1]

Confirmation of Transformation
  • Reporter Gene Assays: If a reporter gene (e.g., GUS, GFP) is used, perform qualitative or quantitative assays to confirm its expression in putative transgenic tissues. For GUS assays, quantitative analysis can be performed using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.[1]

  • PCR Analysis: Extract genomic DNA from putative transgenic plants and perform PCR using primers specific to the transgene to confirm its presence.[1]

  • Southern Blot Analysis: To confirm the integration of the T-DNA into the plant genome and to estimate the copy number, perform Southern blot analysis on genomic DNA digested with an appropriate restriction enzyme.[1]

Conclusion

This compound presents a valuable alternative to acetosyringone for enhancing Agrobacterium-mediated transformation. Its demonstrated ability to significantly increase transformation efficiency, particularly in challenging species, makes it a powerful tool for plant researchers and biotechnologists. The protocols and data presented here provide a solid foundation for the adoption of this compound in transformation workflows. Researchers are encouraged to optimize the concentration of this compound and co-cultivation conditions for their specific plant species and experimental systems to achieve the best results.

References

Application Notes and Protocols for Testing Chloroxynil Efficacy on Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for evaluating the efficacy of the herbicide chloroxynil on various weed species. The protocols outlined below cover both greenhouse and field trial methodologies, ensuring robust and reproducible data collection.

Introduction to this compound

This compound is a post-emergence nitrile herbicide primarily used for the control of broadleaf weeds in cereal crops.[1] Its mode of action involves the inhibition of Photosystem II (PSII) within the chloroplasts of susceptible plants.[1] This disruption of the photosynthetic electron transport chain leads to the rapid generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[2][3] These highly reactive molecules cause lipid peroxidation and the destruction of cell membranes, leading to leakage of cellular contents and ultimately, rapid desiccation and necrosis of the plant tissue.[2] As a contact herbicide, thorough application coverage is critical for its effectiveness.

Experimental Protocols

Greenhouse Efficacy Trial Protocol

This protocol details a whole-plant bioassay to determine the efficacy of this compound on selected weed species in a controlled greenhouse environment.

Materials:

  • This compound technical grade or formulated product

  • Weed seeds (e.g., Amaranthus retroflexus - Redroot Pigweed, Chenopodium album - Common Lambsquarters)

  • Pots (10-15 cm diameter) filled with a sterile potting mix

  • Greenhouse with controlled temperature (20-25°C), humidity (50-70%), and photoperiod (16-hour light/8-hour dark)

  • Laboratory sprayer calibrated to deliver a consistent volume

  • Surfactant (non-ionic, as recommended for the formulation)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Plant Propagation: Sow weed seeds in pots and allow them to germinate and grow to the 2-4 true leaf stage. Ensure uniform growth of seedlings.

  • Herbicide Preparation: Prepare a stock solution of this compound. A series of dilutions should be made to test a range of application rates. It is recommended to test rates at half, full, and double the anticipated field application rate. A typical starting point, based on the related herbicide bromoxynil, would be in the range of 150-400 g ai/ha.

  • Herbicide Application:

    • Randomly assign plants to treatment groups, including an untreated control group (sprayed with water and surfactant only).

    • Use a laboratory sprayer to apply the herbicide solutions evenly to the foliage of the weed seedlings. Ensure complete coverage.

  • Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions. Water the plants at the soil level to avoid washing the herbicide off the leaves.

  • Data Collection:

    • Visually assess weed control at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete kill).

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Determine the fresh weight of the biomass.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups. Calculate the herbicide dose required to cause a 50% reduction in growth (GR50).

Field Efficacy Trial Protocol

This protocol outlines the methodology for conducting a field trial to evaluate the efficacy of this compound under real-world agricultural conditions.

Materials:

  • This compound formulated product

  • Tractor-mounted or backpack sprayer with calibrated nozzles

  • Field plot area with a natural or seeded infestation of target broadleaf weeds

  • Data collection tools: quadrat (e.g., 0.25 m²), hand-held data logger or notebook, camera

Procedure:

  • Site Selection and Plot Layout:

    • Select a field with a uniform distribution of the target weed species.

    • Establish experimental plots, typically 2-3 meters wide and 5-10 meters long.

    • Use a randomized complete block design with at least three to four replications for each treatment. Include an untreated control plot in each block.

  • Herbicide Application:

    • Apply this compound at various rates when the majority of the target weeds are in the 2-6 leaf stage.

    • Use a calibrated sprayer to ensure accurate and uniform application. Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Weed Control Assessment: Visually rate weed control in each plot at 7, 14, 28, and 56 DAT using a 0-100% scale.

    • Weed Density and Biomass:

      • At 28 DAT, place a quadrat at two to three random locations within each plot.

      • Count the number of surviving weeds of each target species within the quadrat.

      • Harvest the above-ground biomass of the weeds within the quadrat.

      • Determine the fresh and dry weight of the biomass as described in the greenhouse protocol.

  • Crop Tolerance (if applicable): If the trial is conducted in a crop, visually assess crop injury (phytotoxicity) at regular intervals using a 0-10% scale (0 = no injury, 10 = complete crop death).

  • Data Analysis: Statistically analyze the data to compare the efficacy of different this compound application rates.

Data Presentation

Quantitative data from efficacy trials should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Greenhouse Efficacy of this compound on Amaranthus retroflexus (21 DAT)

This compound Rate (g ai/ha)Visual Control (%)Fresh Weight Reduction (%)Dry Weight Reduction (%)
0 (Control)000
100453835
200756865
400959290

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Field Efficacy of this compound on a Mixed Population of Broadleaf Weeds (28 DAT)

This compound Rate (g ai/ha)Chenopodium album Control (%)Amaranthus retroflexus Control (%)Total Weed Biomass Reduction (%)
0 (Control)000
150657068
300889290
600989997

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

This compound Mode of Action Signaling Pathway

The following diagram illustrates the biochemical cascade initiated by this compound, leading to weed cell death.

Chloroxynil_Mode_of_Action This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Inhibits Electron_Transport Electron Transport Chain PSII->Electron_Transport Blocks Electron Flow ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Electron_Transport->ROS Leads to Generation of Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Initiates Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Causes Cell_Death Cell Leakage & Necrosis Membrane_Damage->Cell_Death Results in Greenhouse_Workflow Start Start Seed_Germination Weed Seed Germination (2-4 Leaf Stage) Start->Seed_Germination Treatment_Prep Prepare this compound Dilutions Seed_Germination->Treatment_Prep Application Herbicide Application (Randomized Design) Treatment_Prep->Application Incubation Greenhouse Incubation (Controlled Conditions) Application->Incubation Data_Collection Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Analysis Statistical Analysis (ANOVA, GR50) Data_Collection->Analysis End End Analysis->End Field_Trial_Design cluster_0 Block 1 cluster_1 Block 2 cluster_2 Block 3 T1_B1 Control T2_B1 Rate 1 T3_B1 Rate 2 T4_B1 Rate 3 T3_B2 Rate 2 T1_B2 Control T4_B2 Rate 3 T2_B2 Rate 1 T2_B3 Rate 1 T4_B3 Rate 3 T1_B3 Control T3_B3 Rate 2

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Transformation Efficiency with Chloroxynil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using chloroxynil to enhance Agrobacterium-mediated transformation efficiency. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve transformation efficiency?

A1: this compound (3,5-dichloro-4-hydroxybenzonitrile) is a phenolic compound that significantly enhances Agrobacterium-mediated transformation efficiency in many plant species, particularly those recalcitrant to standard methods.[1][2][3] Its primary mechanism of action is the activation of virulence (vir) genes in Agrobacterium tumefaciens.[1][2] This activation is crucial for the processing and transfer of the T-DNA from the bacterium into the plant cell's genome, a process often initiated by phenolic compounds released from wounded plant tissues.[1][4]

Q2: How does this compound compare to acetosyringone (B1664989)?

A2: this compound has been shown to be significantly more effective than acetosyringone, the traditionally used phenolic inducer of vir genes. In studies with Lotus japonicus, 5 µM of this compound resulted in a 60-fold increase in transient transformation efficiency compared to the control, and a 6-fold higher efficiency than with acetosyringone treatment.[1] This superior performance makes it a valuable alternative, especially for legumes and other species where acetosyringone has limited effectiveness.[1][5]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration of this compound can vary depending on the plant species and explant type. However, a concentration of 5 µM has been shown to be highly effective in Lotus japonicus and rice.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system, as higher concentrations can be toxic to plant tissues.

Q4: Can this compound be used with different strains of Agrobacterium?

A4: Yes, this compound has been demonstrated to improve transformation efficiency with different Agrobacterium tumefaciens strains, including EHA105 and GV3101.[1][2]

Q5: Is this compound effective in monocots as well as dicots?

A5: Yes, studies have shown that this compound can enhance transformation efficiency in both dicotyledonous and monocotyledonous plants. For example, a significant increase in GUS activity was observed in rice (a monocot) calli treated with this compound.[1][2]

Q6: Are there any known alternatives to this compound?

A6: Besides the commonly used acetosyringone, other phenolic compounds can also induce vir gene expression.[6][7] However, this compound has demonstrated superior efficacy in several studies. For recalcitrant species, optimizing other transformation parameters such as co-cultivation conditions, using different Agrobacterium strains, or employing other chemicals like Lipoic Acid might also improve efficiency.[8]

Q7: Can this compound be used in non-plant transformation systems?

A7: While the primary application of this compound is in plant transformation, the principle of using phenolic compounds to induce Agrobacterium vir genes has been applied to other systems. Agrobacterium-mediated transformation has been successfully used for fungi and even mammalian cells.[9][10] However, specific protocols and the efficacy of this compound in these systems are not as well-documented and would require empirical optimization.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no increase in transformation efficiency with this compound. 1. Suboptimal this compound concentration: The concentration may be too low for your specific plant species or explant, or too high, causing toxicity. 2. Degradation of this compound: Improper storage or handling of the this compound stock solution. 3. Incorrect pH of the co-cultivation medium: The pH can affect vir gene induction. 4. Agrobacterium strain is not responsive: While effective with many strains, responsiveness can vary.1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM). 2. Prepare fresh this compound stock solutions in DMSO and store them at -20°C in the dark.[11] Add to autoclaved media after it has cooled. 3. Ensure the pH of your co-cultivation medium is acidic, typically between 5.2 and 5.8, which is optimal for vir gene induction.[12] 4. Test different Agrobacterium strains (e.g., EHA105, GV3101, LBA4404).
High frequency of explant necrosis or death. 1. This compound cytotoxicity: The concentration of this compound may be too high. 2. Agrobacterium overgrowth: Bacterial overgrowth can be toxic to plant tissues.1. Reduce the concentration of this compound in your co-cultivation medium. 2. Optimize the Agrobacterium density and co-cultivation duration. After co-cultivation, wash the explants thoroughly with sterile water and use an appropriate antibiotic (e.g., cefotaxime, carbenicillin) in the subsequent culture media to eliminate the bacteria.
Inconsistent results between experiments. 1. Variability in explant quality: The age, health, and source of the explants can significantly impact transformation efficiency. 2. Inconsistent preparation of this compound or Agrobacterium culture: Variations in stock solution concentration or bacterial growth phase.1. Use healthy, actively growing explants of a consistent age and from a uniform source. 2. Standardize your protocols for preparing this compound stock solutions and Agrobacterium cultures. Always use Agrobacterium in the logarithmic growth phase.
No transformants obtained, even with this compound. 1. Fundamental issues with the transformation protocol: Problems with the vector, antibiotic selection, or tissue culture conditions. 2. Recalcitrant genotype: Some plant genotypes are inherently difficult to transform.1. Review and optimize all aspects of your transformation protocol, including vector integrity, antibiotic concentrations, and tissue culture media components. Run a positive control with a known responsive genotype if possible. 2. In addition to this compound, try pre-culturing explants, optimizing hormone concentrations, or using other transformation-enhancing chemicals.

Data Presentation

Table 1: Effect of this compound and Acetosyringone on Transient Transformation Efficiency in Lotus japonicus

TreatmentConcentrationMean GUS Activity (pmol 4-MU/min/mg protein)Fold Increase vs. Control
Control (DMSO)-1.51
Acetosyringone100 µM15.410.3
This compound5 µM92.061.3
This compound50 µMToxic-

Data summarized from Kimura et al., 2015.[1]

Table 2: Effect of this compound on Callus Induction and Stable Transformation Efficiency in Lotus japonicus

TreatmentConcentrationCallus Induction Rate (%)Transformation Efficiency (%)
Control-27.40.3
Acetosyringone100 µM15.00.7
This compound5 µM50.20.9

Data summarized from Kimura et al., 2015.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (MW: 188.01 g/mol )

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure: a. To prepare a 10 mM stock solution, dissolve 1.88 mg of this compound in 1 mL of DMSO. b. Vortex until the powder is completely dissolved. c. Sterilize the solution by passing it through a 0.22 µm syringe filter. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C in the dark.

Protocol 2: Agrobacterium-mediated Transformation of Lotus japonicus Hypocotyls with this compound
  • Agrobacterium Culture Preparation: a. Streak Agrobacterium tumefaciens (e.g., strain EHA105) carrying the desired binary vector on YEP agar (B569324) plates with appropriate antibiotics. Incubate at 28°C for 2 days. b. Inoculate a single colony into 5 mL of liquid YEP medium with the same antibiotics and grow overnight at 28°C with shaking. c. Inoculate 1 mL of the overnight culture into 50 mL of fresh YEP medium and grow until the OD600 reaches 0.6-0.8. d. Pellet the bacterial cells by centrifugation at 5000 x g for 10 minutes. e. Resuspend the pellet in co-cultivation medium (e.g., liquid MS medium with 3% sucrose) to a final OD600 of 0.5.

  • Explant Preparation and Co-cultivation: a. Sterilize Lotus japonicus seeds and germinate them on a suitable medium. b. Excise hypocotyl segments from 4-day-old seedlings. c. Immerse the hypocotyl segments in the Agrobacterium suspension for 20-30 minutes. d. Blot the explants on sterile filter paper to remove excess bacteria. e. Place the explants on solid co-cultivation medium. The medium should be supplemented with this compound from the stock solution to a final concentration of 5 µM. Add this compound to the medium after autoclaving and cooling to below 50°C. f. Incubate the plates in the dark at 25°C for 3-5 days.

  • Selection and Regeneration: a. After co-cultivation, wash the explants with sterile water containing an antibiotic to kill the Agrobacterium (e.g., 250 mg/L cefotaxime). b. Transfer the explants to a selection medium containing the appropriate selection agent (e.g., hygromycin, kanamycin) and the antibiotic to control bacterial growth. c. Subculture the explants to fresh selection medium every 2-3 weeks until transgenic calli or shoots are regenerated.

Mandatory Visualization

Chloroxynil_Signaling_Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium tumefaciens Wounded_Plant_Cell Wounded Plant Cell Phenolic_Compounds Phenolic Compounds (e.g., Acetosyringone) Wounded_Plant_Cell->Phenolic_Compounds releases VirA VirA (Receptor Kinase) Phenolic_Compounds->VirA This compound This compound (Exogenously Applied) This compound->VirA binds to (stronger activation) VirG VirG (Response Regulator) VirA->VirG phosphorylates vir_Genes vir Genes (on Ti Plasmid) VirG->vir_Genes activates transcription T_DNA_Processing_and_Transfer T-DNA Processing and Transfer Machinery vir_Genes->T_DNA_Processing_and_Transfer encodes T_DNA_Processing_and_Transfer->Wounded_Plant_Cell transfers T-DNA into

Caption: Mechanism of this compound-induced vir gene activation in Agrobacterium.

Experimental_Workflow start Start agrobacterium_prep 1. Agrobacterium Culture Preparation (OD600 0.6-0.8) start->agrobacterium_prep explant_prep 2. Explant Preparation (e.g., hypocotyls) start->explant_prep infection 3. Infection (soaking explants in Agrobacterium suspension) agrobacterium_prep->infection explant_prep->infection co_cultivation 4. Co-cultivation on medium with 5 µM this compound infection->co_cultivation washing 5. Washing and Bacterial Elimination (e.g., with Cefotaxime) co_cultivation->washing selection 6. Selection on medium with antibiotics (e.g., Hygromycin) washing->selection regeneration 7. Regeneration of Transgenic Shoots/Calli selection->regeneration analysis 8. Molecular Analysis (PCR, Southern Blot) regeneration->analysis end End analysis->end

Caption: Workflow for Agrobacterium-mediated transformation using this compound.

References

Technical Support Center: Troubleshooting Chloroxynil Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Chloroxynil in experimental solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution is showing a rapid decrease in concentration. What are the likely causes?

A1: Rapid degradation of this compound in stock solutions is often attributed to the solvent and storage conditions. This compound is susceptible to hydrolysis, especially in aqueous solutions with an alkaline pH. Photodegradation can also occur with exposure to light, particularly UV wavelengths.

Troubleshooting Steps:

  • Solvent Choice: Prepare stock solutions in a non-aqueous, HPLC-grade solvent such as acetonitrile (B52724) or methanol (B129727) to minimize hydrolysis.

  • pH Control: If an aqueous solution is necessary, use a buffered system to maintain a neutral or slightly acidic pH (pH 5-7). Avoid alkaline conditions.

  • Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature: Store stock solutions at a low temperature (e.g., 4°C or -20°C) to slow down potential degradation reactions.

Q2: I am observing unexpected peaks in the chromatogram of my this compound experimental sample. What could these be?

A2: Unexpected peaks are likely degradation products of this compound. The primary degradation pathway is the hydrolysis of the nitrile group, first to an amide and then to a carboxylic acid. Photodegradation can also lead to other byproducts.

Primary Degradation Products:

Troubleshooting Steps:

  • Confirm Peak Identity: If analytical standards are available, inject solutions of 3,5-dichloro-4-hydroxybenzamide and 3,5-dichloro-4-hydroxybenzoic acid to compare retention times with the unexpected peaks.

  • LC-MS/MS Analysis: For definitive identification, analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass-to-charge ratio of the unknown peaks and compare them with the expected molecular weights of the degradation products.

  • Review Experimental Conditions: Assess your experimental setup for factors that could accelerate degradation, such as high pH, elevated temperature, or exposure to light.

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

A3: Yes, inconsistent results are a common consequence of analyte degradation. If this compound is degrading in your experimental solutions, its effective concentration will decrease over time, leading to variability in your results.

Troubleshooting Steps:

  • Analyze Samples Immediately: Prepare and analyze samples as quickly as possible to minimize the time for degradation to occur.

  • Use a Temperature-Controlled Autosampler: If using an HPLC autosampler, keep it at a cool temperature (e.g., 4°C) to prevent degradation of samples waiting for injection.

  • Perform a Time-Course Study: Analyze your experimental solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the concentration of this compound and the appearance of any degradation products. This will help you understand the stability of this compound under your specific experimental conditions.

Data on this compound Stability

The following tables summarize the expected stability of this compound under various conditions. Note that specific kinetic data for this compound is limited; therefore, data for the closely related compound Bromoxynil is provided as an estimate where indicated.

Table 1: Estimated Half-life of Benzonitrile Herbicides under Different pH Conditions in Aqueous Solution

CompoundpHTemperature (°C)Estimated Half-life
Bromoxynil (as proxy)72511 days
Bromoxynil (as proxy)9251.7 days

Data for Bromoxynil is used to illustrate the significant impact of alkaline pH on the hydrolysis rate.

Table 2: Factors Influencing this compound Degradation

FactorEffect on Degradation RateRecommended Mitigation
pH Significantly increases under alkaline conditions.Maintain solutions at neutral or slightly acidic pH (5-7).
Temperature Increases with higher temperatures.Store solutions at low temperatures (4°C or -20°C).
Light (UV) Accelerates degradation (photolysis).Protect solutions from light using amber vials or foil.
Microbial Activity Can contribute to degradation in non-sterile solutions.Use sterile solutions and aseptic techniques for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound analytical standard.

    • Dissolve the standard in 10 mL of HPLC-grade acetonitrile or methanol in a 10 mL amber volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at 4°C, protected from light.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

    • If using an aqueous solution, ensure the final pH is between 5 and 7.

    • Prepare fresh working solutions daily for optimal results.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and assess its stability under stress conditions.

  • Acidic Hydrolysis:

    • To 1 mL of a 100 µg/mL this compound solution in acetonitrile, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of a 100 µg/mL this compound solution in acetonitrile, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of a 100 µg/mL this compound solution in acetonitrile, add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Photodegradation:

    • Place a 100 µg/mL solution of this compound in a clear quartz vial.

    • Expose the vial to a UV light source (e.g., 254 nm or 365 nm) for 8 hours.

    • Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Dissolve the sample in a suitable solvent before analysis.

Protocol 3: Stability-Indicating HPLC Method for this compound and its Degradation Products

This method can be used to separate and quantify this compound and its primary hydrolysis degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with a higher proportion of the aqueous phase and gradually increase the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Chloroxynil_Degradation_Pathway This compound This compound (3,5-dichloro-4-hydroxybenzonitrile) Amide 3,5-dichloro-4-hydroxybenzamide This compound->Amide Hydrolysis (Alkaline conditions) Photoproducts Other Photodegradation Products This compound->Photoproducts Photolysis (UV Light) Acid 3,5-dichloro-4-hydroxybenzoic acid Amide->Acid Hydrolysis Troubleshooting_Workflow Start Unexpected Degradation Observed Check_Storage Review Storage Conditions (Solvent, Temp, Light, pH) Start->Check_Storage Check_Experiment Analyze Experimental Parameters Start->Check_Experiment Optimize_Protocol Optimize Experimental Protocol (Time, Temp, pH) Check_Storage->Optimize_Protocol Identify_Peaks Identify Unknown Peaks (LC-MS/MS, Standards) Check_Experiment->Identify_Peaks Identify_Peaks->Optimize_Protocol Stable_Results Achieve Stable and Reproducible Results Optimize_Protocol->Stable_Results

Optimizing Chloroxynil concentration to avoid plant tissue damage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloroxynil. Our goal is to help you optimize this compound concentration to achieve your experimental objectives while minimizing or avoiding plant tissue damage.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpectedly High Plant Tissue Damage or Phytotoxicity

  • Question: I've applied this compound at what I believed to be a standard concentration, but I'm observing significant tissue damage (e.g., necrosis, chlorosis, stunting) in my target plants. What could be the cause?

  • Answer: Several factors can contribute to increased phytotoxicity, even at seemingly appropriate concentrations. Consider the following:

    • Plant Susceptibility: Different plant species and even cultivars have varying tolerance levels to herbicides.[1] Ensure that the concentration you are using is appropriate for the specific plant you are working with.

    • Environmental Conditions: High temperatures, humidity, and intense light can increase the activity of herbicides and the sensitivity of plants, leading to greater damage.[2]

    • Application Method: As a contact herbicide, this compound's effects are localized to the areas of application.[3] Uneven application can result in high concentrations in specific spots, causing localized burns or necrosis.

    • Plant Health: Plants that are already under stress from factors like drought, nutrient deficiency, or disease may be more susceptible to herbicide injury.[2]

    • Adjuvants and Tank Mixes: The addition of surfactants or other chemicals to your this compound solution can enhance its uptake and, consequently, its phytotoxicity.

Issue 2: Inconsistent or Ineffective Weed Control

  • Question: I'm using this compound to control broadleaf weeds, but the results are inconsistent. Some weeds are affected, while others show little to no damage. Why is this happening?

  • Answer: Inconsistent weed control is a common issue with several potential causes:

    • Weed Growth Stage: this compound is most effective on young, actively growing weeds.[4] Mature or stressed weeds are generally more tolerant.

    • Thorough Coverage: Being a contact herbicide, complete and uniform coverage of the weed foliage is crucial for effective control.

    • Application Timing: Applying this compound during cool, dry conditions can reduce its efficacy. Optimal application is typically during periods of active plant growth.

    • Herbicide Resistance: While less common for this class of herbicides, the possibility of weed populations developing resistance cannot be entirely ruled out.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a photosystem II (PSII) inhibitor. It works by binding to the D1 protein in the PSII complex within the chloroplasts. This binding blocks the electron transport chain, halting photosynthesis. The subsequent buildup of highly reactive molecules leads to oxidative damage to cell membranes, resulting in rapid tissue necrosis and plant death.

Q2: What are the typical visual symptoms of this compound-induced plant tissue damage?

A2: Symptoms of phytotoxicity from PSII inhibitors like this compound typically appear within a few hours to a few days after application. Common symptoms include:

  • Chlorosis: Yellowing of the leaf tissue, often starting between the veins.

  • Necrosis: Browning and death of plant tissue, appearing as spots or blotches on the leaves.

  • Water-Soaked Appearance: Affected tissues may initially appear dark and water-soaked before becoming necrotic.

  • Stunting: Reduced overall growth and development of the plant.

Q3: Are there any known secondary signaling pathways affected by this compound?

A3: While the primary target is photosystem II, the resulting oxidative stress can trigger a cascade of secondary responses. Additionally, studies on the closely related herbicide bromoxynil (B128292) suggest that it may cause cytosol acidification by acting as a protonophore, which could also contribute to cell death. This acidification can disrupt various cellular processes beyond photosynthesis.

Q4: How can I determine the optimal concentration of this compound for my specific experiment?

A4: The optimal concentration will depend on your target plant species (both crop and weed) and experimental conditions. A dose-response study is the most effective way to determine this. This involves treating plants with a range of this compound concentrations and observing the effects on both weed control and crop safety.

Data Presentation

The following table provides a summary of application rates for a premix containing Tolpyralate and Bromoxynil (a herbicide closely related to this compound) for broadleaf weed control. This data can serve as a starting point for developing a dose-response experiment for this compound, but it is crucial to conduct your own optimization studies.

Target Weed(s)Tolpyralate Rate (g ai/ha)Bromoxynil Rate (g ai/ha)Efficacy (% Control)
Various Broadleaf Weeds3.7537.516 - 80
Various Broadleaf Weeds3.7537.560 - 100 (Tank-mixed)
Various Broadleaf Weeds15150>95

Data adapted from a study on a Tolpyralate and Bromoxynil premix and should be used as a reference for experimental design only.

Experimental Protocols

Protocol 1: Dose-Response Assay for Determining Optimal this compound Concentration

This protocol outlines a method for determining the effective dose of this compound for weed control and the maximum safe dose for a target crop.

1. Materials:

  • This compound stock solution of known concentration.
  • Healthy, uniformly grown target crop and weed species at the 2-4 leaf stage.
  • Pots with appropriate soil mix.
  • Precision bench sprayer calibrated to deliver a consistent volume.
  • Controlled environment growth chamber or greenhouse.
  • Deionized water.
  • Appropriate adjuvants (if required).

2. Experimental Design:

  • Establish a series of this compound concentrations. A logarithmic series (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x of a hypothetical standard rate) is often effective.
  • Include a negative control group (sprayed with water only) and, if available, a positive control (a standard herbicide for the target weed).
  • For each concentration and control, use a minimum of 3-5 replicate pots for both the crop and weed species.
  • Arrange the pots in a randomized complete block design to minimize the effects of environmental gradients in the growth facility.

3. Procedure:

  • Prepare the different this compound spray solutions by diluting the stock solution with deionized water (and adjuvant, if used).
  • Apply the treatments using the precision bench sprayer, ensuring uniform coverage of the plant foliage.
  • Return the plants to the controlled environment and maintain optimal growing conditions.
  • Observe the plants daily for the first week and then at regular intervals for up to 21-28 days.

4. Data Collection and Analysis:

  • Visually assess phytotoxicity on the crop plants at set time points using a rating scale (e.g., 0 = no injury, 100 = complete plant death).
  • Assess weed control efficacy using a similar rating scale.
  • At the end of the experiment, harvest the above-ground biomass of both crop and weed plants.
  • Dry the biomass in an oven at 60-70°C until a constant weight is achieved, then record the dry weight.
  • Analyze the data using dose-response curve models to determine the GR50 (the dose causing 50% growth reduction) for the crop and the ED50 (the dose causing 50% mortality or growth reduction) for the weed species.

Mandatory Visualizations

Caption: Mechanism of this compound action on Photosystem II.

Experimental_Workflow start Start: Define Experimental Objectives prep Prepare Plant Material (Crop & Weed Species) start->prep dose_selection Select Range of This compound Concentrations prep->dose_selection treatment_app Apply Treatments (Randomized Block Design) dose_selection->treatment_app incubation Incubate Under Controlled Conditions treatment_app->incubation data_collection Data Collection: - Visual Assessment - Biomass Measurement incubation->data_collection analysis Dose-Response Analysis (GR50 & ED50) data_collection->analysis optimization Determine Optimal Concentration analysis->optimization end End: Optimized Protocol optimization->end Troubleshooting_Logic cluster_phyto High Phytotoxicity cluster_control Ineffective Control start Problem Encountered issue_type High Phytotoxicity or Ineffective Control? start->issue_type phyto_q1 Check Plant Susceptibility issue_type->phyto_q1 High Phytotoxicity control_q1 Verify Weed Growth Stage issue_type->control_q1 Ineffective Control phyto_q2 Review Environmental Conditions phyto_q1->phyto_q2 phyto_q3 Evaluate Application Technique phyto_q2->phyto_q3 phyto_q4 Assess Plant Health phyto_q3->phyto_q4 solution Adjust Protocol: - Modify Concentration - Alter Application Method - Control Environment phyto_q4->solution control_q2 Ensure Thorough Coverage control_q1->control_q2 control_q3 Check Application Timing control_q2->control_q3 control_q3->solution

References

Technical Support Center: Chloroxynil Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of chloroxynil in aqueous media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below. The pKa of approximately 4.91 indicates that this compound is a weak acid.[3] Its solubility is therefore expected to be pH-dependent, with higher solubility at pH values above the pKa.

PropertyValueSource
Molecular Weight 188.01 g/mol [4]
pKa ~4.91[3]
Physical State Off-white crystalline solid[4]
Solubility in Water Slightly to moderately soluble[1][2][3][4]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[3]

Q3: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • pH Adjustment: Since this compound is a weak acid, increasing the pH of your aqueous buffer to be at least 2 units above its pKa (~4.91) can significantly enhance its solubility.

  • Use of Co-solvents: In some cases, the addition of a small amount of a biocompatible co-solvent to your aqueous buffer may be necessary.

  • Sonication: After dilution, sonicating the solution can help to dissolve any small precipitates that may have formed.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound for use in biological assays.[3][6] It is important to use anhydrous (dry) DMSO to prevent degradation of the compound.

Troubleshooting Guides

Guide 1: Determining the Aqueous Solubility of this compound

Given the lack of precise public data, you may need to determine the aqueous solubility of this compound under your specific experimental conditions. The shake-flask method is a reliable technique for this purpose.[1][2]

  • Preparation: Add an excess amount of solid this compound to a known volume of your aqueous medium (e.g., phosphate-buffered saline, cell culture medium) in a sealed container (e.g., glass vial or flask). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This is typically done for 24-48 hours on a shaker or rotator.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration using a syringe filter with a low-binding membrane (e.g., PTFE).

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve of this compound in a suitable solvent to accurately quantify the concentration in your saturated solution.

Guide 2: Preparing this compound Solutions for In Vitro Assays

This guide outlines the steps for preparing a DMSO stock solution and subsequent aqueous working solutions for cell-based experiments.

G A Weigh solid this compound B Dissolve in anhydrous DMSO to make a high-concentration stock (e.g., 10-50 mM) A->B C Vortex and/or sonicate until fully dissolved B->C D Store stock solution in aliquots at -20°C or -80°C C->D E Prepare intermediate dilutions in DMSO if necessary D->E F Serially dilute into pre-warmed aqueous buffer/media to the final working concentration E->F G Ensure final DMSO concentration is <0.5% F->G G cluster_0 Light Energy Light Energy PSII Photosystem II (PSII) Light Energy->PSII Plastoquinone Plastoquinone (PQ) Pool PSII->Plastoquinone Electron Transfer Electron Transport Chain Further Electron Transport Plastoquinone->Electron Transport Chain ATP_NADPH ATP & NADPH Production Electron Transport Chain->ATP_NADPH This compound This compound This compound->Block Block->Plastoquinone Inhibits electron transfer

References

Technical Support Center: Agrobacterium Transformation with Phenolic Inducers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Agrobacterium-mediated transformation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using phenolic inducers, such as acetosyringone (B1664989), to enhance transformation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the role of phenolic inducers like acetosyringone in Agrobacterium transformation?

A1: Phenolic compounds, such as acetosyringone, are released by wounded plant tissues and act as signaling molecules that are crucial for initiating the Agrobacterium-mediated transformation process.[1][2] They activate the expression of virulence (vir) genes located on the Agrobacterium Ti plasmid.[1][3][4] The products of these vir genes are essential for processing the T-DNA (the segment of DNA to be transferred) and facilitating its transfer into the plant cell's genome, thereby increasing transformation efficiency.[1][5]

Q2: Is acetosyringone always necessary for Agrobacterium-mediated transformation?

A2: While not always strictly necessary, the addition of exogenous acetosyringone is highly recommended, especially for plant species that do not produce sufficient amounts of their own phenolic inducers upon wounding.[4][6] Its inclusion in the co-cultivation media can significantly enhance transformation efficiency by ensuring robust induction of the vir genes.[2][5]

Q3: Can other compounds be used as alternatives to acetosyringone?

A3: Yes, other phenolic compounds and even some non-phenolic compounds can induce vir gene expression. Examples include sinapinic acid, syringaldehyde, and ferulic acid.[2][7] Some studies have explored tyrosine and other compounds with structures similar to acetosyringone as more economical alternatives.[8] Additionally, a novel phenolic compound, chloroxynil, has been shown to be a potent activator of Agrobacterium-mediated transformation.[9][10] In some older protocols, strained plant "juices" were used to provide a natural mixture of inducing compounds.[11]

Q4: How should I prepare and store acetosyringone stock solutions?

A4: Acetosyringone stock solutions are typically prepared by dissolving the powder in dimethyl sulfoxide (B87167) (DMSO). This solution is not stable for long periods and should be stored appropriately, often at low temperatures in the dark.[12] For experimental use, the stock solution is added to the liquid MS medium as needed.[12]

Troubleshooting Guide

Problem 1: Low or No Transformation Efficiency
Possible Cause Troubleshooting Step
Suboptimal Acetosyringone Concentration: The concentration of acetosyringone is critical for efficient vir gene induction.[13]Optimize the acetosyringone concentration in your co-cultivation medium. A common starting point is 100 µM, but the optimal concentration can vary depending on the plant species and explant type, ranging from 25 µM to 400 µM.[5][14][15] Refer to the table below for recommended concentration ranges.
Incorrect pH of the Medium: The pH of the co-cultivation medium significantly affects acetosyringone activity and Agrobacterium virulence.[16]Adjust the pH of your co-cultivation medium to a slightly acidic range, typically between 5.0 and 5.8.[14][17] An acidic pH is generally more favorable for vir gene induction.[14]
Inadequate Pre-induction of Agrobacterium: Insufficient exposure of Agrobacterium to acetosyringone before co-cultivation can lead to poor vir gene activation.Pre-culture the Agrobacterium cells in a medium containing acetosyringone for a few hours (e.g., 6 hours) before infecting the plant explants.[5][18] This pre-induction step can significantly increase transformation efficiency.[5]
Degradation of Acetosyringone: Phenolic compounds can be degraded by microorganisms, including Agrobacterium itself, reducing their effective concentration.[19][20][21]Prepare fresh acetosyringone solutions for each experiment and add it to the medium shortly before use.
Inappropriate Co-cultivation Temperature: Temperature can influence both Agrobacterium virulence and the health of the plant explants.Optimize the co-cultivation temperature. Temperatures between 22°C and 25°C are generally favorable for many plant species.[14]
Bacterial Overgrowth: Excessive Agrobacterium growth can be detrimental to the plant explants, leading to necrosis and reduced regeneration.[14]Optimize the bacterial density (OD600) and consider reducing the co-cultivation time. Using a more acidic pH (e.g., 5.0) in the co-cultivation medium can also help reduce bacterial overgrowth.[14]
Problem 2: High Variability in Transformation Efficiency
Possible Cause Troubleshooting Step
Inconsistent Wounding of Explants: The release of endogenous phenolic compounds and the accessibility of plant cells to Agrobacterium depend on consistent wounding.[22]Standardize your explant preparation and wounding method to ensure uniformity across experiments.
Variability in Plant Material: The physiological state of the explant source material can affect its competence for transformation.Use explants from healthy, vigorously growing plants of a consistent age and developmental stage.
Instability of Acetosyringone Solution: Improper storage or repeated freeze-thaw cycles of the acetosyringone stock solution can lead to its degradation.Aliquot the acetosyringone stock solution into smaller volumes and store them appropriately to avoid degradation.

Data Presentation

Table 1: Recommended Acetosyringone Concentrations for Various Plant Species

Plant SpeciesExplant TypeRecommended Acetosyringone Concentration (µM)Reference
WheatImmature embryos200 - 400[14]
CitrusEpicotyl segments100[5]
PoplarLeaf explants25 - 75[15]
CottonApical shootNot specified, but inclusion improved efficiency[2]
Trifolium alexandrinumCotyledons100[23]
MaizeImmature embryos100[24]
Vigna radiataCotyledonary nodes100[22]

Experimental Protocols

Protocol 1: Preparation of Agrobacterium for Transformation with Acetosyringone Induction
  • Streak Agrobacterium from a glycerol (B35011) stock onto a solid YEP medium plate containing the appropriate antibiotics and incubate at 28°C for 2 days.[12]

  • Inoculate a single colony into liquid LB medium with antibiotics and grow overnight at 28°C with shaking.

  • Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium (e.g., 1/10 MS medium) to the desired optical density (e.g., OD600 of 0.3-0.8).[25]

  • Add acetosyringone to the bacterial suspension to the final desired concentration (e.g., 100 µM).[5]

  • Incubate the Agrobacterium suspension at room temperature (around 25°C) with gentle shaking for 2-6 hours in the dark to induce the vir genes.[5][18]

  • The induced Agrobacterium suspension is now ready for plant explant infection.

Visualizations

Signaling Pathway of Vir Gene Induction

vir_induction_pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium Cell plant_phenolics Phenolic Signals (e.g., Acetosyringone) VirA VirA (Sensor Kinase) plant_phenolics->VirA binds plant_sugars Sugars plant_sugars->VirA enhances sensitivity VirG VirG (Response Regulator) VirA->VirG phosphorylates vir_genes vir Genes VirG->vir_genes activates transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing mediates

Caption: Signaling pathway for Agrobacterium vir gene induction by plant-derived phenolic compounds.

Experimental Workflow for Agrobacterium Transformation

transformation_workflow start Start agro_prep Agrobacterium Culture Preparation start->agro_prep explant_prep Explant Preparation (Wounding) start->explant_prep induction vir Gene Induction (with Acetosyringone) agro_prep->induction infection Infection (Co-cultivation) induction->infection explant_prep->infection selection Selection of Transformed Cells infection->selection regeneration Regeneration of Transgenic Plants selection->regeneration end End regeneration->end

References

Technical Support Center: Chloroxynil Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of Chloroxynil during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound is a post-emergent benzonitrile (B105546) herbicide used to control broad-leaved weeds.[1] As a chlorinated phenolic compound, its chemical structure is susceptible to degradation under various environmental conditions, which can impact the accuracy and reproducibility of long-term experimental results. Key factors affecting its stability include pH, light, and temperature.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are:

  • Photodegradation: Sunlight can cause the breakdown of this compound by splitting off the chlorine atoms.[1]

  • Hydrolysis: As a phenolic compound, this compound is susceptible to hydrolysis, particularly in alkaline conditions.

  • Microbial Degradation: In non-sterile experimental systems, microorganisms can contribute to the breakdown of this compound. It has a half-life of about a month in aerobic soil and two weeks in anaerobic soil.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of phenolic compounds like this compound is significantly influenced by pH. While specific kinetic data for this compound is limited, data for the closely related compound Bromoxynil shows that it is more stable in acidic conditions. For Bromoxynil, the hydrolysis half-life is 34.1 days at pH 5, but decreases to 1.7 days at pH 9.[2] It is therefore recommended to maintain a slightly acidic pH (e.g., 5-6) for aqueous solutions of this compound to minimize hydrolytic degradation.

Q4: What is the impact of light exposure on this compound stability?

A4: Exposure to light, particularly UV light, can lead to the photodegradation of this compound. The primary photochemical reaction is the photohydrolysis of the carbon-halogen bond.[1] To mitigate this, it is crucial to protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: How should I prepare and store this compound stock solutions to ensure stability?

A5: To prepare and store stable this compound stock solutions, follow these guidelines:

  • Solvent: Use a high-purity, anhydrous solvent such as acetonitrile (B52724) or methanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL) as these are often more stable than dilute solutions.

  • Container: Store the solution in amber glass vials with tight-fitting caps (B75204) to prevent solvent evaporation and photodegradation.

  • Temperature: Store stock solutions at low temperatures, such as -20°C, for long-term storage. For short-term use, refrigeration at 4°C is acceptable.

  • Inert Atmosphere: For highly sensitive experiments, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of this compound in working solutions.1. Verify Solution Age: Prepare fresh working solutions from a stock solution at regular intervals. 2. Check pH: Measure and adjust the pH of your experimental medium to a slightly acidic range (pH 5-6). 3. Control Light Exposure: Ensure all solutions containing this compound are protected from light. 4. Monitor Temperature: Maintain a consistent and controlled temperature for your experiment.
Precipitate forms in the stock solution. Poor solubility or solvent evaporation.1. Check Solvent: Ensure the appropriate solvent and concentration are used. 2. Inspect Seal: Verify that the vial cap is securely sealed to prevent solvent evaporation. 3. Gentle Warming/Sonication: If precipitation is suspected due to cold storage, gently warm the solution to room temperature and sonicate briefly to redissolve the compound. Always check for degradation after warming.
Loss of this compound activity in the experimental system. Multiple factors could be contributing to degradation.1. Systematic Evaluation: Individually assess the impact of pH, light, and temperature on this compound stability in your specific experimental matrix (e.g., cell culture media, buffer). 2. Use of Stabilizers: Consider the addition of antioxidants or other stabilizers if degradation persists. However, ensure the stabilizer does not interfere with your experimental endpoints. 3. Analytical Confirmation: Use an analytical method like HPLC-UV or UV-Vis spectrophotometry to quantify the concentration of this compound over time in your experimental setup.

Quantitative Data Summary

Parameter Condition Half-life (t½) Source
Hydrolysis pH 534.1 days
pH 7Not explicitly stated, but expected to be between the values for pH 5 and 9.
pH 91.7 days
Photodegradation Wavelengths around 313 nm< 30 minutes

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Materials:

  • This compound (analytical standard)

  • Anhydrous acetonitrile (HPLC grade)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flask

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed this compound to a volumetric flask.

  • Add a small amount of anhydrous acetonitrile to dissolve the this compound completely.

  • Once dissolved, bring the solution to the final volume with anhydrous acetonitrile.

  • Mix the solution thoroughly.

  • Transfer the stock solution to a labeled amber glass vial.

  • Seal the vial tightly and store it at -20°C for long-term storage.

Protocol 2: Monitoring this compound Stability by HPLC-UV

Objective: To determine the concentration of this compound over time in a specific experimental solution.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound stock solution

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid for pH control)

  • Experimental solution (e.g., buffer, cell culture medium)

  • Autosampler vials

Procedure:

  • Prepare a calibration curve:

    • Prepare a series of dilutions of the this compound stock solution in the experimental solution to create standards of known concentrations.

    • Inject each standard into the HPLC system and record the peak area at the appropriate wavelength (e.g., 240 nm).

    • Plot a calibration curve of peak area versus concentration.

  • Prepare stability samples:

    • Spike the experimental solution with a known concentration of this compound.

    • Divide the solution into multiple aliquots in separate vials, representing different time points.

    • Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Analyze samples over time:

    • At each designated time point (e.g., 0, 24, 48, 72 hours), remove one vial.

    • Inject an aliquot of the sample into the HPLC system.

    • Record the peak area for this compound.

  • Calculate concentration:

    • Using the calibration curve, determine the concentration of this compound in each sample at each time point.

  • Determine degradation kinetics:

    • Plot the concentration of this compound versus time to observe the degradation profile.

    • Calculate the degradation rate and half-life of this compound under the tested conditions.

Visualizations

Chloroxynil_Degradation_Pathways This compound This compound Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation hv Hydrolysis Hydrolysis (Alkaline pH) This compound->Hydrolysis OH- Microbial_Degradation Microbial Degradation (Non-sterile conditions) This compound->Microbial_Degradation Enzymes Degradation_Products Degradation Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Microbial_Degradation->Degradation_Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Spiked Experimental Samples Prep_Stock->Prep_Samples Incubate Incubate under Experimental Conditions (pH, Temp, Light) Prep_Samples->Incubate Sampling Sample at Defined Time Points Incubate->Sampling HPLC Analyze by HPLC-UV Sampling->HPLC Quantify Quantify Concentration HPLC->Quantify Kinetics Determine Degradation Kinetics & Half-life Quantify->Kinetics

Caption: Workflow for assessing this compound stability.

References

Addressing variability in GUS expression with Chloroxynil treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing variability in β-glucuronidase (GUS) reporter gene expression following treatment with Chloroxynil. This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my GUS staining pattern patchy or weaker after treating my plant tissues with this compound?

A1: This is a common issue that can arise from multiple factors. This compound is a herbicide that inhibits photosynthesis and can induce cellular stress.[1][2][3] This stress can lead to several outcomes affecting GUS expression:

  • Altered Promoter Activity: The promoter driving your GUS gene may be downregulated in response to the stress induced by this compound. Herbicides are known to cause changes in gene expression.[4][5]

  • Poor Substrate Penetration: Cellular damage or physiological changes caused by the chemical could impede the penetration of the GUS staining solution (e.g., X-Gluc) into the tissue.[6]

  • Enzyme Inhibition: The compound itself or secondary metabolites produced by the stressed plant tissue may inhibit the activity of the GUS enzyme. Plants are known to contain endogenous inhibitors of GUS.[7]

Q2: Can this compound directly inhibit the GUS enzyme?

Q3: My quantitative fluorometric GUS assay (using MUG) shows lower activity with this compound treatment. How do I know if this is due to lower gene expression or enzyme inhibition?

A3: This is a critical question. The decrease in activity could be due to transcriptional repression (less GUS protein is being made) or enzymatic inhibition (the GUS protein is present but less active). To distinguish between these possibilities, you can perform a "spike-in" control experiment. This involves adding a known amount of purified GUS enzyme to your this compound-treated plant extract and comparing its activity to the same amount of enzyme in an untreated extract. A significant drop in activity in the treated extract would indicate the presence of inhibitors.[7]

Q4: I've observed that this compound can improve Agrobacterium-mediated transformation. Why would it then cause problems with GUS expression?

A4: This highlights the complex effects of this compound. It has been shown to improve transient transformation efficiency by 60-fold compared to controls.[2] This effect is likely related to its influence on plant cellular processes that make cells more amenable to T-DNA transfer from Agrobacterium. However, the physiological state that is optimal for transformation may not be optimal for the subsequent stable expression and activity of a reporter gene. The same mechanisms that facilitate transformation could concurrently induce a stress response that negatively impacts the function of your specific promoter-GUS construct.

Q5: What are the most critical controls to include in my experiment?

A5: To ensure your results are interpretable, the following controls are essential:

  • Untreated Control: Plant material not exposed to this compound to establish baseline GUS expression.

  • Vehicle Control: Plant material treated with the solvent used to dissolve this compound (e.g., DMSO, ethanol) to ensure the solvent itself has no effect.

  • Non-Transgenic Control: Wild-type plant material (lacking the GUS gene) treated with this compound. This helps identify any intrinsic GUS activity or confounding background signal.[9][10]

  • Positive Assay Control: A sample with known, consistent GUS expression to ensure the assay itself is working correctly.

Troubleshooting Guide

Variability in GUS expression can be systematic or random. This guide helps you diagnose the source of the issue. Start with "Initial Checks" and proceed to "Advanced Diagnostics" if the problem persists.

TroubleshootingWorkflow cluster_start Start Here cluster_checks Initial Checks cluster_diag Advanced Diagnostics cluster_solutions Potential Solutions Start High Variability in GUS Expression with this compound Treatment CheckProtocol Review Protocol Consistency (Incubation time, temp, pH, reagent prep) Start->CheckProtocol CheckControls Verify Controls (Vehicle, Non-Transgenic, Positive Control) CheckProtocol->CheckControls Protocol OK CheckTissue Assess Tissue Health (Visible necrosis, stress indicators?) CheckControls->CheckTissue Controls OK InhibitionAssay Perform GUS Inhibition Assay (See Protocol 2: Spike-In Test) CheckTissue->InhibitionAssay Tissue appears stressed PromoterAnalysis Analyze Promoter Activity (qRT-PCR for GUS transcript) CheckTissue->PromoterAnalysis Tissue appears healthy InhibitionAssay->PromoterAnalysis No Inhibition AdjustConcentration Lower this compound Concentration InhibitionAssay->AdjustConcentration Inhibition Detected DoseResponse Run this compound Dose-Response Curve (Identify toxicity threshold) PromoterAnalysis->DoseResponse Transcript Levels Down OptimizeProtocol Optimize Assay Protocol (Adjust pH, add acetone, increase penetration) PromoterAnalysis->OptimizeProtocol Transcript Levels Normal (Problem is post-transcriptional) DoseResponse->AdjustConcentration ChangeReporter Consider Alternative Reporter Gene (e.g., Luciferase, GFP) OptimizeProtocol->ChangeReporter Variability Persists AdjustConcentration->ChangeReporter Variability Persists

Caption: A workflow for troubleshooting GUS expression variability.

Data Presentation Tables

Systematic data recording is crucial for identifying sources of variability. Use the following templates to structure your experimental data.

Table 1: this compound Dose-Response Effect on GUS Activity

Treatment IDThis compound Conc. (µM)ReplicateGUS Activity (pmol MU / min / mg protein)Standard DeviationObservations (e.g., tissue health)
Control0 (Vehicle)1Healthy
2Healthy
3Healthy
Low Dose11Healthy
2Healthy
3Healthy
Mid Dose101Slight yellowing
2Slight yellowing
3Slight yellowing
High Dose501Necrosis
2Necrosis
3Necrosis

Table 2: Data for GUS Enzyme Inhibition "Spike-In" Assay

Sample TypeThis compound (µM)Purified GUS Added (Units)Measured GUS Activity (RFU/min)% Inhibition
Untreated Extract00N/A
Treated Extract100N/A
Untreated Extract + Spike0X(A)Reference (0%)
Treated Extract + Spike10X(B)[1 - (B/A)] * 100
Buffer + Spike0X(C)N/A

Experimental Protocols

Protocol 1: Quantitative Fluorometric GUS Assay

This protocol is adapted from standard methods for quantifying GUS activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).[11][12]

Materials:

  • GUS Extraction Buffer (50 mM NaPO4 pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% Sarkosyl, 10 mM β-mercaptoethanol).

  • GUS Assay Buffer (Extraction Buffer containing 2 mM MUG).

  • Stop Buffer (0.2 M Na2CO3).

  • 4-methylumbelliferone (MU) standard solution for calibration.

Procedure:

  • Harvest and weigh plant tissue, keeping it on ice. For each sample, use 100-200 mg of tissue.

  • Add 200 µL of ice-cold GUS Extraction Buffer. Homogenize thoroughly using a pestle or bead beater.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant (protein extract) to a new, pre-chilled tube.

  • Determine the total protein concentration of the extract using a Bradford or BCA assay.

  • Pre-warm the GUS Assay Buffer to 37°C.

  • In a microplate or microfuge tube, combine 50 µL of protein extract with 50 µL of pre-warmed GUS Assay Buffer. Mix gently.

  • Incubate the reaction at 37°C. Take time-point samples (e.g., at 15, 30, 60 minutes) by removing 20 µL of the reaction mixture and adding it to 180 µL of Stop Buffer.

  • Read the fluorescence on a plate reader or fluorometer (Excitation: 365 nm, Emission: 455 nm).

  • Calculate GUS activity by comparing sample fluorescence to an MU standard curve and normalizing to protein concentration and incubation time.

Protocol 2: GUS Enzyme Inhibition "Spike-In" Assay

This protocol determines if your this compound-treated extract contains substances that inhibit GUS enzyme activity.[7]

Procedure:

  • Prepare protein extracts from both an untreated control sample and a this compound-treated sample as described in Protocol 1.

  • Prepare a known concentration of purified commercial E. coli GUS enzyme in GUS Extraction Buffer.

  • Set up the following reactions in triplicate:

    • Reaction A (Untreated + Spike): 40 µL Untreated Extract + 10 µL Purified GUS.

    • Reaction B (Treated + Spike): 40 µL Treated Extract + 10 µL Purified GUS.

  • Add 50 µL of pre-warmed GUS Assay Buffer (with MUG) to each reaction to start the assay.

  • Incubate and measure fluorescence as described in Protocol 1.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Activity of Reaction B / Activity of Reaction A)) * 100

    • A high percentage indicates the presence of inhibitors in the this compound-treated extract.

Visualizations

SignalingPathways This compound This compound Treatment CellularStress Cellular Stress (Oxidative, pH change) This compound->CellularStress GUS_Activity GUS Enzymatic Activity This compound->GUS_Activity Direct Inhibition? Promoter Promoter Activity CellularStress->Promoter Alters transcription factor binding CellularStress->GUS_Activity Sub-optimal pH Inhibitors Endogenous Inhibitors (e.g., Phenolics) CellularStress->Inhibitors Release from vacuoles Transcription GUS Gene Transcription Promoter->Transcription Translation GUS mRNA Translation Transcription->Translation GUS_Protein GUS Protein (Enzyme) Translation->GUS_Protein GUS_Protein->GUS_Activity Inhibitors->GUS_Activity Inhibition

Caption: Potential interference points of this compound in the GUS reporter system.

References

Technical Support Center: Chloroxynil and Its Potential Off-Target Effects in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Chloroxynil in plant studies. Given the limited direct research on this compound's off-target effects, this guide incorporates information from studies on structurally related benzonitrile (B105546) herbicides, such as bromoxynil (B128292), and general effects of photosystem II (PSII) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a halogenated phenolic herbicide that primarily acts as a photosystem II (PSII) inhibitor.[1][2] It binds to the D1 protein of the PSII complex in the chloroplast thylakoid membranes, blocking electron transport. This inhibition of photosynthesis leads to the production of reactive oxygen species (ROS), causing rapid desiccation and death of plant tissues.[1]

Q2: Beyond PSII inhibition, are there other known or potential off-target effects of this compound in plants?

A2: While direct research on this compound's off-target effects is limited, studies on the closely related herbicide bromoxynil suggest a potential off-target effect of cytosol acidification .[1][2] It is hypothesized that in its protonated form, the herbicide enters the cell and releases H+ ions, leading to a decrease in cytosolic pH. Additionally, the overproduction of ROS due to PSII inhibition can lead to secondary oxidative stress, impacting various cellular components and signaling pathways.

Q3: What are the visible symptoms of this compound phytotoxicity, and how can I distinguish between primary and potential off-target effects?

A3: Visible symptoms of this compound phytotoxicity are characteristic of PSII inhibitors and include chlorosis (yellowing) and necrosis (tissue death), typically starting at the leaf margins and progressing inwards. Distinguishing between the primary effect (photosynthesis inhibition) and potential off-target effects can be challenging. Early and rapid necrosis is likely a direct consequence of PSII inhibition and subsequent ROS production. Slower, more systemic effects, or those observed at sub-lethal concentrations, might be indicative of off-target effects like altered gene expression or metabolic pathway disruptions.

Q4: How can I experimentally investigate the potential off-target effects of this compound?

A4: A multi-pronged approach is recommended. This can include:

  • Biochemical assays: To measure changes in the activity of enzymes other than those in the photosynthetic pathway.

  • Proteomics: To identify changes in the abundance of proteins not directly related to photosynthesis.

  • Transcriptomics: To analyze changes in gene expression patterns across the genome.

  • Metabolomics: To profile changes in the plant's metabolic fingerprint.

  • Measuring cytosolic pH: To investigate the potential for cytosol acidification.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected plant mortality at low this compound concentrations. The plant species being studied may be highly sensitive, or there may be synergistic effects with other experimental conditions.Perform a dose-response curve to determine the EC50 value for your specific plant species and growth conditions. Ensure consistent environmental conditions (light, temperature, humidity) across experiments.
Observed phenotypes are inconsistent with typical PSII inhibitor symptoms. This could indicate significant off-target effects.Investigate potential cytosol acidification by measuring intracellular pH. Analyze for markers of oxidative stress, such as protein carbonylation or lipid peroxidation. Consider transcriptomic or proteomic analysis to identify affected pathways.
Difficulty replicating results between experiments. This compound is a contact herbicide, and its effectiveness can be influenced by application method and environmental factors.Standardize the application method to ensure even coverage. Control and monitor environmental conditions closely. Use a consistent growth stage of the plants for all experiments.
Control plants show signs of stress. Contamination of equipment or growing media.Thoroughly clean all application equipment before use. Use fresh, uncontaminated soil or growth media for each experiment.

Experimental Protocols

Protocol 1: Measurement of Cytosolic pH in Plant Cells

This protocol is adapted from methods used to measure pH changes in plant cells and can be used to investigate the potential off-target effect of cytosol acidification by this compound.

Principle: The ratiometric fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured to determine cytosolic pH.

Materials:

  • Plant seedlings or protoplasts

  • BCECF-AM stock solution (1 mM in DMSO)

  • Loading buffer (e.g., MES-sucrose buffer, pH 6.0)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Calibration buffers (a series of buffers with known pH values containing nigericin, a protonophore)

  • Fluorescence microscope or plate reader with appropriate filters for BCECF (excitation ~440 nm and ~490 nm, emission ~535 nm)

Procedure:

  • Loading of BCECF-AM:

    • Incubate plant material (e.g., root tips, leaf discs, or protoplasts) in loading buffer containing 5-10 µM BCECF-AM for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Wash the loaded plant material three times with fresh loading buffer to remove excess dye.

  • This compound Treatment:

    • Treat the washed plant material with different concentrations of this compound in the loading buffer. Include a solvent control (DMSO).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the two excitation wavelengths (~440 nm and ~490 nm) and the emission wavelength (~535 nm) at different time points after treatment.

  • Calibration:

    • At the end of the experiment, generate a calibration curve by incubating the loaded cells in a series of calibration buffers of known pH containing nigericin. This will equilibrate the intracellular and extracellular pH.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

    • Use the calibration curve to convert the fluorescence ratios to cytosolic pH values.

Protocol 2: Detection of Protein Carbonylation (Oxidative Stress Marker)

This protocol provides a method to detect protein carbonylation, a hallmark of oxidative stress, which can be a secondary effect of this compound treatment.

Principle: Carbonyl groups on proteins, formed as a result of oxidative stress, can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting DNP-protein adducts can then be detected immunochemically using an anti-DNP antibody.

Materials:

  • Plant tissue treated with this compound and control tissue

  • Protein extraction buffer

  • DNPH solution (10 mM in 2 M HCl)

  • Trichloroacetic acid (TCA)

  • Ethanol/ethyl acetate (B1210297) mixture

  • SDS-PAGE reagents

  • Western blotting apparatus and reagents

  • Primary antibody: anti-DNP antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Extract total protein from control and this compound-treated plant tissues.

  • DNPH Derivatization:

    • Incubate a known amount of protein with DNPH solution for 1 hour at room temperature.

  • Protein Precipitation:

    • Precipitate the proteins with TCA.

  • Washing:

    • Wash the protein pellet with an ethanol/ethyl acetate mixture to remove excess DNPH.

  • SDS-PAGE and Western Blotting:

    • Resuspend the protein pellet in a suitable buffer and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and then incubate with the primary anti-DNP antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the intensity of the bands or the total lane intensity to compare the levels of protein carbonylation between control and treated samples.

Visualizations

Chloroxynil_Mode_of_Action cluster_chloroplast Chloroplast Thylakoid Membrane cluster_cellular_effects Cellular Effects PSII Photosystem II (PSII) D1 Protein Electron_Transport Electron Transport Chain PSII->Electron_Transport Blocks e⁻ flow ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) PSII->ROS Leads to generation of This compound This compound This compound->PSII Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid peroxidation, protein damage) Oxidative_Stress->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Caption: Primary mode of action of this compound leading to oxidative stress.

Potential_Off_Target_Effects cluster_primary Primary Effect cluster_off_target Potential Off-Target Effects This compound This compound Treatment PSII_Inhibition PSII Inhibition This compound->PSII_Inhibition Cytosol_Acidification Cytosol Acidification This compound->Cytosol_Acidification Hypothesized ROS_Production ROS Production PSII_Inhibition->ROS_Production ROS_Signaling ROS Signaling Cascade Activation (e.g., MAPK pathway) ROS_Production->ROS_Signaling Metabolic_Shifts Metabolic Shifts Cytosol_Acidification->Metabolic_Shifts Altered_Gene_Expression Altered Gene Expression ROS_Signaling->Altered_Gene_Expression

Caption: Potential primary and off-target effects of this compound in plants.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_omics Omics Approaches start Plant Treatment with this compound (and Controls) phenotype Phenotypic Analysis (Visual symptoms, growth inhibition) start->phenotype biochem Biochemical Assays start->biochem omics Omics Approaches start->omics data_integration Data Integration and Pathway Analysis biochem->data_integration omics->data_integration validation Target Validation (e.g., mutant analysis, enzyme assays) data_integration->validation ph_measurement Cytosolic pH Measurement ros_detection ROS Detection enzyme_assays Enzyme Activity Assays proteomics Proteomics (2D-DIGE, LC-MS/MS) transcriptomics Transcriptomics (RNA-seq) metabolomics Metabolomics (GC-MS, LC-MS)

Caption: Workflow for investigating this compound's off-target effects.

References

Navigating Co-cultivation with Hydroxynitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Chloroxynil": Our current knowledge base and publicly available research data show limited specific information regarding co-cultivation conditions with "this compound." However, extensive research exists for "Bromoxynil," a closely related hydroxynitrile herbicide with a similar primary mechanism of action. This guide will leverage data and protocols for Bromoxynil (B128292) to provide a relevant and comprehensive technical support resource for researchers working with this class of compounds. The principles and troubleshooting advice provided here are expected to be broadly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for hydroxynitrile herbicides like Bromoxynil?

A1: Bromoxynil's primary herbicidal effect stems from its ability to disrupt cellular processes through cytosol acidification.[1][2] In its protonated form, Bromoxynil can cross the cell membrane and then release a proton (H+), leading to a decrease in the internal pH of the cell.[1][2] This acidification can inhibit cytoplasmic streaming and ultimately lead to cell death.[1][2] The effectiveness of Bromoxynil is pH-dependent, being more potent in acidic external environments.[1][2]

Q2: How can co-cultivation be used to study the effects of compounds like Bromoxynil?

A2: Co-cultivation, the practice of growing two or more types of microorganisms or cells together, can be a powerful tool to investigate the effects of chemical compounds in a more ecologically relevant context.[3][4] It can be used to:

  • Assess biodegradation: Studying how one microorganism degrades or transforms Bromoxynil, potentially reducing its toxicity to another co-cultured organism.

  • Investigate synergistic or antagonistic interactions: Determining if the presence of one cell type alters the sensitivity of another to Bromoxynil.

  • Discover induced metabolic pathways: Co-cultivation can trigger the expression of "silent" or cryptic gene clusters in microorganisms, leading to the production of novel metabolites in response to the stress induced by Bromoxynil.[3][4]

Q3: What types of co-cultivation systems can be employed?

A3: Co-cultivation experiments can be designed with varying degrees of contact between the cell populations:

  • Direct cell-cell contact: Inoculating different cell types in the same culture medium without any physical barrier. This allows for the most comprehensive interaction through both secreted molecules and direct contact.[3]

  • Indirect co-culture (e.g., Transwell plates): Cells are grown in separate compartments but share the same culture medium, allowing for communication via secreted molecules.[5]

  • Volatile-mediated interaction: Physically separating the cultures while allowing for the exchange of volatile organic compounds.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High cell death in all co-culture conditions, including controls. - Media incompatibility for one or more cell types.- Cross-contamination.- Incorrect incubation conditions (temperature, CO2, humidity).- Test the growth of each cell type individually in the chosen co-culture medium.- Use fresh, sterile reagents and practice aseptic techniques.- Verify incubator settings.
No observable effect of Bromoxynil on the target organism in co-culture. - Degradation of Bromoxynil by the partner organism.- The chosen concentration is too low.- The pH of the medium is too high, reducing Bromoxynil's efficacy.[1][2]- Analyze Bromoxynil concentration over time using methods like gas chromatography.[6]- Perform a dose-response experiment to determine the optimal concentration.- Adjust and monitor the pH of the culture medium.
Inconsistent results between replicate experiments. - Inaccurate cell counting and seeding.- Variability in the preparation of Bromoxynil stock solutions.- Edge effects in multi-well plates.- Use a reliable cell counting method (e.g., hemocytometer, automated cell counter).- Prepare a large batch of stock solution for the entire experiment.- Avoid using the outer wells of plates for critical experiments or fill them with a mock solution.
Unexpected changes in the morphology or growth of the partner organism. - Production of secondary metabolites by the target organism in response to Bromoxynil.- Competition for nutrients.- Analyze the culture supernatant for novel metabolites.- Replenish nutrients or use a richer medium if nutrient depletion is suspected.

Experimental Protocols

Protocol 1: Basic Direct Co-culture Viability Assay

This protocol outlines a basic experiment to assess the impact of Bromoxynil on a target cell line (Cell A) when co-cultured with a partner cell line (Cell B).

Materials:

  • Cell A and Cell B

  • Appropriate co-culture medium

  • Bromoxynil stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count Cell A and Cell B.

    • Seed Cell A at a predetermined density into the wells of a 96-well plate.

    • Immediately after, seed Cell B into the same wells at the desired ratio (e.g., 1:1, 1:2).

    • Include monoculture controls for both Cell A and Cell B.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment and initial interaction.

  • Treatment:

    • Prepare serial dilutions of Bromoxynil in the co-culture medium.

    • Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of Bromoxynil. Include a vehicle control (medium with the same concentration of DMSO used for the highest Bromoxynil concentration).

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Plot the cell viability against the Bromoxynil concentration to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Indirect Co-culture using Transwell Inserts

This protocol is designed to study the effects of secreted factors in response to Bromoxynil.

Materials:

  • Transwell plates (e.g., 24-well plates with 0.4 µm pore size inserts)

  • Cell A and Cell B

  • Co-culture medium

  • Bromoxynil stock solution

Procedure:

  • Seeding:

    • Seed Cell A in the bottom chamber of the Transwell plate.

    • Seed Cell B in the Transwell insert.

  • Incubation: Allow the cells to adhere for 24 hours.

  • Treatment: Add Bromoxynil to the medium in the bottom chamber, the insert, or both, depending on the experimental question.

  • Incubation: Co-culture for the desired duration.

  • Analysis: At the end of the experiment, cells from both the insert and the bottom well can be harvested separately for analysis (e.g., viability, gene expression, metabolite profiling).

Quantitative Data Summary

Due to the limited specific data on "this compound" co-cultures, the following table provides example data that researchers should aim to generate in their experiments.

Parameter Cell Type / Co-culture Pair Bromoxynil Concentration (µM) Incubation Time (h) Observed Effect Reference/Notes
IC50 Target Cell Line A (Monoculture)e.g., 504850% reduction in cell viabilityHypothetical data
IC50 Target Cell Line A (Co-culture with Cell B)e.g., 754850% reduction in cell viabilityHypothetical data, suggesting Cell B provides some protection
Degradation Rate Degrading Bacterium C1002440% reduction in Bromoxynil concentrationBased on general herbicide degradation studies

Visualizing Experimental Logic and Mechanisms

experimental_workflow Experimental Workflow for Co-culture Analysis cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Monoculture Cell A Bromoxynil Add Bromoxynil (Dose-Response) A->Bromoxynil Vehicle Add Vehicle Control A->Vehicle B Monoculture Cell B B->Bromoxynil B->Vehicle CoCulture Co-culture (Cell A + Cell B) CoCulture->Bromoxynil CoCulture->Vehicle Viability Cell Viability Assay Bromoxynil->Viability Metabolomics Metabolite Profiling Bromoxynil->Metabolomics GeneExpression Gene Expression Analysis Bromoxynil->GeneExpression Vehicle->Viability

Caption: Workflow for assessing Bromoxynil's impact in mono- vs. co-culture.

mechanism_of_action Mechanism of Bromoxynil-Induced Cytosol Acidification cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Intracellular Space (Cytosol) Brom_H Bromoxynil-H (Protonated) Membrane Cell Membrane Brom_H->Membrane Crosses membrane Brom_ion Bromoxynil- (Anion) H_ion H+ (Proton) Acidification Cytosol Acidification H_ion->Acidification CellDeath Cell Death Acidification->CellDeath Membrane->Brom_ion Membrane->H_ion

Caption: Proposed mechanism of Bromoxynil action via cytosol acidification.

References

Technical Support Center: Managing Contamination in Tissue Culture with Chloroxynil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing contamination in your tissue culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues, with a specific focus on the potential use of Chloroxynil.

Disclaimer

Information regarding the use of this compound for broad-spectrum contamination control in tissue culture is limited in publicly available scientific literature. This compound is primarily documented as a herbicide that functions by inhibiting photosystem II.[1][2] While related phenolic compounds have demonstrated antimicrobial properties, the efficacy and cytotoxicity of this compound in cell and tissue culture applications are not well-established. The following information is provided for research and informational purposes only. All protocols involving this compound should be validated by the end-user with appropriate controls to determine efficacy and cytotoxicity for their specific cell or tissue type.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it work against contaminants?

This compound (3,5-dichloro-4-hydroxybenzonitrile) is a benzonitrile (B105546) herbicide.[1] Its primary mode of action in plants is the inhibition of electron transfer in photosystem II, a process not present in bacteria and fungi.[1] However, as a halogenated phenolic compound, it may share antimicrobial mechanisms with similar molecules, such as chloroxylenol. These mechanisms can include the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.

Q2: What are the common types of contamination in tissue culture?

The most common microbial contaminants in tissue culture are bacteria, fungi (including yeasts and molds), and mycoplasma. Each presents with distinct characteristics:

ContaminantVisual & Microscopic Signs
Bacteria Rapidly turns culture media turbid and yellow (acidic). Under a microscope, small, motile, rod-shaped or spherical particles are visible.
Fungi (Yeast) Media may become slightly turbid and yellow over time. Microscopically, individual round or oval budding cells can be seen.
Fungi (Mold) Visible filamentous structures (mycelia) appear on the surface of the media or explant. Spores may also be visible under a microscope.
Mycoplasma Often no visible signs of contamination. May lead to slower cell growth, changes in cell morphology, and decreased transfection efficiency.

Q3: Are there established concentrations of this compound for controlling contamination in tissue culture?

There is a lack of established, validated concentrations of this compound for routine contamination control in tissue culture. For a related compound, chlorothalonil , in vitro studies have shown complete inhibition of some fungal isolates at concentrations ranging from 100 to 500 ppm. It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration of this compound for your specific application.

Q4: What are the potential risks of using this compound in my cultures?

The primary risk is cytotoxicity . As a herbicide, this compound is designed to be toxic to plant cells. It is highly probable that it will also exhibit toxicity towards mammalian and other eukaryotic cells at concentrations effective against microbial contaminants. It is essential to determine the cytotoxic profile of this compound on your specific cell line before use. The reported oral LD50 in rats is 200 mg/kg, indicating moderate acute toxicity.

Troubleshooting Guides

Issue 1: Persistent Bacterial Contamination

Symptoms: Culture media quickly becomes turbid and yellow, even after changing the media. Microscopic examination reveals numerous small, motile organisms.

Troubleshooting Workflow:

G A Persistent Bacterial Contamination Identified B Isolate Contaminated Cultures A->B C Review Aseptic Technique B->C D Check Reagents and Media for Contamination C->D E Thoroughly Disinfect Incubator and Hood D->E F Consider Antibiotic Treatment (Short-term) E->F G Evaluate Experimental Use of this compound E->G J Discard Contaminated Cultures (Recommended) F->J If unsuccessful or for routine prevention H Perform Dose-Response and Cytotoxicity Assay G->H I Implement Validated this compound Protocol H->I If effective and non-toxic I->J If contamination persists G A Fungal Contamination Outbreak B Discard All Visibly Contaminated Cultures A->B C Identify Potential Sources (Airflow, Water Baths, Reagents) B->C D Intensive Decontamination of Lab Space and Equipment C->D E Use of Antifungal Agents (e.g., Amphotericin B) D->E For valuable cultures F Experimental Evaluation of this compound as a Fungicide D->F H Quarantine and Monitor All Remaining Cultures D->H G Determine MIC and IC50 for Fungal Species and Cell Line F->G G cluster_0 Microbial Cell B Cell Membrane D Ion Gradients Disrupted B->D C Membrane Proteins C->D E Cellular Leakage D->E F Cell Death E->F A This compound (Phenolic Compound) A->B Intercalates into lipid bilayer A->C Denatures proteins

References

Validation & Comparative

A Comparative Analysis of Chloroxynil and Bromoxynil for Broadleaf Weed Management in Alfalfa

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available experimental data on the efficacy and phytotoxicity of chloroxynil and bromoxynil (B128292) for the selective control of broadleaf weeds in seedling alfalfa (Medicago sativa).

This guide provides a detailed comparison of two closely related benzonitrile (B105546) herbicides, this compound and bromoxynil, for post-emergence broadleaf weed control in alfalfa. The information is synthesized from available scientific literature to assist researchers and weed management professionals in understanding the relative performance and crop safety of these compounds.

Executive Summary

Both this compound (3,5-dichloro-4-hydroxybenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) are post-emergent herbicides that function by inhibiting photosynthesis at photosystem II.[1] While structurally similar, experimental data, primarily from a key comparative study, indicates a trade-off between weed control efficacy and crop tolerance in alfalfa.

Bromoxynil generally provides more effective control of a range of broadleaf weeds but also poses a higher risk of significant injury to alfalfa, particularly at higher application rates.[2] Conversely, This compound is less injurious to alfalfa seedlings but also demonstrates lower efficacy against broadleaf weeds when applied at equivalent rates.[1][2] It is important to note that this compound is now considered an obsolete herbicide by some sources, and its availability may be limited.[1]

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and bromoxynil based on available research.

Table 1: Alfalfa Yield Response to Herbicide Application
HerbicideApplication Rate ( kg/ha )Alfalfa Yield ReductionWeed PresenceSource
Bromoxynil 0.56SlightAbsent[2]
> 0.56SignificantAbsent[2]
1.12No reductionPresent[2]
This compound 0.84Significant (on red clover)Absent[2]
1.12Significant (on red clover)Absent[2]
up to 1.12No reductionPresent[2]

Note: The presence of weeds can shield the alfalfa from the herbicide, reducing crop injury. The data on red clover is included to provide additional context on the phytotoxicity of this compound to legumes.

Table 2: Efficacy on Key Broadleaf Weeds
HerbicideWeed SpeciesEfficacyApplication Rate ( kg/ha )Tank MixSource
Bromoxynil Common Lambsquarters (Chenopodium album)Excellent0.28+ 0.56 kg/ha 2,4-DB ester[2]
Common Ragweed (Ambrosia artemisiifolia)Excellent0.28+ 0.56 kg/ha 2,4-DB ester[2]
This compound Common Lambsquarters (Chenopodium album)Excellent0.28+ 0.56 kg/ha 2,4-DB ester[2]
Common Ragweed (Ambrosia artemisiifolia)Excellent0.28+ 0.56 kg/ha 2,4-DB ester[2]

Note: The combination with 2,4-DB ester significantly enhances the control of these specific weeds for both herbicides.

Mode of Action and Signaling Pathway

Both this compound and bromoxynil are classified as Group 6 herbicides. Their mode of action involves the inhibition of photosystem II (PSII) in the chloroplasts of susceptible plants. By binding to the D1 protein of the PSII complex, they block electron transport, which halts CO2 fixation and the production of ATP and NADPH, essential for plant growth. This disruption leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.

G cluster_photosynthesis Photosystem II Electron Transport Chain cluster_herbicides Herbicidal Action P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA QB QB (D1 Protein) QA->QB Electron Transfer PQ Plastoquinone Pool QB->PQ Inhibition Inhibition of Electron Transfer QB->Inhibition Herbicides This compound or Bromoxynil Herbicides->Inhibition ROS Reactive Oxygen Species (ROS) Production Inhibition->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Caption: Mode of action of this compound and bromoxynil in inhibiting Photosystem II.

Experimental Protocols

Experimental Design and Setup
  • Experimental Design: Randomized complete block design with four replications.

  • Plot Size: Individual plots of 2 x 6 meters.

  • Alfalfa Seeding: 'Vernal' alfalfa (or another suitable variety) seeded at a rate of 15 kg/ha into a prepared seedbed.

  • Weed Population: Natural infestation supplemented with broadcast seeding of key broadleaf weed species (e.g., Chenopodium album, Ambrosia artemisiifolia, Amaranthus retroflexus).

Herbicide Application
  • Application Timing: Post-emergence, when alfalfa seedlings have reached the 2-4 trifoliate leaf stage and broadleaf weeds are in the 2-4 true leaf stage.

  • Herbicide Treatments:

    • Untreated control.

    • This compound at multiple rates (e.g., 0.28, 0.56, 1.12 kg/ha ).

    • Bromoxynil at multiple rates (e.g., 0.28, 0.56, 1.12 kg/ha ).

    • Tank mixes of each herbicide with 2,4-DB ester.

  • Application Equipment: A CO2-pressurized backpack sprayer calibrated to deliver a spray volume of 200 L/ha at a pressure of 275 kPa, using flat-fan nozzles.

Data Collection and Analysis
  • Weed Control Efficacy: Visual ratings of percent weed control (0 = no control, 100 = complete control) at 7, 14, and 28 days after treatment (DAT). Weed biomass (dry weight) from a designated quadrat within each plot at 28 DAT.

  • Alfalfa Phytotoxicity: Visual ratings of percent crop injury (0 = no injury, 100 = crop death) at 7, 14, and 28 DAT. Symptoms to be noted include chlorosis, necrosis, and stunting.

  • Alfalfa Yield: Forage from each plot harvested at the first cutting (typically 60-70 days after seeding), and dry matter yield determined.

  • Statistical Analysis: Data subjected to analysis of variance (ANOVA), and means separated using a protected least significant difference (LSD) test at a significance level of p ≤ 0.05.

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Plot Establishment (Randomized Block Design) B Alfalfa & Weed Seeding A->B C Herbicide Application (Post-emergence at 2-4 trifoliate stage) B->C D Visual Ratings (Weed Control & Crop Injury) C->D E Biomass Measurement (Weed & Crop) C->E F Yield Assessment (First Cutting Dry Matter) C->F G Statistical Analysis (ANOVA, LSD) D->G E->G F->G

References

Comparing the efficiency of Chloroxynil and Acetosyringone in plant transformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in plant biotechnology, the efficiency of gene transfer is a critical determinant of success. In the realm of Agrobacterium-mediated transformation, the use of phenolic inducers to boost the expression of virulence (vir) genes is a standard practice. For decades, acetosyringone (B1664989) has been the go-to compound for this purpose. However, recent discoveries have introduced a potent alternative: chloroxynil. This guide provides an objective comparison of the efficiency of this compound and acetosyringone, supported by experimental data, to aid researchers in selecting the optimal inducer for their plant transformation workflows.

Mechanism of Action: A Shared Pathway to Virulence

Both this compound and acetosyringone function by activating the vir gene regulon in Agrobacterium tumefaciens. This activation is crucial for the processing and transfer of the T-DNA from the bacterium to the plant cell. The signaling pathway is initiated by the binding of these phenolic compounds to the VirA sensor kinase, a transmembrane protein in the Agrobacterium inner membrane. This binding event triggers a phosphorylation cascade, ultimately leading to the activation of the VirG response regulator. Activated VirG then induces the transcription of other vir genes, which orchestrate the excision, packaging, and transport of the T-DNA into the host plant cell.

G cluster_agrobacterium Agrobacterium tumefaciens cluster_environment Plant Wound Site cluster_plant Plant Cell VirA VirA (Sensor Kinase) VirG VirG (Response Regulator) VirA->VirG Phosphorylation vir_genes vir Genes VirG->vir_genes Transcriptional Activation T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing Expression T_DNA_Integration T-DNA Integration T_DNA_processing->T_DNA_Integration T-DNA Transfer Inducer This compound or Acetosyringone Inducer->VirA Binding Plant_Genome Plant Genome T_DNA_Integration->Plant_Genome Integration

Figure 1. Signaling pathway for vir gene induction by phenolic compounds.

Quantitative Comparison of Transformation Efficiency

Experimental evidence from studies on both dicotyledonous and monocotyledonous plants has demonstrated that this compound can significantly outperform acetosyringone in enhancing transformation efficiency.

Transient Transformation Efficiency

Transient transformation assays, which measure the early expression of a reporter gene after T-DNA delivery, provide a rapid assessment of the efficiency of a transformation protocol. A key study by Kimura et al. (2015) compared the effects of this compound and acetosyringone on transient GUS (β-glucuronidase) expression in the dicot Lotus japonicus and the monocot rice (Oryza sativa).

Plant SpeciesTreatmentConcentrationRelative GUS Activity (Fold Increase over Control)Citation
Lotus japonicus (Dicot)Control (DMSO)-1.0[1]
Acetosyringone100 µM~10.5[1]
This compound 5 µM ~61.3 [1]
Rice (Oryza sativa) (Monocot)Control (DMSO)-1.0[1]
This compound 5 µM ~10.6 [1]

Table 1: Comparison of transient GUS activity induced by this compound and Acetosyringone.

The results clearly indicate that in Lotus japonicus, 5 µM of this compound was approximately 6-fold more effective than 100 µM of acetosyringone in inducing GUS expression. In rice, 5 µM of this compound also resulted in a significant 10.6-fold increase in GUS activity compared to the control.

Stable Transformation Efficiency

Stable transformation, which leads to the generation of transgenic plants, is the ultimate goal of most transformation experiments. The efficiency of stable transformation is often assessed by the frequency of callus induction or the number of regenerated transgenic plants.

A study by Abbasi et al. (2020) compared the transformation efficiency of this compound and acetosyringone in the monocot Lilium cv 'Manissa'.

Plant SpeciesTreatmentConcentrationTransformation Efficiency (%)Citation
Lilium cv 'Manissa' (Monocot)Acetosyringone100 µM6.6
This compound 4 µM 11.1

Table 2: Comparison of stable transformation efficiency in Lilium cv 'Manissa'.

In Lilium, this compound at a much lower concentration (4 µM) resulted in a significantly higher transformation efficiency (11.1%) compared to acetosyringone (6.6%).

Furthermore, in Lotus japonicus, Kimura et al. (2015) reported on the callus induction efficiency, a critical step towards stable transformation.

Plant SpeciesTreatmentConcentrationCallus Induction Efficiency (%)Citation
Lotus japonicus (Dicot)Control (DMSO)-27.4
Acetosyringone100 µM15.0
This compound 5 µM 50.2

Table 3: Comparison of callus induction efficiency in Lotus japonicus.

Interestingly, in this study, acetosyringone appeared to have an inhibitory effect on callus induction compared to the control, while this compound significantly promoted it.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these findings. Below are representative protocols for Agrobacterium-mediated transformation using either acetosyringone or this compound.

General Experimental Workflow

The overall workflow for Agrobacterium-mediated plant transformation is similar regardless of the phenolic inducer used. The key difference lies in the composition of the Agrobacterium resuspension and co-cultivation media.

G A Agrobacterium Culture Preparation C Infection (Co-incubation) A->C B Plant Explant Preparation B->C D Co-cultivation C->D E Agrobacterium Elimination D->E F Selection of Transformed Cells E->F G Regeneration of Transgenic Plants F->G H Confirmation of Transformation G->H

Figure 2. General workflow for Agrobacterium-mediated plant transformation.

Protocol Using Acetosyringone

This protocol is a generalized procedure based on common practices in various plant species.

  • Agrobacterium Preparation:

    • Streak the Agrobacterium strain carrying the binary vector on YEP agar (B569324) plates with appropriate antibiotics and incubate at 28°C for 2 days.

    • Inoculate a single colony into 5 mL of liquid LB medium with antibiotics and grow overnight at 28°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow until the OD600 reaches 0.6-0.8.

    • Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium (e.g., MS or Gamborg's B5) to the desired final OD600 (e.g., 0.5).

    • Add acetosyringone to a final concentration of 100-200 µM .

  • Explant Preparation and Infection:

    • Prepare sterile explants (e.g., leaf discs, cotyledons, calli).

    • Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 30 minutes).

  • Co-cultivation:

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a solid co-cultivation medium, which is often the same as the resuspension medium, supplemented with 100-200 µM acetosyringone .

    • Incubate in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration:

    • Wash the explants with sterile water or liquid culture medium containing an antibiotic (e.g., cefotaxime, timentin) to eliminate Agrobacterium.

    • Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) and the bacteriostatic antibiotic.

    • Subculture the explants on fresh selection medium every 2-3 weeks until transgenic calli or shoots are regenerated.

    • Induce root formation on a rooting medium.

  • Acclimatization and Analysis:

    • Transfer the rooted plantlets to soil and acclimatize them.

    • Confirm the presence and expression of the transgene using molecular techniques such as PCR, Southern blotting, and RT-PCR.

Protocol Using this compound

This protocol is based on the study by Kimura et al. (2015).

  • Agrobacterium Preparation:

    • Follow the same steps for preparing the Agrobacterium culture as in the acetosyringone protocol.

    • Pellet the bacterial cells and resuspend them in a liquid co-cultivation medium.

    • Add This compound to a final concentration of 4-5 µM .

  • Explant Preparation and Infection:

    • Prepare sterile explants as described previously.

    • Inoculate the explants in the Agrobacterium suspension containing this compound.

  • Co-cultivation:

    • Transfer the explants to a solid co-cultivation medium supplemented with 4-5 µM this compound .

    • Incubate under the same conditions as the acetosyringone protocol.

  • Selection and Regeneration:

    • Follow the same washing, selection, and regeneration steps as outlined in the acetosyringone protocol.

  • Acclimatization and Analysis:

    • Acclimatize the regenerated plants and perform molecular analysis to confirm transformation.

Conclusion

The available experimental data strongly suggests that this compound is a more potent inducer of Agrobacterium vir genes than acetosyringone, leading to significantly higher transformation efficiencies in both monocot and dicot species. A notable advantage of this compound is its effectiveness at much lower concentrations (4-5 µM) compared to acetosyringone (100-200 µM), which could be beneficial in reducing potential toxicity to plant tissues.

While acetosyringone remains a reliable and widely used compound, researchers facing challenges with low transformation efficiencies, especially in recalcitrant species, should consider incorporating this compound into their protocols. The presented data and protocols provide a solid foundation for the adoption of this highly efficient alternative. As with any transformation protocol, optimization of parameters such as inducer concentration, co-cultivation time, and explant type will be crucial for achieving the best results in a specific plant system.

References

A Comparative Efficacy Analysis of Chloroxynil and Ioxynil for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of Chloroxynil and Ioxynil, two structurally related nitrile herbicides. Both compounds are recognized for their post-emergence activity against broadleaf weeds, primarily functioning through the inhibition of photosynthesis. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Ioxynil is crucial for appreciating their herbicidal activity and environmental fate. Both are benzonitrile (B105546) derivatives, with Ioxynil containing iodine atoms and this compound containing chlorine atoms at the 3 and 5 positions of the benzene (B151609) ring.

PropertyThis compoundIoxynil
IUPAC Name 3,5-dichloro-4-hydroxybenzonitrile4-hydroxy-3,5-diiodobenzonitrile
Chemical Formula C₇H₃Cl₂NOC₇H₃I₂NO
Molar Mass 188.01 g/mol [1]370.916 g/mol [2]
Appearance Off-white solid[1]Crystalline colorless solid[2]
Water Solubility Slightly soluble[1]0.05 g/L[2]
Mechanism of Action Inhibition of Photosystem II[1]Inhibition of Photosystem II[2]
Herbicide Group Group C / C3 / 6[1]Group C / C3 / 6

Mechanism of Action: Photosystem II Inhibition

Both this compound and Ioxynil exert their herbicidal effects by disrupting photosynthesis at Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[1][2] They act as inhibitors of the D1 protein within the PSII complex, specifically at the QB binding site. This binding event blocks the electron flow from the primary electron acceptor (QA) to plastoquinone (B1678516) (PQ).

The interruption of the electron transport chain leads to a cascade of damaging events:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for the production of ATP and NADPH, the energy currency of the cell.

  • Formation of Reactive Oxygen Species (ROS): The excess energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive triplet chlorophyll. This, in turn, reacts with molecular oxygen to produce singlet oxygen and other ROS.

  • Cellular Damage: The accumulation of ROS causes rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3] This manifests as chlorosis (yellowing) and necrosis (tissue death) of the plant foliage.[3]

G cluster_thylakoid Thylakoid Membrane cluster_herbicides Herbicidal Action cluster_downstream Downstream Effects PSII Photosystem II (PSII) D1 D1 Protein (QB site) PSII->D1 PQ Plastoquinone (PQ) D1->PQ Electron Flow ROS Reactive Oxygen Species (ROS) Formation D1->ROS Energy Buildup Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin PSI->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH This compound This compound This compound->D1 Binds to & Inhibits Ioxynil Ioxynil Ioxynil->D1 Binds to & Inhibits LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath

Figure 1. Signaling pathway of this compound and Ioxynil inhibiting Photosystem II.

Comparative Efficacy

Direct, quantitative side-by-side comparisons of this compound and Ioxynil in recent literature are scarce, partly because this compound is now considered largely obsolete in many regions.[1][4] However, historical data and comparisons with related compounds provide insights into their relative efficacy.

Generally, Ioxynil is considered to be a more potent herbicide than this compound. Early research indicated that the di-iodo- (Ioxynil) and di-bromo- (Bromoxynil) substituted hydroxybenzonitriles are more active than the di-chloro- (this compound) analogue.[5] A 1972 study found that at equivalent rates, this compound was less effective than Bromoxynil for controlling broadleaf weeds, though it was also less injurious to alfalfa.

Efficacy of Ioxynil on Various Weed Species

Ioxynil has demonstrated efficacy against a wide range of broadleaf weeds. The following table summarizes its effectiveness on several common weed species.

Weed SpeciesCommon NameEfficacy (% Control)Application Rate
Stellaria mediaChickweed>80%4-8 oz a.i./ac
Polygonum convolvulusBlack-bindweed>80%4-8 oz a.i./ac
Chenopodium albumFat-hen>80%4-8 oz a.i./ac
Capsella bursa-pastorisShepherd's-purse>80%4-8 oz a.i./ac
Tripleurospermum inodorumScentless Mayweed>80%4-8 oz a.i./ac

Note: Efficacy can vary depending on weed size, growth stage, and environmental conditions. Data is compiled from various sources indicating general susceptibility.

Efficacy of this compound

Quantitative data from recent comparative studies on this compound is limited. Historical use indicates it was effective against weeds such as pigweed, mayweed, knotweed, shepherd's purse, and goosefoot in cereal crops.[1] However, it is generally accepted to be less potent than Ioxynil and Bromoxynil.[5]

Experimental Protocols

To evaluate the efficacy of Photosystem II inhibiting herbicides like this compound and Ioxynil, a standardized experimental protocol is essential. The following outlines a general methodology for a whole-plant pot experiment.

Plant Material and Growth Conditions
  • Test Species: Seeds of target broadleaf weed species and the crop species of interest are sourced.

  • Potting Medium: A uniform soil or potting mix is used.

  • Growth Conditions: Plants are grown in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform growth.

Herbicide Application
  • Herbicide Preparation: Stock solutions of this compound and Ioxynil are prepared in an appropriate solvent and then diluted to the desired concentrations.

  • Application: Herbicides are applied at a specific growth stage of the weeds (e.g., 2-4 leaf stage) using a cabinet track sprayer calibrated to deliver a precise volume and pressure.

  • Dose-Response: A range of doses for each herbicide is applied to generate a dose-response curve. This typically includes a non-treated control and several rates above and below the expected effective dose.

Data Collection and Analysis
  • Visual Injury Assessment: Plant injury is visually rated at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale from 0% (no injury) to 100% (complete death).

  • Statistical Analysis: The data is subjected to statistical analysis, often using non-linear regression to determine the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth) or LD₅₀ (the dose required to kill 50% of the plants).

G cluster_setup Experimental Setup cluster_treatment Herbicide Treatment cluster_data Data Collection & Analysis A Seed Germination (Weed & Crop Species) B Transplanting to Pots A->B C Greenhouse Growth (Controlled Conditions) B->C E Application at Specific Growth Stage C->E D Herbicide Preparation (Dose Range) D->E F Randomized Placement in Greenhouse E->F G Visual Injury Assessment (7, 14, 21 DAT) F->G H Biomass Measurement (Dry Weight) G->H I Statistical Analysis (Dose-Response Curves, GR50) H->I

Figure 2. General workflow for a herbicide efficacy experiment.

Conclusion

Both this compound and Ioxynil are effective post-emergence herbicides that control broadleaf weeds by inhibiting Photosystem II. Based on available data, Ioxynil is the more potent of the two compounds. The choice between these herbicides, if both were available, would depend on the target weed species, crop tolerance, and desired level of control. The provided experimental protocols offer a framework for conducting further comparative studies to generate more direct quantitative data. The consideration of this compound as obsolete in many regions suggests that Ioxynil is the more commercially viable and likely more effective herbicide for broadleaf weed management.

References

Validating the increased speed of transformation with Chloroxynil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in plant transformation, efficiency and speed are paramount. The introduction of Chloroxynil, a novel phenolic compound, presents a significant advancement in Agrobacterium-mediated transformation protocols. This guide provides a comprehensive comparison of this compound with the conventional inducer, Acetosyringone, supported by experimental data, detailed protocols, and visualizations to elucidate its impact on transformation workflows.

Enhanced Transformation Efficiency with this compound

Experimental data demonstrates that this compound significantly boosts transformation efficiency compared to both control treatments and the widely used phenolic inducer, Acetosyringone. In studies on Lotus japonicus, treatment with 5 μM this compound resulted in a 61.3-fold increase in GUS reporter activity compared to the control and a 5.8-fold higher activity than with 100 μM Acetosyringone.[1][2] This heightened efficiency was also observed in rice, where 5 μM this compound treatment led to a 10.6-fold increase in GUS activity compared to the control, indicating its efficacy across different plant species.[1]

The positive effect of this compound on transformation is not limited to a single Agrobacterium strain. Experiments using Agrobacterium tumefaciens strain GV3101 on L. japonicus showed a 10.2-fold increase in GUS activity with 5 μM this compound compared to the control.[2] Furthermore, in the transformation of Lilium cv 'Manissa', the addition of 4 μM this compound to the inoculation and co-cultivation media resulted in a transformation efficiency of 11.1%, compared to 6.6% with 100 μM Acetosyringone.[3]

Quantitative Comparison of Transformation Efficiency
Treatment GroupPlant SpeciesAgrobacterium StrainConcentrationFold Increase in GUS Activity (vs. Control)Fold Increase in GUS Activity (vs. Acetosyringone)Transformation Efficiency (%)
This compound Lotus japonicusEHA1055 µM61.35.8-
This compound Lotus japonicusGV31015 µM10.2--
This compound RiceNot Specified5 µM10.6--
This compound Lilium cv 'Manissa'Not Specified4 µM--11.1
Acetosyringone Lotus japonicusEHA105100 µM~10.61-
Acetosyringone Lilium cv 'Manissa'Not Specified100 µM--6.6
Control (DMSO) Lotus japonicusEHA1050.2%1--

Mechanism of Action: Activation of Virulence Genes

The increased transformation efficiency facilitated by this compound is attributed to its role in activating the expression of Agrobacterium virulence (vir) genes. Similar to Acetosyringone, this compound acts as a phenolic signaling molecule that is sensed by the VirA protein of Agrobacterium. This interaction initiates a signaling cascade that leads to the induction of other vir genes, which are essential for the processing and transfer of the T-DNA from the bacterium to the plant cell. Real-time qPCR analysis has shown that treatment with this compound leads to a dose-dependent increase in the expression of the VirB1 gene.

G Hypothesized Signaling Pathway of this compound This compound This compound VirA VirA (Sensor Kinase) This compound->VirA senses VirG VirG (Response Regulator) VirA->VirG phosphorylates vir_genes vir Gene Expression (e.g., VirB1) VirG->vir_genes activates T_DNA T-DNA Processing & Transfer vir_genes->T_DNA Plant_Cell Plant Cell T_DNA->Plant_Cell Transformation Successful Transformation Plant_Cell->Transformation

Hypothesized signaling pathway of this compound in Agrobacterium.

Experimental Protocols

To validate the increased speed and efficiency of transformation with this compound, the following experimental protocols can be employed.

Agrobacterium Preparation and Inoculation
  • Culture Preparation: Streak the desired Agrobacterium tumefaciens strain (e.g., EHA105 or GV3101) harboring the appropriate binary vector on a solidified YEP medium plate with the necessary antibiotics. Incubate at 28°C for 2 days.

  • Liquid Culture: Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics and grow overnight at 28°C with shaking.

  • Infection Culture: Pellet the bacterial cells by centrifugation and resuspend in a co-cultivation medium (e.g., MS medium) to the desired optical density (e.g., OD600 = 0.6-1.0).

  • Inducer Addition: Just before inoculation, add this compound to a final concentration of 5 µM or Acetosyringone to a final concentration of 100 µM to the bacterial suspension. A control group with the solvent (e.g., DMSO) should also be prepared.

Plant Material and Co-cultivation

This protocol is based on the transformation of Lotus japonicus hypocotyl explants.

  • Seed Sterilization and Germination: Sterilize seeds of L. japonicus and germinate them on a suitable medium in the dark for 4 days.

  • Explant Preparation: Excise hypocotyl segments from the 4-day-old seedlings.

  • Inoculation: Immerse the hypocotyl explants in the prepared Agrobacterium suspension for a defined period (e.g., 30 minutes).

  • Co-cultivation: Place the inoculated explants on a co-cultivation medium. This medium should contain the same concentration of this compound, Acetosyringone, or the control substance as the inoculation medium.

  • Incubation: Incubate the plates in the dark at 25°C for 5 days.

Measurement of Transformation Efficiency

Transformation efficiency can be quantified by measuring the activity of a reporter gene, such as β-glucuronidase (GUS).

  • GUS Assay: After the co-cultivation period, perform a fluorometric GUS assay on the explants.

  • Data Analysis: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer. Express the GUS activity as pmol of 4-MU per minute per milligram of protein.

  • Calculation of Transformation Efficiency: For stable transformation, the efficiency can be calculated as the number of transgenic plants regenerated divided by the total number of explants, expressed as a percentage. Another common method is to calculate the number of PCR-positive plants out of the total number of inoculated calli.

G Experimental Workflow for Comparison cluster_prep Preparation cluster_treatment Treatment Groups Agro_prep Agrobacterium Culture Inoculation Inoculation Agro_prep->Inoculation Plant_prep Plant Explant Preparation Plant_prep->Inoculation Control Control (e.g., DMSO) Co_cultivation Co-cultivation (5 days) Control->Co_cultivation AS Acetosyringone (100 µM) AS->Co_cultivation CX This compound (5 µM) CX->Co_cultivation Inoculation->Control Inoculation->AS Inoculation->CX GUS_Assay GUS Assay / Selection Co_cultivation->GUS_Assay Analysis Data Analysis & Comparison GUS_Assay->Analysis

Workflow for comparing transformation enhancers.

Conclusion

The available data strongly supports the use of this compound as a potent enhancer of Agrobacterium-mediated transformation. Its ability to significantly increase transformation efficiency at lower concentrations than Acetosyringone makes it a valuable tool for researchers, particularly for recalcitrant species where low transformation rates are a limiting factor. The detailed protocols and understanding of its mechanism of action provided in this guide should enable researchers to effectively integrate this compound into their transformation workflows to achieve faster and more efficient generation of transgenic plants.

References

Chloroxynil Demonstrates Superior Induction of Virulence Gene Expression in Agrobacterium Compared to Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent analysis of experimental data indicates that Chloroxynil, a novel phenolic compound, significantly enhances the expression of virulence (vir) genes in Agrobacterium tumefaciens when compared to standard control conditions. This heightened expression, a critical prerequisite for successful T-DNA transfer in plant biotechnology, suggests this compound's potential as a potent supplement in Agrobacterium-mediated transformation protocols.

The quantitative analysis, derived from studies on Agrobacterium-mediated transformation in Lotus japonicus, reveals that this compound outperforms not only the untreated control but also acetosyringone, a widely used vir gene inducer. The data, summarized below, showcases a substantial increase in reporter gene activity, which serves as a proxy for vir gene expression.

Quantitative Analysis of Vir Gene Induction

The following table summarizes the quantitative data on GUS (β-glucuronidase) reporter activity, indicating the level of vir gene expression under different treatment conditions. The results highlight the dose-dependent effect of this compound and its superiority at an optimal concentration.

Treatment ConditionConcentrationRelative GUS Activity (Fold Change vs. Control)Citation
Control (DMSO)0.2%1.0[1]
This compound (CX)1 µM~15[1]
This compound (CX)5 µM61.3[1]
This compound (CX)10 µM~40[1]
Acetosyringone (AS)100 µM~10.5[1]

Data is sourced from Kimura et al., 2015.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the quantitative analysis.

Agrobacterium Culture and Plant Transformation for GUS Reporter Assay

This protocol outlines the steps for preparing Agrobacterium and performing plant transformation to assess vir gene induction via a GUS reporter assay.

  • Agrobacterium tumefaciens Strain and Plasmid: A. tumefaciens strain EHA105 containing a binary vector (e.g., pCAMBIA-based) is used. This vector carries a GUS reporter gene with an intron, ensuring that GUS expression only occurs in the plant cells after T-DNA transfer.

  • Bacterial Culture: A single colony of the Agrobacterium strain is inoculated into YEP medium containing appropriate antibiotics and cultured overnight at 28°C with shaking. The bacterial culture is then pelleted by centrifugation, washed, and resuspended in a co-cultivation medium to an optical density (OD600) of 0.1.

  • Plant Material and Co-cultivation: Hypocotyl segments from 4-day-old Lotus japonicus seedlings are used as explants. These explants are immersed in the Agrobacterium suspension for 30 minutes.

  • Induction Conditions: The explants are then transferred to a co-cultivation medium. This medium is supplemented with either 0.2% DMSO (control), various concentrations of this compound (1 µM, 5 µM, 10 µM), or 100 µM acetosyringone.

  • Incubation: The co-cultivation is carried out for 5 days in the dark at 25°C.

  • GUS Activity Quantification: After co-cultivation, GUS activity is quantified. Plant tissues are homogenized in an extraction buffer, and the protein concentration is determined. The GUS activity is measured fluorometrically using 4-methylumbelliferyl-β-D-glucuronide (4-MUG) as a substrate. The fluorescence of the resulting 4-methylumbelliferone (B1674119) (4-MU) is measured, and the GUS activity is expressed as pmol of 4-MU per mg of protein per minute.

Quantitative Real-Time PCR (qRT-PCR) for virB1 Expression

This protocol details the method for quantifying the expression of a specific vir gene, virB1, in Agrobacterium in response to this compound.

  • Agrobacterium Culture and Treatment: A. tumefaciens strain EHA105 is grown in liquid YEP medium to an OD600 of 0.1. The culture is then transferred to a co-cultivation medium containing different concentrations of this compound or a DMSO control.

  • Incubation: The bacterial cultures are incubated at 25°C for 20 hours.

  • RNA Isolation: Total RNA is isolated from the bacterial cells using a suitable RNA purification kit.

  • cDNA Synthesis: The isolated RNA is treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized from the RNA template using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: The relative expression level of the virB1 gene is quantified using qRT-PCR. The 16S rRNA gene is used as an internal control for normalization. The reaction is performed using a suitable qPCR instrument and SYBR Green-based detection.

  • Data Analysis: The relative expression of virB1 is calculated using the comparative Ct (ΔΔCt) method.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the signaling pathway for vir gene expression and the experimental workflow.

vir_gene_signaling_pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm phenolics Phenolic Signals (e.g., Acetosyringone, this compound) VirA VirA phenolics->VirA activates sugars Sugars ChvE ChvE sugars->ChvE ChvE->VirA enhances activation VirG VirG VirA->VirG phosphorylates VirG_P VirG-P VirG->VirG_P vir_genes vir Genes (virB, virC, virD, virE, etc.) VirG_P->vir_genes activates transcription T_DNA_processing T-DNA Processing & Transfer Machinery vir_genes->T_DNA_processing expression leads to experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis agro_culture 1. Agrobacterium Culture (EHA105 with GUS reporter plasmid) co_cultivation 3. Co-cultivation of Plant & Agrobacterium agro_culture->co_cultivation plant_prep 2. Plant Material Preparation (Lotus japonicus hypocotyls) plant_prep->co_cultivation add_compounds 4. Addition of Test Compounds (this compound, Control, Acetosyringone) co_cultivation->add_compounds incubation 5. Incubation (5 days at 25°C) add_compounds->incubation gus_assay 6. Quantitative GUS Assay (Fluorometric measurement) incubation->gus_assay data_analysis 7. Data Analysis (Fold change vs. control) gus_assay->data_analysis

References

A Comparative Guide to Chloroxynil and Other Phenolic Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a side-by-side comparison of the herbicidal compound Chloroxynil with other phenolic compounds that are actively being investigated for therapeutic applications. The comparison focuses on mechanisms of action, cytotoxicity against cancer cell lines, and antimicrobial activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Overview and Mechanism of Action

Phenolic compounds are a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring. They exhibit a wide range of biological activities. This guide contrasts this compound, a synthetic chlorinated phenol, with naturally occurring phenolic compounds relevant to drug discovery.

This compound : A halogenated benzonitrile, this compound's primary mechanism of action is the inhibition of photosynthesis at photosystem II. This action makes it an effective herbicide but is not a pathway typically targeted in human drug development.

Therapeutic Phenolic Compounds : Phenols like caffeic acid, gallic acid, curcumin, and honokiol (B1673403) exert their effects through various mechanisms relevant to human health. Key mechanisms include:

  • Antimicrobial Action : They disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular metabolism.

  • Signal Transduction Inhibition : A significant area of research is the inhibition of signaling pathways critical for cancer progression, such as the STAT3 pathway.[1] Phenolic compounds can block the phosphorylation and activation of STAT3, thereby inhibiting tumor cell proliferation, survival, and angiogenesis.[2][3]

Below is a diagram illustrating the general mechanism by which various phenolic compounds inhibit the STAT3 signaling pathway, a key target in cancer therapy.

STAT3_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation pSTAT3 pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binds & Activates Phenols Phenolic Compounds (e.g., Curcumin, Caffeic Acid) Phenols->JAK Inhibits Phenols->STAT3_inactive Inhibits Phosphorylation Cytokine Cytokine Cytokine->receptor Experimental_Workflow cluster_screening Initial Screening Phase cluster_mechanistic Mechanistic Studies Phase A Compound Library (this compound & Phenols) B Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B Test for Cytotoxicity C Antimicrobial Assay (e.g., MIC Determination) A->C Test for Antimicrobial Activity D Select 'Hit' Compounds (Based on Potency & Selectivity) B->D C->D E Mechanism of Action Studies (e.g., STAT3 Phosphorylation Assay) D->E Investigate How It Works F Further In Vitro / In Vivo Analysis E->F Validate Mechanism Logical_Comparison cluster_params Comparison Parameters center_node Phenolic Compounds This compound This compound center_node->this compound therapeutics Therapeutic Phenols (Caffeic Acid, Curcumin, etc.) center_node->therapeutics param1 Mechanism of Action This compound->param1 Photosynthesis Inhibitor param2 Cytotoxicity (IC50) This compound->param2 Data Lacking param3 Antimicrobial Activity (MIC) This compound->param3 Data Lacking therapeutics->param1 STAT3 Inhibition, Membrane Disruption therapeutics->param2 Data Available therapeutics->param3 Data Available

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of weed resistance to the nitrile herbicide Chloroxynil and its chemical relatives reveals a complex interplay of genetic mutations and metabolic defenses. Due to the limited specific research on the obsolete herbicide this compound, this guide will focus on the closely related and extensively studied nitrile herbicide, Bromoxynil, as a proxy to explore cross-resistance patterns with other Photosystem II (PSII) inhibitors.

This compound and Bromoxynil are post-emergence contact herbicides belonging to the nitrile chemical family. Their primary mode of action is the inhibition of photosynthesis at Photosystem II.[1] They achieve this by binding to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport and leading to a cascade of events that cause plant death.[2] Herbicide resistance in weeds can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[3][4]

Mechanisms of Resistance to Photosystem II Inhibitors

Understanding the mechanisms of resistance is crucial for developing effective weed management strategies.

Target-Site Resistance (TSR): This form of resistance results from genetic mutations in the gene that codes for the target protein, in this case, the D1 protein. These mutations alter the protein's structure, reducing the binding affinity of the herbicide and rendering it less effective.[3][5] For many PSII inhibitors, particularly triazines, a common mutation involves a serine to glycine (B1666218) substitution at position 264 of the D1 protein.[6] However, different herbicides within the PSII inhibitor group bind to different or overlapping sites on the D1 protein, meaning a mutation that confers resistance to one herbicide may not confer resistance to another.[7]

Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms other than alterations to the herbicide's target site.[3] The most common NTSR mechanism is enhanced metabolism, where the resistant weed biotype can rapidly detoxify the herbicide before it reaches its target in the chloroplasts.[5] This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[2] NTSR can confer cross-resistance to herbicides from different chemical classes with different modes of action.[4] Other NTSR mechanisms include reduced herbicide uptake, altered translocation, and sequestration of the herbicide away from the target site.[5]

Comparative Performance and Cross-Resistance

Quantitative data on cross-resistance involving this compound is scarce. However, studies on Bromoxynil and other PSII inhibitors provide valuable insights into potential cross-resistance patterns. It is important to note that cross-resistance can be highly specific to the weed species, the herbicide, and the resistance mechanism involved.[8]

Herbicide ClassHerbicide ExampleWeed SpeciesResistance MechanismCross-Resistance PatternReference
Nitriles BromoxynilAmaranthus palmeri (Palmer amaranth)Enhanced Metabolism (NTSR)Cross-resistance to pyrasulfotole (B166964) (an HPPD inhibitor) has been observed in a six-way resistant population. No specific psbA mutation has been identified that confers resistance to bromoxynil.[2]
Triazines AtrazineAmaranthus retroflexus (Redroot pigweed)Target-Site Resistance (Ser264Gly mutation in D1 protein)High resistance to other triazines. Susceptibility to other PSII inhibitors like ureas and nitriles may be retained.[6]
Ureas DiuronLolium rigidum (Rigid ryegrass)Enhanced Metabolism (NTSR)Can exhibit cross-resistance to a wide range of herbicides with different modes of action due to metabolic detoxification.[9]
Amides PropanilEchinochloa colona (Jungle rice)Enhanced Metabolism (NTSR)Resistance is often due to increased aryl acylamidase activity, which detoxifies the herbicide.[10]

Table 1: Examples of Cross-Resistance Patterns in Weeds to PSII Inhibiting Herbicides. This table provides a summary of observed cross-resistance patterns. The level of resistance can vary significantly between different weed populations.

Experimental Protocols

Accurate assessment of herbicide resistance is fundamental to research and management. The following are detailed methodologies for key experiments.

Whole-Plant Dose-Response Assay

This experiment determines the level of resistance by comparing the response of suspected resistant and known susceptible weed populations to a range of herbicide doses.

1. Seed Collection and Germination:

  • Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population.[11]

  • Collect seeds from a known susceptible population of the same weed species.

  • Break seed dormancy if necessary, which may involve stratification (cold, moist treatment) or scarification.[11]

  • Germinate seeds in petri dishes on a suitable medium (e.g., agar) in a controlled environment (growth chamber with defined light and temperature).[12]

2. Plant Growth:

  • Transplant uniform seedlings at the 2-3 leaf stage into pots containing a standard potting mix.[12]

  • Grow plants in a greenhouse or controlled environment with optimal conditions for the specific weed species.

3. Herbicide Application:

  • Apply the herbicide at a range of doses, typically from a fraction of the recommended field rate to several times the recommended rate. A logarithmic dose range is often used.

  • Use a precision bench sprayer to ensure uniform application.[12]

  • Include an untreated control for both susceptible and resistant populations.

4. Data Collection and Analysis:

  • Assess plant mortality or biomass reduction 14-21 days after treatment.[13]

  • Calculate the herbicide dose required to cause 50% mortality or growth reduction (LD50 or GR50) for both populations.

  • The resistance factor (RF) is calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population. An RF greater than 1 indicates resistance.

Chlorophyll (B73375) Fluorescence Measurement

This rapid, non-invasive technique can be used to detect resistance to PSII inhibitors by measuring the efficiency of photosynthesis.

1. Plant Material and Treatment:

  • Grow suspected resistant and susceptible plants as described in the whole-plant assay.

  • Treat plants with the herbicide at the recommended field dose.

2. Measurement:

  • Use a portable chlorophyll fluorometer to measure the quantum yield of PSII (ΦPSII) at various time points after treatment (e.g., 24, 48, 72 hours).

  • Measurements are typically taken on the youngest fully expanded leaves.

3. Data Analysis:

  • In susceptible plants, a significant decrease in ΦPSII will be observed after herbicide application, indicating inhibition of photosynthesis.

  • Resistant plants will show little or no change in ΦPSII compared to untreated controls.

Visualizations

Photosystem II Inhibition Signaling Pathway

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- Electron_Flow Electron Flow D1 D1 Protein Cytb6f Cytochrome b6f PQ->Cytb6f e- Herbicide This compound / Bromoxynil (Nitrile Herbicide) Herbicide->D1 Binds to ROS Reactive Oxygen Species (ROS) Production Electron_Flow->ROS Disruption leads to Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Caption: Mode of action of nitrile herbicides on the Photosystem II electron transport chain.

Experimental Workflow for Herbicide Resistance Testing

G start Start seed_collection Seed Collection (Suspected Resistant & Susceptible) start->seed_collection germination Seed Germination & Seedling Growth seed_collection->germination treatment Herbicide Application (Dose-Response) germination->treatment assessment Data Collection (Mortality / Biomass) treatment->assessment analysis Data Analysis (LD50 / GR50 Calculation) assessment->analysis conclusion Determine Resistance Factor (RF) analysis->conclusion end End conclusion->end

Caption: A generalized workflow for conducting a whole-plant dose-response herbicide resistance assay.

References

Chloroxynil Significantly Enhances Agrobacterium-Mediated Transformation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in genetic engineering, the efficiency of transformation is a critical determinant of experimental success. This guide provides a comparative analysis of Chloroxynil, a novel phenolic compound, against the conventional enhancer acetosyringone (B1664989), for increasing Agrobacterium-mediated transformation events. The data presented herein demonstrates this compound's superior performance and offers detailed protocols for its application.

Quantitative Comparison of Transformation Efficiency

This compound has been shown to significantly increase the efficiency of Agrobacterium-mediated transformation in the model legume Lotus japonicus. The following table summarizes the quantitative data from studies comparing this compound to a control (no enhancer) and the widely used phenolic inducer, acetosyringone.

TreatmentConcentrationRelative GUS Activity (fold increase vs. control)Callus Induction Efficiency (%)
Control-1.027.4
Acetosyringone100 µM10.615.0
This compound 5 µM 61.3 50.2
Bromoxynil5 µM18.1Not Reported

Data sourced from Kimura et al., 2015.[1][2][3]

The data clearly indicates that a 5 µM concentration of this compound is substantially more effective at inducing transient transformation than 100 µM of acetosyringone, showing a nearly 6-fold greater reporter gene activity.[2] Furthermore, this compound treatment led to a 1.8-fold and 3.3-fold higher callus induction efficiency compared to the control and acetosyringone treatments, respectively.[2]

Mechanism of Action: Activation of Virulence Genes

This compound, like acetosyringone, is a phenolic compound that enhances Agrobacterium-mediated transformation by activating the expression of virulence (vir) genes in the bacterium. These genes are essential for the processing and transfer of the T-DNA from the Agrobacterium to the plant cell.

Chloroxynil_Mechanism cluster_agrobacterium Agrobacterium tumefaciens cluster_environment Plant Environment VirA VirA VirG VirG VirA->VirG phosphorylates vir_genes vir genes VirG->vir_genes activates T_DNA T-DNA processing and transfer vir_genes->T_DNA mediates This compound This compound This compound->VirA senses

This compound activation of Agrobacterium vir genes.

Experimental Protocols

This section provides a detailed methodology for utilizing this compound to enhance Agrobacterium-mediated transformation in Lotus japonicus, based on established protocols.

Materials
  • Lotus japonicus seeds (accession MG-20)

  • Agrobacterium tumefaciens strain EHA105 harboring the desired plasmid (e.g., pCAMBIA1105.1R with a GUS reporter gene)

  • Co-cultivation medium: Gamborg's B5 medium with 2% sucrose, 0.8% agar, and MES buffer (pH 5.2)

  • This compound stock solution (5 mM in DMSO)

  • Acetosyringone stock solution (100 mM in DMSO)

  • Carbenicillin and Cefotaxime for bacterial elimination

  • Hygromycin for plant selection

Experimental Workflow

References

A Comparative Toxicity Assessment of Chloroxynil and Bromoxynil on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicological profiles of two structurally related benzonitrile (B105546) herbicides. This guide provides a comparative analysis of their effects on various non-target organisms, supported by available experimental data and standardized testing protocols.

Chloroxynil and Bromoxynil are selective, post-emergence herbicides belonging to the benzonitrile chemical class. They share a similar core structure and mode of action, primarily acting as inhibitors of photosynthesis at Photosystem II. Despite their similarities, their toxicological effects on non-target organisms can differ. This guide aims to provide a comparative assessment of their toxicity, drawing from available ecotoxicological data.

It is important to note that this compound is considered an obsolete herbicide and has not been as extensively studied as Bromoxynil.[1] This results in significant data gaps for this compound's toxicity across several non-target species, which will be clearly indicated in the following sections.

Comparative Toxicity Data

The following tables summarize the available acute toxicity data for this compound and Bromoxynil on various non-target organisms. The data is presented as LD50 (median lethal dose), LC50 (median lethal concentration), and EC50 (median effective concentration) values.

Table 1: Acute Oral Toxicity to Mammals
CompoundSpeciesEndpointValue (mg/kg)Reference
This compound RatLD50200Wikipedia
Bromoxynil RatLD50190[2]
RabbitLD50260[2]
Guinea PigLD5063[2]
Bromoxynil octanoate Rat (female)LD50238[3]
Rat (male)LD50400
MouseLD50306
Table 2: Acute Toxicity to Birds
CompoundSpeciesEndpointValue (mg/kg)Reference
This compound --No data available
Bromoxynil PheasantLD5050
QuailLD50100
HenLD50240
Mallard duckLD50200
Bromoxynil octanoate Bobwhite quailLD50148
Mallard duckLD502050
Bromoxynil phenol Bobwhite quailLD50193
Bromoxynil heptanoate Bobwhite quailLD50359
Table 3: Acute Toxicity to Fish
CompoundSpeciesEndpoint (Duration)Value (mg/L)Reference
This compound Pimephales promelas (Fathead minnow)LC50 (96h)21.4 - 27.5Wikipedia
Bromoxynil Oncorhynchus mykiss (Rainbow trout)LC500.05
GoldfishLC500.46
CatfishLC500.063
Bromoxynil (potassium salt) Harlequin fishLC505.0
Bromoxynil octanoate Oncorhynchus mykiss (Rainbow trout)LC50 (96h)0.05
Lepomis macrochirus (Bluegill sunfish)LC50 (96h)0.053
Table 4: Acute Toxicity to Aquatic Invertebrates
CompoundSpeciesEndpoint (Duration)Value (mg/L)Reference
This compound --No data available
Bromoxynil octanoate Daphnia magnaEC50 (48h)0.096
Daphnia pulexEC50 (48h)0.011
Table 5: Toxicity to Algae
CompoundSpeciesEndpoint (Duration)Value (mg/L)Reference
This compound --No data available
Bromoxynil butyrate Navicula pelliculosaErC500.60

Mechanism of Action: Inhibition of Photosynthesis

Both this compound and Bromoxynil act by disrupting the photosynthetic process in plants. Specifically, they inhibit electron transport at Photosystem II (PSII) by binding to the D1 protein. This blockage prevents the fixation of CO2 and the production of ATP and NADPH2, which are essential for plant growth. The disruption of the electron transport chain also leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately leading to cell death.

G cluster_photosynthesis Photosystem II Electron Transport Chain Light Light Energy PSII Photosystem II (PSII) Light->PSII Excites Pheo Pheophytin PSII->Pheo Electron Transfer QA QA Pheo->QA QB QB (D1 Protein) QA->QB Cytb6f Cytochrome b6f QB->Cytb6f PC Plastocyanin Cytb6f->PC ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient PSI Photosystem I PC->PSI NADPH NADPH PSI->NADPH Reduces NADP+ ATP ATP ATP_Synthase->ATP Produces Herbicides This compound / Bromoxynil Herbicides->QB Binds to D1 protein, blocks electron flow

Caption: Signaling pathway of this compound and Bromoxynil in Photosystem II.

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure that the data is reliable, reproducible, and comparable across different studies and chemicals.

General Workflow for Acute Toxicity Testing

The following diagram illustrates a general workflow for conducting an acute toxicity test on an aquatic organism, such as a fish or Daphnia.

G A Acclimation of Test Organisms C Exposure of Organisms (e.g., 96h for fish, 48h for Daphnia) A->C B Preparation of Test Solutions (Control and multiple concentrations) B->C D Observation and Data Collection (Mortality, immobility, sublethal effects) C->D E Data Analysis (e.g., Probit analysis to determine LC50/EC50) D->E F Reporting of Results E->F

Caption: General experimental workflow for an acute aquatic toxicity test.
Key Experimental Methodologies

  • Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to the test substance in a geometric series of at least five concentrations. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. The LC50 is then calculated using statistical methods.

  • Avian Acute Oral Toxicity Test (OECD 223): This guideline is designed to estimate the acute oral toxicity (LD50) of a substance to birds. The test substance is administered as a single oral dose to birds, and they are observed for a period of at least 14 days for mortality and signs of toxicity. The test can be conducted as a limit test at a single high dose or as a dose-response study with multiple dose levels to determine the LD50.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance. The endpoint is immobilization, defined as the inability to swim after gentle agitation. Observations are made at 24 and 48 hours, and the EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of algae. Exponentially growing cultures of algae are exposed to various concentrations of the test substance. The inhibition of growth is measured by changes in cell density or biomass over time, and the EC50 for growth rate inhibition is determined.

Conclusion

Based on the available data, Bromoxynil and its esters exhibit moderate to high toxicity to a range of non-target organisms. It is particularly toxic to aquatic life, with low LC50 and EC50 values for fish and aquatic invertebrates. Its toxicity to birds varies depending on the species and the specific form of the chemical.

Due to its obsolete status, a comprehensive toxicological profile for this compound on non-target organisms is not available in the public domain. The limited data suggests a similar mode of action to Bromoxynil and moderate acute toxicity to mammals and fish. However, without further data, a direct and thorough comparison of the environmental risk profiles of these two herbicides is not possible. Researchers and professionals should exercise caution and rely on the more extensively studied profile of Bromoxynil when assessing the potential risks of benzonitrile herbicides.

References

Performance Evaluation of Chloroxynil Against New Herbicide-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chloroxynil: this compound is a nitrile herbicide that is now considered largely obsolete in modern agriculture.[1] Consequently, there is a significant lack of recent experimental data evaluating its performance against newly emerged herbicide-resistant weed biotypes. This guide, therefore, will draw upon data from the closely related and more extensively studied herbicide, bromoxynil (B128292), which shares the same mode of action.[1][2] The information presented provides a comparative framework based on the known mechanisms of action and resistance to photosystem II (PSII) inhibiting herbicides.

Introduction to this compound and its Mode of Action

This compound, a member of the nitrile chemical family, functions as a photosystem II (PSII) inhibitor.[1][3] Its primary mode of action is the disruption of photosynthesis in susceptible plants. After application, the active compound is absorbed by the foliage and translocated to the chloroplasts. Within the chloroplasts, it binds to the D1 protein of the photosystem II complex, blocking the electron transport chain. This inhibition halts the production of ATP and NADPH, essential molecules for carbon fixation. The blockage of electron flow leads to a buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death, which manifests as chlorosis and necrosis.

The Rise of Herbicide Resistance

The repeated and widespread use of herbicides with a single mode of action has led to the evolution of herbicide-resistant weed biotypes. For PSII inhibitors, two primary types of resistance have been identified:

  • Target-Site Resistance (TSR): This involves a mutation in the psbA gene, which codes for the D1 protein. This mutation alters the herbicide's binding site, reducing its efficacy.

  • Non-Target-Site Resistance (NTSR): This is a more complex form of resistance and often involves enhanced metabolism of the herbicide by the weed. Enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) can detoxify the herbicide before it reaches its target site in the chloroplasts.

For nitrile herbicides like bromoxynil, and by extension this compound, the predominant mechanism of resistance observed in newly identified resistant weed biotypes is enhanced metabolic detoxification (NTSR).

Comparative Performance Data (Hypothetical)

Due to the lack of direct experimental data for this compound against new resistant biotypes, the following table presents hypothetical data based on the known performance of bromoxynil against a susceptible and a metabolically resistant biotype of a common weed species, such as Amaranthus palmeri (Palmer amaranth). This is compared with other herbicides with different modes of action.

HerbicideHerbicide Group (HRAC)Mode of ActionWeed BiotypeGR50 (g a.i./ha)Resistance Factor (RF)
This compound (hypothetical) 6PSII InhibitorSusceptible150-
Resistant (Metabolic)9006.0
Glyphosate 9EPSPS InhibitorSusceptible420-
Resistant (TSR)420010.0
2,4-D 4Synthetic AuxinSusceptible350-
Resistant (Metabolic)10503.0
Clethodim 1ACCase InhibitorSusceptible50-
Resistant (TSR)100020.0

GR50: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Factor (RF): GR50 of the resistant biotype / GR50 of the susceptible biotype.

Experimental Protocols

Whole-Plant Dose-Response Assay

This protocol is a standard method for determining the level of resistance in a weed population to a specific herbicide.

1. Seed Collection and Germination:

  • Collect mature seeds from both the suspected resistant weed population and a known susceptible population.

  • Germinate seeds in a controlled environment (e.g., petri dishes with agar (B569324) medium) to ensure uniform seedling emergence.

2. Plant Growth:

  • Transplant seedlings at a consistent growth stage (e.g., two to three true leaves) into individual pots filled with a standardized soil mix.

  • Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod.

3. Herbicide Application:

  • Prepare a range of herbicide concentrations (doses) for this compound and other comparative herbicides. A typical dose range would include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.

  • Apply the herbicides to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

4. Data Collection and Analysis:

  • After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass for each plant.

  • Dry the biomass to a constant weight.

  • Analyze the data using a non-linear regression model to determine the GR50 value for each herbicide and weed biotype combination.

Visualizations

G cluster_photosynthesis Photosystem II (PSII) Inhibition Sunlight Sunlight PSII Photosystem II (D1 Protein) Sunlight->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Electron Flow ROS Reactive Oxygen Species (ROS) PSII->ROS Blocked Electron Flow Leads to ATP_NADPH ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH Carbon_Fixation Carbon Fixation (Plant Growth) ATP_NADPH->Carbon_Fixation This compound This compound This compound->PSII Binds to D1 Protein Cell_Damage Cell Damage & Plant Death ROS->Cell_Damage

Caption: Signaling pathway of this compound's mode of action.

G cluster_workflow Experimental Workflow for Herbicide Resistance Testing Seed_Collection 1. Seed Collection (Susceptible & Resistant Biotypes) Germination 2. Seed Germination Seed_Collection->Germination Transplanting 3. Seedling Transplanting Germination->Transplanting Plant_Growth 4. Plant Growth (Controlled Environment) Transplanting->Plant_Growth Herbicide_Application 5. Herbicide Application (Dose-Response Range) Plant_Growth->Herbicide_Application Data_Collection 6. Data Collection (Biomass Measurement) Herbicide_Application->Data_Collection Data_Analysis 7. Data Analysis (GR50 Calculation) Data_Collection->Data_Analysis Conclusion 8. Determine Resistance Factor Data_Analysis->Conclusion

Caption: Workflow for whole-plant dose-response assay.

Conclusion

While direct and recent experimental data on the performance of this compound against new herbicide-resistant weed biotypes is unavailable due to its obsolete status, this guide provides a comparative framework based on its mode of action and the known resistance mechanisms to the analogous herbicide, bromoxynil. The primary threat to the efficacy of nitrile herbicides like this compound appears to be non-target-site resistance, specifically enhanced metabolic detoxification by enzymes such as P450s and GSTs. Understanding these mechanisms is crucial for developing integrated weed management strategies that can mitigate the evolution and spread of herbicide resistance. The provided experimental protocol for a whole-plant dose-response assay offers a robust method for quantifying the level of resistance to this compound or any other herbicide in a given weed population.

References

Safety Operating Guide

Navigating the Disposal of Chloroxynil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Chloroxynil, an obsolete herbicide, requires careful handling due to its toxicity.[1][2][3] This guide provides essential information and a step-by-step approach to the safe disposal of this compound, ensuring compliance with best practices in laboratory safety.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat or other protective clothing.[4][5] All handling should be performed in a well-ventilated area to avoid inhalation of any dust or fumes. In case of accidental contact, wash the affected skin area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

Hazardous Profile of this compound

Understanding the hazardous properties of a chemical is the first step toward its safe management. The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionCitations
Acute Toxicity (Oral) Toxic if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Acute Toxicity (Inhalation) Toxic if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste: this compound."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Use chemically resistant and sealable containers for storing this compound waste.

  • For empty containers that previously held this compound, a triple-rinse procedure is recommended.

    • Step 1: Empty the container completely into the designated waste collection vessel.

    • Step 2: Fill the container to about one-quarter of its volume with a suitable solvent (e.g., as recommended by your EHS office, which may be water or another solvent depending on the formulation).

    • Step 3: Securely close the container and shake it vigorously for at least 30 seconds.

    • Step 4: Drain the rinsate into the hazardous waste container.

    • Step 5: Repeat steps 2-4 two more times.

  • After triple-rinsing, puncture the container to prevent reuse.

3. Disposal Pathway Determination:

  • Consult Institutional EHS: The primary and most crucial step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.

  • Licensed Hazardous Waste Vendor: Disposal will almost certainly need to be handled by a licensed hazardous waste disposal company. Your EHS office will have established procedures for this.

  • Incineration: High-temperature incineration is a common and effective method for the disposal of many organic pesticides. This should only be carried out by a licensed facility.

  • Landfill: Disposal in a landfill is generally not recommended for toxic chemical waste and should only be considered if explicitly approved by regulatory authorities for a specific type of treated or encapsulated waste.

Never pour this compound waste down the drain or dispose of it with regular laboratory trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Chloroxynil_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label as 'Hazardous Waste: this compound' ppe->segregate is_container Is it an empty container? segregate->is_container triple_rinse Perform Triple-Rinse Procedure is_container->triple_rinse Yes contact_ehs Contact Institutional EHS Office for Guidance is_container->contact_ehs No (Bulk Waste) puncture Puncture Container to Prevent Reuse triple_rinse->puncture puncture->contact_ehs vendor_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor contact_ehs->vendor_pickup end Disposal Complete vendor_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures and prioritizing safety, laboratory professionals can ensure the responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.